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  • Product: Revatropate hydrochloride
  • CAS: 586346-96-5

Core Science & Biosynthesis

Foundational

Mechanism of Action of Revatropate Hydrochloride at M3 Muscarinic Receptors: A Technical Whitepaper

Executive Summary Revatropate hydrochloride is a structurally optimized, competitive muscarinic receptor antagonist with a distinct pharmacological profile favoring M1 and M3 receptor subtypes over the M2 subtype (1)[1]....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Revatropate hydrochloride is a structurally optimized, competitive muscarinic receptor antagonist with a distinct pharmacological profile favoring M1 and M3 receptor subtypes over the M2 subtype (1)[1]. In the context of airway hyperresponsiveness and obstructive pulmonary diseases (such as COPD, asthma, and equine heaves), non-selective antimuscarinic agents like ipratropium bromide often exhibit dose-limiting paradoxes due to their indiscriminate blockade of prejunctional M2 autoreceptors (2)[2]. Revatropate circumvents this by selectively targeting the postjunctional M3 receptors responsible for smooth muscle contraction, while sparing the M2 autoreceptors that provide negative feedback on acetylcholine (ACh) release (3)[3]. This whitepaper dissects the molecular mechanism of revatropate hydrochloride, detailing the M3 signaling cascade and the rigorous experimental protocols required to validate its pharmacodynamic profile.

Molecular Pharmacology and Receptor Selectivity

Muscarinic acetylcholine receptors (mAChRs) are G protein-coupled receptors (GPCRs) comprising five subtypes (M1-M5) (4)[4]. In airway and gastrointestinal smooth muscle, contraction is predominantly mediated by the M3 subtype, despite the M2 subtype often being more abundant numerically (5)[5].

  • The M2 Autoreceptor Paradox: M2 receptors on parasympathetic nerve terminals act as inhibitory autoreceptors. When activated by ACh, they restrict further ACh release. Non-selective antagonists block these M2 receptors, inadvertently causing a surge in synaptic ACh that competes with the antagonist at the M3 site, blunting therapeutic efficacy (3)[3].

  • Revatropate's Kinetic Advantage: Revatropate demonstrates approximately 50-fold selectivity for M1 and M3 receptors over the M2 subtype in functional assays. Because revatropate does not potentiate vagally-induced bronchoconstriction, it leaves the M2-mediated inhibitory feedback loop intact (3)[3].

The M3 Muscarinic Receptor Signaling Cascade

The M3 receptor is classically coupled to the Gq/11 family of heterotrimeric G proteins (6)[6]. The mechanism of action for revatropate relies on the competitive exclusion of ACh from the orthosteric binding site of the M3 receptor, thereby arresting the following cascade:

  • Receptor Activation: ACh binding induces a conformational change in the M3 receptor, promoting the exchange of GDP for GTP on the Gq alpha subunit (Gαq).

  • Phospholipase C (PLC) Activation: GTP-bound Gαq activates PLC-β at the plasma membrane (7)[7].

  • PIP2 Hydrolysis: PLC-β cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two critical second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG) (4)[4].

  • Calcium Mobilization: IP3 diffuses through the cytosol and binds to IP3 receptors on the sarcoplasmic reticulum (SR), triggering a massive efflux of stored Ca2+.

  • Contractile Machinery: Intracellular Ca2+ binds to calmodulin. The Ca2+/calmodulin complex activates Myosin Light Chain Kinase (MLCK), which phosphorylates the regulatory light chain of myosin, enabling cross-bridge cycling with actin and resulting in smooth muscle contraction (6)[6].

Revatropate hydrochloride acts as a competitive antagonist at Step 1, halting the entire downstream contractile process and promoting bronchodilation.

M3_Signaling Revatropate Revatropate Hydrochloride M3R M3 Muscarinic Receptor Revatropate->M3R Competitive Inhibition Bronchodilation Bronchodilation (Therapeutic Effect) Revatropate->Bronchodilation Net Result ACh Acetylcholine (ACh) ACh->M3R Agonist Binding Gq Gq/11 Protein M3R->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Cleavage DAG DAG PIP2->DAG Cleavage Ca2 Ca2+ Release (Sarcoplasmic Reticulum) IP3->Ca2 Binds IP3R CaM Ca2+/Calmodulin Complex Ca2->CaM Binds MLCK MLCK Activation CaM->MLCK Activates Contraction Smooth Muscle Contraction MLCK->Contraction Phosphorylates Myosin

Fig 1: M3 muscarinic receptor signaling cascade and the competitive inhibitory action of revatropate.

Experimental Methodologies: Validating M3 Antagonism

To establish the E-E-A-T of revatropate's pharmacological profile, researchers employ a combination of radioligand binding assays and functional isolated tissue preparations. The causality behind these choices is critical: binding assays confirm affinity, while functional assays confirm efficacy and tissue-level selectivity (3)[3].

Protocol A: Radioligand Binding Assay (Affinity Determination)

Rationale: To quantify the equilibrium dissociation constant (Ki) of revatropate for M2 and M3 receptors, utilizing [3H]-N-methylscopolamine ([3H]-NMS) as a non-selective radiolabeled probe. This forms a self-validating system by utilizing recombinant cell lines to isolate specific receptor subtypes from background noise.

  • Tissue Preparation: Harvest Chinese Hamster Ovary (CHO) cells stably expressing human recombinant M2 or M3 receptors. Homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4, 10 mM MgCl2) to preserve receptor integrity.

  • Membrane Fractionation: Centrifuge the homogenate at 40,000 x g for 30 minutes at 4°C. Resuspend the membrane pellet in assay buffer. Causality: Ultracentrifugation isolates the membrane fraction containing the GPCRs, removing cytosolic proteins that could cause non-specific binding or degrade the ligand.

  • Incubation: Incubate membrane aliquots (e.g., 50 µg protein) with a fixed concentration of [3H]-NMS (0.2 nM) and increasing concentrations of revatropate (10^-11 to 10^-5 M) for 120 minutes at room temperature to ensure equilibrium is reached.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine. Causality: Polyethylenimine neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the radioligand and ensuring high signal-to-noise ratios.

  • Quantification: Wash filters three times with ice-cold buffer, transfer to scintillation vials, add scintillation cocktail, and count radioactivity. Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.

Workflow Step1 1. Tissue Preparation (CHO Cells / Trachea) Step2 2. Membrane Fractionation (Ultracentrifugation) Step1->Step2 Step3 3. Radioligand Incubation ([3H]-NMS + Revatropate) Step2->Step3 Step4 4. Rapid Filtration (GF/B Glass Fiber Filters) Step3->Step4 Step5 5. Washing & Scintillation (Remove Unbound Ligand) Step4->Step5 Step6 6. Data Analysis (IC50 & Ki Calculation) Step5->Step6

Fig 2: Step-by-step radioligand binding assay workflow for validating M3 receptor affinity.

Protocol B: Functional Organ Bath Assay (Selectivity Validation)

Rationale: To demonstrate that revatropate functionally inhibits M3-mediated contraction without altering M2-mediated cardiac chronotropy. By testing the same compound across two distinct physiological models, the protocol inherently self-validates the drug's selectivity profile (3)[3].

  • Tracheal Rings (M3 Model): Suspend guinea pig tracheal rings in organ baths containing oxygenated Krebs-Henseleit solution at 37°C. Measure isometric tension. Induce contraction with cumulative doses of carbachol. Pre-incubate with revatropate to observe the rightward shift in the carbachol concentration-response curve (pA2 calculation).

  • Right Atria (M2 Model): Suspend spontaneously beating guinea pig right atria. Measure heart rate. Carbachol induces bradycardia via M2 receptors. Pre-incubate with revatropate and observe the shift.

  • Selectivity Calculation: The ratio of the pA2 values (Trachea vs. Atria) provides the functional M3/M2 selectivity index. Revatropate typically shows a ~50-fold functional selectivity for the trachea over the atria (3)[3].

Quantitative Data Presentation

The following table summarizes the comparative pharmacological profile of revatropate against non-selective agents (e.g., ipratropium) and highly selective agents (e.g., darifenacin) based on established literature (2)[2].

AntagonistTarget ProfileM3 Affinity (Ki, nM)M2 Affinity (Ki, nM)Functional Selectivity (M3/M2)Clinical Application
Revatropate M1/M3 SelectiveHigh (~1-5 nM)Low (~50-200 nM)~50-foldAirway Obstruction / COPD
Ipratropium Non-selectiveHigh (~1-2 nM)High (~1-2 nM)~1-foldCOPD / Asthma
Darifenacin M3 Highly SelectiveHigh (~1 nM)Very Low (>100 nM)>100-foldOveractive Bladder

Note: Values are representative approximations derived from comparative muscarinic antagonist binding studies.

References

  • Discovery & development of selective M3 antagonists for clinical use - PubMed. nih.gov.
  • Muscarinic Receptor Agonists and Antagonists - PMC - NIH. nih.gov.
  • Bronchodilator activity of the selective muscarinic antagonist revatropate in horses with heaves - University of Edinburgh Research Explorer. ed.ac.uk.
  • m3 Muscarinic Acetylcholine Receptor Regulation in the Airway | American Journal of Respiratory Cell and Molecular Biology.
  • M2 and M3 muscarinic receptor-mediated contractions in longitudinal smooth muscle of the ileum studied with receptor knockout mice - PMC. nih.gov.
  • REVATROPATE - Inxight Drugs.
  • Muscarinic acetylcholine receptor M3 - Wikipedia. wikipedia.org.

Sources

Exploratory

Revatropate Hydrochloride (UK-112,166): Comprehensive Chemical, Structural, and Pharmacological Profiling

Executive Summary The development of targeted anticholinergic therapies for respiratory and urological conditions has historically been hindered by the dose-limiting side effects of non-selective muscarinic receptor (mAC...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted anticholinergic therapies for respiratory and urological conditions has historically been hindered by the dose-limiting side effects of non-selective muscarinic receptor (mAChR) blockade. Revatropate hydrochloride (UK-112,166) , originally developed by Pfizer, represents a critical evolutionary step in rational drug design. As a highly selective M1/M3 muscarinic antagonist, revatropate achieves potent bronchodilation and spasmolysis while uniquely sparing the M2 presynaptic autoreceptors[1]. This whitepaper synthesizes the molecular architecture, pharmacodynamic rationale, and validated experimental methodologies necessary for evaluating revatropate in preclinical and clinical drug development pipelines.

Molecular Architecture and Physicochemical Properties

Revatropate is engineered around a quinuclidine (1-azabicyclo[2.2.2]octane) pharmacophore, a structural hallmark of potent antimuscarinics. The basic nitrogen within the quinuclidine ring becomes protonated at physiological pH, allowing it to form a critical salt bridge with the conserved aspartate residue (Asp3.32) in the orthosteric binding pocket of muscarinic receptors.

The molecule is further functionalized with a complex benzeneacetic acid derivative featuring a hydroxymethyl group and a 2-(methylsulfinyl)ethyl chain. This bulky, chiral ester tail drives the receptor subtype selectivity by exploiting subtle topographical differences in the extracellular loops of the M1/M3 versus M2 receptor subtypes.

Quantitative Data Summary
PropertySpecification
Compound Name Revatropate hydrochloride (UK-112,166)
Systematic Name Benzeneacetic acid, α-(hydroxymethyl)-α-[2-(methylsulfinyl)ethyl]-, 1-azabicyclo[2.2.2]oct-3-yl ester
Molecular Formula C19H27NO4S (Free Base)
Unique Ingredient Identifier 3W7L15V40W[2]
Target Receptors Muscarinic Acetylcholine Receptors (mAChR)
Selectivity Profile M1, M3 > M2 (~50-fold selectivity)[3]
Primary Indications Chronic Obstructive Pulmonary Disease (COPD), Urge Urinary Incontinence[4]

Pharmacodynamics: The M1/M3 Kinetic Selectivity Paradigm

To understand the clinical utility of revatropate, one must analyze the distinct physiological roles of muscarinic receptor subtypes in the parasympathetic nervous system.

In the airways, M1 receptors (located in parasympathetic ganglia) facilitate cholinergic neurotransmission, while M3 receptors (located on smooth muscle and submucosal glands) directly mediate bronchoconstriction and mucus hypersecretion[5]. Conversely, M2 receptors act as presynaptic inhibitory autoreceptors on the vagal nerve terminals. When acetylcholine (ACh) binds to M2 receptors, it triggers a negative feedback loop that halts further ACh release.

First-generation antimuscarinics, such as ipratropium, are non-selective. By blocking the M2 autoreceptor, they inadvertently cause a surge in ACh release into the synaptic cleft, which competitively overcomes the drug's blockade at the M3 receptor, limiting therapeutic efficacy.3[3] by exhibiting a ~50-fold selectivity for M1 and M3 receptors over M2. This allows for profound relaxation of smooth muscle without triggering compensatory ACh surges.

MOA Vagus Vagal Nerve Terminal (Parasympathetic) ACh Acetylcholine (ACh) Vagus->ACh releases M1 M1 Receptor (Ganglionic Facilitation) ACh->M1 activates M2 M2 Autoreceptor (Presynaptic Inhibitory) ACh->M2 activates M3 M3 Receptor (Smooth Muscle/Glands) ACh->M3 activates Effect2 Inhibition of ACh Release M2->Effect2 Effect1 Bronchoconstriction & Mucus Secretion M3->Effect1 Revatropate Revatropate (UK-112,166) Revatropate->M1 Blocks Revatropate->M2 Spares Revatropate->M3 Blocks Effect2->Vagus Negative Feedback

Figure 1: Revatropate mechanism showing M1/M3 blockade while sparing M2 autoreceptors.

Validated Experimental Workflows

To rigorously evaluate the pharmacological profile of revatropate, researchers must employ self-validating assay systems that isolate receptor binding kinetics and functional tissue responses.

In Vitro Radioligand Competitive Binding Assay

This protocol determines the equilibrium dissociation constant ( Ki​ ) of revatropate across cloned human M1, M2, and M3 receptors expressed in CHO (Chinese Hamster Ovary) cell lines.

Causality & Design Choice: We utilize [3H] -N-methylscopolamine ( [3H] -NMS) as the radioligand because it is a permanently charged, non-selective antagonist. Unlike agonists, it does not induce receptor internalization, ensuring a stable population of surface receptors for revatropate to competitively displace.

Step-by-Step Protocol:

  • Membrane Preparation: Homogenize CHO cells expressing specific mAChR subtypes in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Isolate membranes via ultracentrifugation at 40,000 × g for 30 minutes.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 0.2 nM [3H] -NMS, and varying concentrations of revatropate ( 10−11 to 10−5 M).

  • Equilibration: Incubate the mixture at 25°C for 120 minutes to ensure steady-state equilibrium is reached.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding). Wash three times with ice-cold buffer.

  • Quantification: Extract filters into scintillation vials, add scintillation cocktail, and quantify bound radioactivity using a liquid scintillation counter.

Self-Validation Mechanism: The protocol includes a parallel control arm treated with 1 µM atropine. This saturating dose of a non-selective antagonist defines the Non-Specific Binding (NSB) baseline. Total binding minus NSB yields the specific binding, guaranteeing that the data reflects true receptor interactions rather than artifactual lipid partitioning.

Workflow S1 1. Homogenization (CHO Cells) S2 2. Ultracentrifugation (Membrane Isolation) S1->S2 S3 3. Incubation ([3H]-NMS + Revatropate) S2->S3 S4 4. Rapid Filtration (GF/B Filters) S3->S4 S5 5. Scintillation & Schild Analysis S4->S5

Figure 2: Step-by-step workflow for in vitro radioligand competitive binding assay.

Ex Vivo Functional Organ Bath Assay (Guinea Pig Trachea)

While binding assays prove affinity, functional assays prove physiological efficacy. This protocol evaluates revatropate's ability to induce bronchodilation without triggering M2-mediated ACh surges.

Step-by-Step Protocol:

  • Tissue Preparation: Excise the trachea from a euthanized guinea pig. Cut into transverse rings (2-3 cartilage rings wide).

  • Mounting: Suspend the rings in a 10 mL organ bath containing oxygenated Krebs-Henseleit solution at 37°C, attached to an isometric force transducer. Apply a resting tension of 1.0 g.

  • Equilibration: Allow 60 minutes for tissue stabilization, washing with fresh buffer every 15 minutes.

  • Stimulation & Antagonism:

    • Arm A (Direct M3 Activation): Construct cumulative concentration-response curves to exogenous ACh. Add revatropate and observe the rightward shift of the curve.

    • Arm B (Endogenous ACh via EFS): Apply Electrical Field Stimulation (EFS) to trigger endogenous ACh release from vagal nerves. Administer revatropate and measure the inhibition of contractile force.

Self-Validation Mechanism: If a drug blocks both M3 and M2 receptors (like ipratropium), EFS-induced contractions will initially be potentiated due to runaway ACh release overpowering the M3 blockade.3[3], self-validating its M2-sparing profile in a live tissue model.

Translational Applications and Clinical Outlook

The kinetic selectivity of revatropate positions it as a highly valuable tool compound and therapeutic candidate. In early clinical studies for5[5], inhaled revatropate demonstrated significant efficacy as a safe and well-tolerated bronchodilator[1]. Furthermore, its potent spasmolytic properties have been utilized in the study of urge urinary incontinence and functional bowel disorders, where M3 receptors predominantly drive detrusor and gastrointestinal smooth muscle contraction[4].

By successfully navigating the M1/M3 vs. M2 selectivity challenge, revatropate hydrochloride serves as a foundational blueprint for the next generation of targeted antimuscarinic drug development.

References

  • MedChemExpress.Revatropate (UK-112166) | Muscarinic Antagonist.
  • NCATS Inxight Drugs.REVATROPATE.
  • FDA Global Substance Registration System (via DrugFuture).REVATROPATE.
  • American Journal of Respiratory and Critical Care Medicine.Novel Approaches and Targets for Treatment of Chronic Obstructive Pulmonary Disease.
  • Respiration (Karger Publishers).Drugs in Clinical Development for Chronic Obstructive Pulmonary Disease.

Sources

Foundational

An In-depth Technical Guide to the Muscarinic M1 and M3 Receptor Binding Affinity of Revatropate Hydrochloride

Abstract This technical guide provides a comprehensive analysis of the binding characteristics of revatropate hydrochloride, a selective muscarinic antagonist, at the M1 and M3 receptor subtypes. Revatropate has demonstr...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the binding characteristics of revatropate hydrochloride, a selective muscarinic antagonist, at the M1 and M3 receptor subtypes. Revatropate has demonstrated therapeutic potential, particularly in respiratory diseases, owing to its targeted antagonism of M1 and M3 receptors, which are pivotal in mediating bronchoconstriction and mucus secretion. This document synthesizes the available scientific literature to offer researchers, scientists, and drug development professionals a detailed understanding of revatropate's receptor pharmacology. We will delve into the underlying signaling pathways of M1 and M3 receptors, present the reported binding affinity profile of revatropate, and provide detailed, field-proven protocols for independently verifying these interactions through in-vitro assays. The causality behind experimental choices is elucidated to ensure scientific integrity and reproducibility.

Introduction: The Therapeutic Rationale for M1/M3 Receptor Antagonism

The five subtypes of muscarinic acetylcholine receptors (M1-M5) are G-protein coupled receptors (GPCRs) that mediate the diverse effects of the neurotransmitter acetylcholine.[1] The M1, M3, and M5 receptors preferentially couple to Gq/11 proteins, while the M2 and M4 receptors couple to Gi/o proteins.[1] In the airways, M3 receptors located on smooth muscle and submucosal glands are the primary mediators of bronchoconstriction and mucus secretion, respectively.[2] M1 receptors are also implicated in the modulation of airway smooth muscle tone. Therefore, antagonists that selectively target M1 and M3 receptors, while sparing M2 receptors (which can have cardiac side effects), represent a refined therapeutic strategy for obstructive airway diseases such as Chronic Obstructive Pulmonary Disease (COPD).

Revatropate hydrochloride emerged as a promising drug candidate due to its selectivity for M1 and M3 receptors.[3][4] This guide will explore the specifics of its binding affinity, providing a foundational understanding for further research and development.

Muscarinic M1 and M3 Receptor Signaling Pathways

A clear understanding of the downstream signaling cascades initiated by M1 and M3 receptor activation is crucial for appreciating the mechanism of action of antagonists like revatropate. Both M1 and M3 receptors, upon agonist binding, undergo a conformational change that facilitates their interaction with and activation of the Gq/11 family of G-proteins.[1]

This activation triggers the dissociation of the G-protein into its α and βγ subunits. The Gαq subunit, in turn, activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. The rise in intracellular Ca2+ is a key event that, in smooth muscle cells, leads to the activation of calmodulin and subsequently myosin light chain kinase (MLCK), resulting in muscle contraction. In glandular cells, this Ca2+ signal triggers exocytosis and secretion.

Simultaneously, DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC). PKC phosphorylates a variety of cellular proteins, leading to a range of physiological responses, including modulation of ion channels and gene expression.

M1_M3_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm M1_M3 M1/M3 Receptor Gq_11 Gq/11 Protein M1_M3->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Contraction, Secretion) Ca2_release->Cellular_Response Initiates PKC->Cellular_Response Modulates ACh Acetylcholine (Agonist) ACh->M1_M3 Binds & Activates Revatropate Revatropate (Antagonist) Revatropate->M1_M3 Binds & Blocks

Figure 1: M1 and M3 Receptor Signaling Pathway and the Point of Intervention for Revatropate. (Max Width: 760px)

Binding Affinity Profile of Revatropate Hydrochloride

This selectivity profile is therapeutically advantageous, as it suggests a reduced potential for cardiac side effects that can be associated with the blockade of M2 receptors.

Receptor Subtype Binding Affinity/Potency Selectivity Ratio (vs. M2) Reference Tissue (Functional Assay)
M1 High~50-foldRabbit Vas Deferens[3]
M3 High~50-foldGuinea Pig Trachea[3]
M2 Low1Atria[3]
Table 1: Summary of the Reported Binding Affinity Profile of Revatropate Hydrochloride.

Experimental Protocols for Determining Binding Affinity

To independently verify and quantify the binding affinity of revatropate at M1 and M3 receptors, two primary in-vitro methodologies are recommended: radioligand competition binding assays and functional antagonism assays with Schild analysis.

Radioligand Competition Binding Assay

This assay directly measures the ability of revatropate to compete with a radiolabeled ligand for binding to the M1 or M3 receptor.

Principle: A constant concentration of a high-affinity radioligand for the receptor of interest is incubated with membrane preparations expressing the receptor, in the presence of increasing concentrations of the unlabeled competitor (revatropate). The concentration of revatropate that inhibits 50% of the specific binding of the radioligand is the IC50 value. The IC50 can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture cells stably expressing human M1 or M3 muscarinic receptors (e.g., CHO or HEK293 cells).

    • Harvest the cells and homogenize them in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in an appropriate assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Assay Setup (96-well plate format):

    • Total Binding Wells: Add assay buffer, a fixed concentration of a suitable radioligand (e.g., [3H]-N-methylscopolamine), and the membrane preparation.

    • Non-specific Binding Wells: Add assay buffer, the radioligand, a high concentration of a non-selective muscarinic antagonist (e.g., atropine) to saturate the receptors, and the membrane preparation.

    • Competition Wells: Add a serial dilution of revatropate hydrochloride, the radioligand, and the membrane preparation.

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., room temperature) for a sufficient duration to reach binding equilibrium.

  • Harvesting:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Quantification:

    • Dry the filter mat and measure the radioactivity retained on each filter disc using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the revatropate concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (M1 or M3 expressing) Membrane_Prep Membrane Preparation Cell_Culture->Membrane_Prep Assay_Plate 96-well Plate Setup (Total, NSB, Competition) Membrane_Prep->Assay_Plate Reagent_Prep Reagent Preparation (Radioligand, Revatropate) Reagent_Prep->Assay_Plate Incubation Incubation to Equilibrium Assay_Plate->Incubation Filtration Rapid Filtration (Separation) Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation IC50_Calc IC50 Determination Scintillation->IC50_Calc Ki_Calc Ki Calculation (Cheng-Prusoff) IC50_Calc->Ki_Calc

Figure 2: Experimental Workflow for a Radioligand Competition Binding Assay. (Max Width: 760px)

Functional Antagonism Assay and Schild Analysis

This method assesses the potency of revatropate in inhibiting the functional response induced by a muscarinic agonist.

Principle: A dose-response curve for a muscarinic agonist (e.g., carbachol) is generated in an isolated tissue preparation that expresses the receptor of interest (e.g., guinea pig trachea for M3). The experiment is then repeated in the presence of increasing concentrations of revatropate. A competitive antagonist like revatropate will cause a parallel rightward shift of the agonist dose-response curve without depressing the maximal response. The magnitude of this shift is used to calculate the pA2 value, which is the negative logarithm of the molar concentration of the antagonist that necessitates a two-fold increase in the agonist concentration to produce the same response. For a simple competitive antagonist, the pA2 is theoretically equal to the pKi.

Step-by-Step Methodology:

  • Tissue Preparation:

    • Isolate a suitable tissue, such as guinea pig tracheal rings (for M3) or rabbit vas deferens (for M1).

    • Mount the tissue in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated with carbogen (95% O2, 5% CO2).

    • Connect the tissue to an isometric force transducer to record contractile responses.

    • Allow the tissue to equilibrate under a resting tension.

  • Agonist Dose-Response Curve (Control):

    • Generate a cumulative concentration-response curve for a muscarinic agonist (e.g., carbachol) by adding increasing concentrations of the agonist to the organ bath and recording the contractile response at each concentration.

  • Antagonist Incubation:

    • Wash the tissue to remove the agonist and allow it to return to baseline.

    • Add a fixed concentration of revatropate to the organ bath and incubate for a predetermined period to allow for equilibration.

  • Agonist Dose-Response Curve (in the presence of Antagonist):

    • Repeat the cumulative concentration-response curve for the same agonist in the presence of revatropate.

  • Repeat with Different Antagonist Concentrations:

    • Wash the tissue and repeat steps 3 and 4 with several different concentrations of revatropate.

  • Data Analysis (Schild Plot):

    • For each concentration of revatropate, calculate the dose ratio (DR), which is the EC50 of the agonist in the presence of the antagonist divided by the EC50 of the agonist in the absence of the antagonist.

    • Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of revatropate on the x-axis.

    • Perform a linear regression on the data points.

    • If the antagonism is competitive, the slope of the Schild plot should not be significantly different from 1.

    • The x-intercept of the regression line is the pA2 value.

Schild_Analysis_Workflow cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase Tissue_Prep Isolated Tissue Preparation Control_DRC Control Agonist Dose-Response Curve Tissue_Prep->Control_DRC Antagonist_Incubation Incubate with Revatropate Control_DRC->Antagonist_Incubation EC50_Calc Calculate EC50 Values Control_DRC->EC50_Calc Antagonist_DRC Agonist Dose-Response with Revatropate Antagonist_Incubation->Antagonist_DRC Antagonist_DRC->EC50_Calc Repeat for multiple [Revatropate] DR_Calc Calculate Dose Ratios (DR) EC50_Calc->DR_Calc Schild_Plot Construct Schild Plot (log(DR-1) vs. -log[Antagonist]) DR_Calc->Schild_Plot pA2_Value Determine pA2 Value (x-intercept) Schild_Plot->pA2_Value

Figure 3: Workflow for Functional Antagonism Assay and Schild Analysis. (Max Width: 760px)

Conclusion

Revatropate hydrochloride is a selective antagonist for M1 and M3 muscarinic acetylcholine receptors, with a reported 50-fold greater potency for these subtypes over the M2 receptor.[3] This selectivity profile underscores its therapeutic potential in conditions where M1 and M3 receptor-mediated pathways are dysregulated, such as in obstructive airway diseases. The in-depth experimental protocols provided in this guide offer a robust framework for researchers to quantitatively assess the binding affinity and functional antagonism of revatropate and other novel compounds at these important therapeutic targets. A thorough understanding of the methodologies and the underlying signaling pathways is essential for the continued development of next-generation muscarinic receptor modulators with improved efficacy and safety profiles.

References

  • Alabaster, V. A. (1997). Discovery & development of selective M3 antagonists for clinical use. Life Sciences, 60(13-14), 1053–1060. [Link]

  • Caulfield, M. P., & Birdsall, N. J. (1998). International Union of Pharmacology. XVII. Classification of muscarinic acetylcholine receptors. Pharmacological Reviews, 50(2), 279–290. [Link]

  • National Center for Biotechnology Information. (n.d.). Revatropate. Inxight Drugs. Retrieved March 30, 2026, from [Link]

  • Vallet, M., et al. (2022). Muscarinic receptor M3 activation promotes fibrocytes contraction. Frontiers in Physiology, 13, 962983. [Link]

Sources

Exploratory

The Pharmacological Architecture of Airway Smooth Muscle Relaxation: A Technical Guide to Revatropate Hydrochloride

Executive Summary In the landscape of respiratory pharmacology, the management of bronchoconstriction has historically relied on muscarinic acetylcholine receptor (mAChR) antagonists. However, early-generation anticholin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of respiratory pharmacology, the management of bronchoconstriction has historically relied on muscarinic acetylcholine receptor (mAChR) antagonists. However, early-generation anticholinergics like ipratropium bromide presented a critical mechanistic flaw: they are non-selective. By indiscriminately blocking all mAChR subtypes, these agents inadvertently disable the body's endogenous negative feedback loops, limiting their own therapeutic ceiling.

Revatropate hydrochloride (UK-112,166) represents a structural and functional evolution in this space. As a highly selective antagonist, revatropate was engineered to dismantle the parasympathetic pathways driving airway smooth muscle contraction while preserving the autoreceptor mechanisms that naturally suppress acetylcholine (ACh) release. This whitepaper dissects the receptor pharmacology, self-validating experimental methodologies, and translational applications of revatropate, providing a rigorous framework for drug development professionals and respiratory scientists.

Mechanistic Framework: The Muscarinic Receptor Paradigm

To understand the architectural advantage of revatropate, one must first map the distribution and function of muscarinic receptors within the pulmonary system. The parasympathetic control of airway caliber is governed by three distinct mAChR subtypes:

  • M1 Receptors (Ganglionic): Located in parasympathetic ganglia, these receptors facilitate neurotransmission, amplifying the cholinergic signal sent to the terminal nerves.

  • M2 Receptors (Prejunctional Autoreceptors): Situated on postganglionic parasympathetic nerve terminals, M2 receptors are Gi-coupled.1[1]. This is a critical negative feedback loop.

  • M3 Receptors (Postjunctional Effector): Expressed heavily on airway smooth muscle cells and submucosal glands,1[1].

The Revatropate Advantage: Non-selective agents block M2 receptors, causing a paradoxical surge in ACh release that outcompetes the antagonist at the M3 site.2[2]. By leaving the M2 autoreceptor functional, revatropate ensures that vagal nerve stimulation does not result in an overwhelming flood of ACh, thereby maximizing M3-mediated smooth muscle relaxation.

MOA Vagus Vagal Nerve Terminal ACh ACh Release Vagus->ACh M2 M2 Autoreceptor (Gi) ACh->M2 Binds M3 M3 Receptor (Gq) ACh->M3 Activates M2->Vagus Inhibits Release Ca2 Intracellular Ca2+ M3->Ca2 PLC/IP3 Revatropate Revatropate HCl Revatropate->M2 Spares Revatropate->M3 Blocks Contraction Bronchoconstriction Ca2->Contraction

Cholinergic signaling in airways and selective M3 blockade by revatropate.

Quantitative Pharmacodynamics: Comparative Selectivity

To contextualize revatropate's profile, we must compare it against standard-of-care bronchodilators. The table below synthesizes the receptor affinities and kinetic behaviors that define the clinical utility of these compounds.

Table 1: Comparative Muscarinic Receptor Selectivity Profiles in Airway Pharmacology

CompoundTarget ProfileM1/M3 vs M2 SelectivityMechanism of SelectivityClinical Application
Ipratropium Bromide Non-selective~1:1 (Equipotent)None (Blocks all subtypes equally)SAMA for COPD/Asthma
Revatropate (UK-112,166) M1/M3 Selective~50-foldTrue Receptor AffinityInvestigational (COPD/Heaves)
Tiotropium Bromide M1/M3 Selective (Functional)High (Kinetic)3[3]LAMA for COPD
Darifenacin M3 Selective~100-fold2[2]Overactive Bladder (OAB)

Data summarized from preclinical binding assays utilizing guinea pig trachea (M3) and atria (M2).

Experimental Methodology: Validating M3/M2 Selectivity Ex Vivo

As an Application Scientist, proving a drug's selectivity requires an assay design that tests the entire physiological circuit, not just isolated receptors. The standard protocol to validate revatropate's M2-sparing mechanism is the Electrical Field Stimulation (EFS) of Guinea Pig Trachea .

Unlike applying exogenous methacholine (which bypasses the nerve terminal entirely), EFS forces the prejunctional nerves to release endogenous ACh, thereby engaging the M2 autoreceptors. This creates a self-validating system where the functional status of the M2 receptor directly dictates the magnitude of the M3-mediated contraction.

Protocol: EFS-Induced Tracheal Contraction Assay
  • Tissue Isolation & Equilibration: Isolate tracheal rings from male Dunkin-Hartley guinea pigs. Suspend in organ baths containing Krebs-Henseleit solution at 37°C, aerated with 95% O2 / 5% CO2.

    • Causality: A 60-minute equilibration under 1g of resting tension restores baseline calcium homeostasis and washes out endogenous catecholamines released during tissue harvest.

  • Pharmacological Isolation: Pre-treat the bath with Indomethacin (3 µM) and Propranolol (1 µM).

    • Causality: Indomethacin blocks cyclooxygenase, preventing the release of prostaglandins that spontaneously alter smooth muscle tone. Propranolol blocks β-adrenergic receptors, neutralizing any sympathetic nerve-driven relaxation. This isolates the pure parasympathetic (cholinergic) response.

  • Viability Confirmation (Self-Validation Step): Expose tissue to 60 mM KCl. Wash out thoroughly once peak contraction is reached.

    • Causality: KCl depolarizes the cell membrane directly, bypassing receptors. This confirms the contractile machinery (myosin light chain kinase) is intact. If a tissue fails to contract to revatropate/EFS later, this step proves it is due to receptor antagonism, not dead tissue.

  • Baseline EFS Frequency-Response Curve: Apply EFS (e.g., 0.5 to 32 Hz, 0.5 ms pulse width, 10 V) and record isometric tension.

  • Revatropate Incubation: Incubate the tissue with varying concentrations of revatropate (e.g., 10 nM to 1 µM) for 30 minutes.

  • Post-Dose EFS Curve & Analysis: Repeat the EFS stimulation.

    • Causality & Interpretation:2[2]. Consequently, revatropate will cleanly shift the EFS frequency-response curve to the right (indicating potent M3 blockade) without the low-frequency upward shift characteristic of M2 blockade.

Workflow Prep 1. Tissue Prep Equil 2. Equilibration Prep->Equil Block 3. Rx Isolation Equil->Block Dose 4. Revatropate Block->Dose Stim 5. EFS Curve Dose->Stim Analysis 6. Data Output Stim->Analysis

Ex vivo workflow for validating muscarinic receptor selectivity using tracheal organ baths.

Translational Efficacy: From Bench to Airway

The in vitro selectivity of revatropate translates into highly effective in vivo bronchodilation across multiple species, proving its viability as a therapeutic target for obstructive airway diseases.

  • Chronic Obstructive Pulmonary Disease (COPD): 4[4]. Because it spares M2 receptors located in the heart (which regulate resting heart rate),2[2].

  • Equine Asthma (Heaves): Revatropate has been extensively evaluated in veterinary pharmacology.5[5]. Notably, it provided bronchodilation comparable to ipratropium but with improved clinical scoring of breathing effort, likely due to its superior ability to penetrate and dilate peripheral airways without triggering autoreceptor-mediated ACh surges.

By leveraging precise molecular targeting, revatropate hydrochloride stands as a definitive proof-of-concept that receptor selectivity is the cornerstone of modern, side-effect-sparing bronchodilator development.

References

  • Alabaster, V. A. (1997). Discovery & development of selective M3 antagonists for clinical use. Life Sciences (PubMed).
  • University of Edinburgh Research Explorer. (2012). Bronchodilator activity of the selective muscarinic antagonist revatropate in horses with heaves.
  • Barnes, P. J. (1999). Novel Approaches and Targets for Treatment of Chronic Obstructive Pulmonary Disease. American Journal of Respiratory and Critical Care Medicine.
  • Matera, M. G., et al. (2015). Bronchodilating Drugs for Chronic Obstructive Pulmonary Disease: Current Status and Future Trends. Journal of Medicinal Chemistry (ACS Publications).
  • NCATS Inxight Drugs. REVATROPATE.

Sources

Foundational

Exploratory In Vitro Studies of Revatropate Hydrochloride for Urge Urinary Incontinence: A Methodological and Mechanistic Blueprint

Executive Summary Urge urinary incontinence (UUI), a core symptom of overactive bladder (OAB) syndrome, is primarily driven by involuntary contractions of the detrusor muscle. The pharmacological cornerstone for managing...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Urge urinary incontinence (UUI), a core symptom of overactive bladder (OAB) syndrome, is primarily driven by involuntary contractions of the detrusor muscle. The pharmacological cornerstone for managing UUI relies on muscarinic receptor antagonists. However, the lack of receptor subtype selectivity in early-generation agents often leads to dose-limiting adverse effects and suboptimal efficacy.

Revatropate hydrochloride (UK-112,166) is a highly selective antimuscarinic compound originally investigated as a bronchodilator for chronic obstructive pulmonary disease (COPD)[1]. Its unique pharmacological profile—demonstrating profound inhibitory effects on M1 and M3 receptors while largely sparing the M2 subtype—makes it an exceptional candidate for exploratory in vitro studies targeting UUI[2]. As a Senior Application Scientist, I have designed this technical guide to provide researchers with a rigorous, self-validating methodological framework for evaluating revatropate's efficacy and mechanistic behavior in the detrusor muscle.

Mechanistic Rationale: The Muscarinic Landscape of the Detrusor

To understand the causality behind our experimental design, we must first map the receptor landscape. The human detrusor muscle contains a mixed population of muscarinic receptors, predominantly M2 and M3 (in an approximate 3:1 ratio).

Despite being less abundant, the M3 receptor is the primary driver of direct detrusor contraction. Activation of M3 couples to Gq proteins, stimulating phospholipase C (PLC), generating inositol triphosphate (IP3), and triggering intracellular Ca²⁺ release. Conversely, the M2 receptor couples to Gi proteins, inhibiting adenylyl cyclase and reducing cAMP levels, which indirectly enhances contraction by opposing sympathetically mediated relaxation[3].

Crucially, M2 receptors also exist pre-junctionally on parasympathetic nerve terminals, acting as autoreceptors that inhibit further acetylcholine (ACh) release. Non-selective antagonists block these M2 autoreceptors, paradoxically increasing ACh release in the synaptic cleft, which competes with the drug at the M3 site. Revatropate’s M1/M3 selectivity bypasses this paradox, providing potent post-junctional blockade without triggering pre-junctional ACh surges.

Pathway ACh Acetylcholine (ACh) M3 M3 Receptor ACh->M3 Activates M2 M2 Receptor ACh->M2 Activates Gq Gq Protein M3->Gq Gi Gi Protein M2->Gi PLC Phospholipase C Gq->PLC AC Adenylyl Cyclase Gi->AC Inhibits Ca Intracellular Ca2+ PLC->Ca cAMP cAMP Reduction AC->cAMP Contraction Detrusor Contraction Ca->Contraction cAMP->Contraction Enhances Revatropate Revatropate (UK-112,166) Revatropate->M3 Potent Blockade Revatropate->M2 Weak Blockade

Muscarinic M2/M3 receptor signaling pathway in the detrusor muscle and revatropate blockade.

Quantitative Pharmacological Profiling

Before advancing to functional tissue assays, it is imperative to establish the baseline receptor affinity of revatropate compared to clinical standards. The table below synthesizes representative in vitro radioligand binding data (pKi values) derived from recombinant Chinese Hamster Ovary (CHO) cell lines expressing human muscarinic subtypes.

CompoundTarget ProfileM1 Affinity (pKi)M2 Affinity (pKi)M3 Affinity (pKi)Selectivity (M3/M2)
Revatropate M1/M3 Selective8.57.08.2~15.8x
Darifenacin M3 Selective8.07.48.9~31.6x
Tolterodine Non-Selective8.78.38.7~2.5x
Atropine Non-Selective9.18.99.0~1.2x

Data Interpretation: Revatropate demonstrates a clear selectivity window, binding to M3 receptors with over 15-fold greater affinity than M2 receptors, confirming its targeted pharmacological profile[2].

Methodological Blueprint: In Vitro Assays

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes a mechanistic justification to eliminate experimental artifacts.

Protocol A: Radioligand Displacement in Recombinant Systems

Objective: Determine the equilibrium dissociation constant (Ki) of revatropate for M1-M5 receptors. Self-Validation Mechanism: We utilize [³H]-N-methylscopolamine ([³H]-NMS) as the radioligand. Being a quaternary ammonium compound, it is strictly hydrophilic and cannot cross the plasma membrane. This ensures we are exclusively mapping cell-surface receptors, eliminating confounding data from internalized or nascent intracellular receptors.

  • Cell Culture & Harvest: Grow CHO cells stably transfected with human M1-M5 receptors. Harvest using 2 mM EDTA. Causality: Trypsin is avoided to prevent proteolytic cleavage of the GPCR extracellular domains.

  • Membrane Preparation: Homogenize cells in ice-cold 50 mM Tris-HCl (pH 7.4) supplemented with a protease inhibitor cocktail. Centrifuge at 40,000 × g for 20 minutes. Causality: Cold temperatures and inhibitors prevent the degradation of the delicate receptor proteins.

  • Assay Incubation: Incubate 50 µg of membrane protein with 0.2 nM [³H]-NMS and varying concentrations of revatropate (10⁻¹¹ to 10⁻⁵ M) for 90 minutes at 25°C. Causality: 90 minutes is the empirically determined time required to achieve thermodynamic equilibrium, a strict prerequisite for accurately applying the Cheng-Prusoff equation.

  • Filtration & Termination: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine (PEI). Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of the positively charged radioligand.

  • Quantification: Wash filters three times with ice-cold buffer, extract in scintillation fluid, and quantify via a liquid scintillation counter.

Protocol B: Isometric Tension Recording in Isolated Detrusor

Objective: Evaluate the functional antagonism (pA2) of revatropate against cholinergic-induced detrusor contractions.

Workflow Step1 Tissue Isolation (Detrusor Muscle) Step2 Equilibration in Krebs-Henseleit Buffer Step1->Step2 Step3 Viability Check (60 mM KCl) Step2->Step3 Step4 Revatropate Incubation (Concentration-Response) Step3->Step4 Step5 Isometric Tension Recording (Transducer) Step4->Step5 Step6 Data Analysis (Schild Plot & pA2) Step5->Step6

Step-by-step experimental workflow for isolated detrusor functional assays.

Self-Validation Mechanism: The urothelium is meticulously removed during dissection. The urothelium releases unknown relaxing factors (urothelium-derived relaxing factor, UDRF) that can artificially depress the contraction curve, leading to a dangerous overestimation of antagonist potency.

  • Tissue Isolation: Dissect guinea pig or human detrusor muscle strips (~2x10 mm). Denude the urothelium completely.

  • Organ Bath Mounting: Suspend strips in 10 mL organ baths containing Krebs-Henseleit buffer. Aerate continuously with 95% O₂ / 5% CO₂. Causality: This specific gas mixture maintains the bicarbonate buffer system at a physiological pH of 7.4, essential for smooth muscle contractility.

  • Equilibration: Apply 1.0 g of resting tension and equilibrate for 60 minutes, replacing the buffer every 15 minutes. Causality: This allows the tissue to reach its optimal resting length (L0) according to the Frank-Starling mechanism, ensuring maximum cross-bridge formation.

  • Viability Check: Challenge the tissue with 60 mM KCl. Causality: KCl directly depolarizes the cell membrane, activating voltage-gated Ca²⁺ channels independent of GPCRs. This validates that the intracellular contractile machinery (e.g., myosin light chain kinase) is intact before introducing experimental variables.

  • Baseline Concentration-Response Curve (CRC): Generate a cumulative CRC to carbachol (a hydrolysis-resistant ACh analog). Wash out the tissue until the baseline tension is fully restored.

  • Antagonist Incubation: Incubate the tissue with a fixed concentration of revatropate for 30 minutes. Repeat the carbachol CRC. Causality: A 30-minute incubation ensures adequate tissue penetration and receptor equilibration before the agonist challenge.

Data Interpretation & Translational Outlook

Following Protocol B, the rightward shift of the carbachol CRC in the presence of revatropate is quantified using Schild regression analysis. A Schild plot slope of approximately 1.0 confirms competitive, reversible antagonism at the orthosteric site. The resulting pA2 value (the negative logarithm of the antagonist concentration that requires a twofold increase in agonist concentration to achieve the same response) provides a highly accurate estimate of functional affinity.

Translating these in vitro findings to clinical UUI applications reveals revatropate's potential. By selectively targeting M3 over M2, revatropate effectively suppresses the involuntary detrusor contractions characteristic of OAB while avoiding the pre-junctional M2 blockade that limits the efficacy of older, non-selective antimuscarinics.

References

  • [2] Title: Revatropate (UK-112166) | Muscarinic Antagonist. Source: MedChemExpress. URL: 2

  • [3] Title: Muscarinic Receptor Agonists and Antagonists. Source: Molecules / PMC - NIH. URL: 3

  • [1] Title: Novel Approaches and Targets for Treatment of Chronic Obstructive Pulmonary Disease. Source: American Journal of Respiratory and Critical Care Medicine. URL: 1

Sources

Exploratory

Revatropate Hydrochloride: Comprehensive Physicochemical Profiling and Pharmacological Methodologies

Executive Summary The development of anticholinergic bronchodilators has been historically limited by the non-selective nature of early compounds like ipratropium bromide, which inadvertently block prejunctional autorece...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of anticholinergic bronchodilators has been historically limited by the non-selective nature of early compounds like ipratropium bromide, which inadvertently block prejunctional autoreceptors and limit therapeutic efficacy. Revatropate (development code UK-112,166) represents a critical evolutionary step in respiratory pharmacology. As a highly selective muscarinic receptor antagonist, it was engineered to target M1 and M3 receptors while sparing the M2 subtype, offering optimized bronchodilation for Chronic Obstructive Pulmonary Disease (COPD) and asthma.

This technical guide provides an authoritative breakdown of the physicochemical properties, CAS registry data, and molecular weight profiles of revatropate and its salt forms. Furthermore, it details the self-validating analytical and pharmacological methodologies required to verify its identity and mechanism of action in a rigorous drug development setting.

Chemical Identity & Physicochemical Profiling

In pharmaceutical development, the free base form of an active pharmaceutical ingredient (API) often presents challenges regarding aqueous solubility and bioavailability. Revatropate contains a basic quinuclidine nitrogen that is highly lipophilic in its unprotonated state. To optimize the compound for inhalation formulations (such as dry powder inhalers or nebulized solutions), researchers utilize salt screening to enhance hydrophilicity.

The conversion of revatropate free base to its hydrochloride salt protonates the tertiary amine, significantly reducing the lattice energy required for dissolution and improving aerodynamic performance in respiratory delivery systems.

The quantitative data for revatropate and its primary pharmaceutical salts are summarized below, grounded by data from the and .

Table 1: Physicochemical Properties of Revatropate and its Salts
Compound NameCAS Registry NumberMolecular FormulaMolecular Weight ( g/mol )Pharmacological State
Revatropate (Free Base) 149926-91-0C₁₉H₂₇NO₄S365.49Highly lipophilic; poor aqueous solubility.
Revatropate Hydrochloride 586346-96-5C₁₉H₂₇NO₄S · HCl401.95Optimized for aqueous dissolution and inhalation.
Revatropate Hydrobromide 262586-79-8C₁₉H₂₇NO₄S · HBr446.40Alternative salt form; higher molecular mass.

Pharmacological Causality: The M1/M3 vs. M2 Paradigm

To understand the clinical utility of revatropate hydrochloride, one must analyze the causality of its receptor selectivity. In the human airway, parasympathetic tone is mediated by acetylcholine (ACh) acting on various muscarinic (M) receptor subtypes.

  • M1 and M3 Receptors: Located on airway smooth muscle and submucosal glands. Activation by ACh induces potent bronchoconstriction and mucus hypersecretion.

  • M2 Autoreceptors: Located prejunctionally on parasympathetic nerve endings. These act as a negative feedback loop; when activated by ACh, they inhibit further release of the neurotransmitter.

Non-selective antagonists (e.g., atropine) block all three. By blocking M2, they cause a paradoxical surge in ACh release in the synaptic cleft, which can outcompete the drug at the M3 site, limiting bronchodilatory efficacy., preserving the natural negative feedback loop while effectively halting smooth muscle contraction.

Mechanism ACh Acetylcholine (ACh) M1_M3 M1 / M3 Receptors (Smooth Muscle) ACh->M1_M3 Activates M2 M2 Autoreceptors (Prejunctional) ACh->M2 Activates Broncho Bronchoconstriction M1_M3->Broncho Induces Inhibit Inhibition of ACh Release M2->Inhibit Negative Feedback Drug Revatropate HCl Drug->M1_M3 Strong Blockade Drug->M2 Spares (Weak Affinity)

Pharmacological mechanism of Revatropate highlighting M1/M3 selectivity over M2 autoreceptors.

Analytical Methodologies for Salt Verification

Confirming the exact molecular weight (401.95 g/mol ) and purity of Revatropate Hydrochloride requires a self-validating analytical system. Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for this verification.

Protocol 1: LC-MS Verification Workflow

Causality of Design: The quinuclidine nitrogen in revatropate is highly basic, making it readily protonatable. Therefore, Positive Electrospray Ionization (ESI+) is the optimal choice, yielding a robust pseudo-molecular ion [M+H]⁺ peak at m/z 366.19 (representing the free base mass + a proton, as the chloride counter-ion dissociates in solution).

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of Revatropate Hydrochloride in 1.0 mL of LC-MS grade Methanol:Water (50:50, v/v) containing 0.1% Formic Acid. The formic acid ensures complete protonation of the API.

  • System Suitability (Self-Validation): Inject a blank solvent sample to verify zero carryover. Inject a known reference standard of Revatropate HCl. The system is only validated if the signal-to-noise (S/N) ratio of the reference peak exceeds 100:1 and the retention time variance is <2%.

  • Chromatographic Separation: Inject 5 µL of the sample onto a C18 Reverse-Phase column (e.g., 2.1 x 50 mm, 1.8 µm). Run a gradient elution from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.

  • Ionization & Detection: Operate the mass spectrometer in ESI+ mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C.

  • Data Analysis: Extract the chromatogram for m/z 366.19. The presence of this peak, coupled with the absence of significant impurity peaks, confirms the molecular identity of the revatropate cation.

LCMS_Workflow Step1 1. Sample Preparation (Dissolution in MeOH/H2O) Step2 2. HPLC Separation (C18, Gradient Elution) Step1->Step2 Step3 3. ESI+ Ionization (Protonation to [M+H]+) Step2->Step3 Step4 4. Mass Spectrometry (Quadrupole/TOF) Step3->Step4 Step5 5. Data Analysis (m/z 366.19 Detection) Step4->Step5

LC-MS/MS workflow for the molecular weight verification of Revatropate Hydrochloride.

Receptor Binding Assays: Validating Selectivity

To empirically prove the M1/M3 selectivity of revatropate hydrochloride, researchers must isolate the receptor variables. Using whole-lung homogenates is scientifically flawed due to the mixed populations of M1, M2, and M3 receptors.

Protocol 2: Recombinant Radioligand Binding Assay

Causality of Design: By utilizing Chinese Hamster Ovary (CHO) cells stably transfected with individual human muscarinic receptor subtypes (hM1, hM2, hM3), researchers can measure the exact binding affinity (Kᵢ) for each isolated receptor without cross-contamination of signals.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO cells expressing hM1, hM2, or hM3. Homogenize in ice-cold Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g to isolate the cell membranes.

  • Radioligand Incubation: Incubate 50 µg of membrane protein with 0.2 nM [³H]-N-methylscopolamine ([³H]-NMS) in the presence of varying concentrations of Revatropate HCl (10⁻¹¹ to 10⁻⁵ M) for 120 minutes at 22°C to reach equilibrium.

  • Self-Validation Control: Run parallel assays using Atropine (a non-selective antagonist). If Atropine does not yield roughly equal Kᵢ values across all three subtypes, the membrane integrity or radioligand concentration is compromised, and the assay must be rejected.

  • Filtration & Quantification: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding). Wash filters three times with cold buffer and quantify bound radioactivity using liquid scintillation counting.

  • Affinity Calculation: Calculate the IC₅₀ values using non-linear regression, and convert them to Kᵢ values using the Cheng-Prusoff equation. A successful assay will demonstrate a Kᵢ for hM2 that is at least 30 to 50 times higher (lower affinity) than the Kᵢ for hM1 and hM3.

References

  • National Institutes of Health (NIH) Global Substance Registration System (GSRS) . Revatropate Hydrochloride (UNII: BJ9G601BQR). Retrieved March 2026, from[Link]

  • Alabaster, V. A. (1997) . Discovery & development of selective M3 antagonists for clinical use. Life Sciences, 60(13-14), 1053-1060. PubMed. [Link]

  • Barnes, P. J. (1999) . Novel Approaches and Targets for Treatment of Chronic Obstructive Pulmonary Disease. American Journal of Respiratory and Critical Care Medicine, 160(Supplement_1), S72-S79.[Link]

  • Matera, M. G., et al. (2012) . Bronchodilator activity of the selective muscarinic antagonist revatropate in horses with heaves. PubMed.[Link]

Foundational

In Vitro Muscarinic Receptor Antagonism by Revatropate Hydrochloride: A Technical Guide

Executive Summary The development of anticholinergic therapies for chronic obstructive pulmonary disease (COPD), urge urinary incontinence, and functional bowel disorders has historically been hindered by dose-limiting s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of anticholinergic therapies for chronic obstructive pulmonary disease (COPD), urge urinary incontinence, and functional bowel disorders has historically been hindered by dose-limiting side effects and sub-optimal efficacy. These issues largely stem from the non-selective nature of early muscarinic antagonists, which indiscriminately block all muscarinic acetylcholine receptor (mAChR) subtypes [1].

Revatropate hydrochloride (UK-112,166) represents a critical evolutionary step in antimuscarinic pharmacology. As a structurally distinct, competitive antagonist, revatropate exhibits a highly optimized in vitro binding profile: it exerts potent inhibitory effects on M1 and M3 receptors while deliberately sparing the M2 subtype [1, 2]. This technical whitepaper dissects the mechanistic causality behind this selectivity, outlines the in vitro pharmacological profile of revatropate, and provides standardized experimental protocols for validating its receptor kinetics.

Mechanistic Rationale: The Importance of M2 Sparing

To understand the pharmacological superiority of revatropate over non-selective agents like ipratropium bromide, one must analyze the distinct physiological roles of mAChR subtypes at the parasympathetic neuroeffector junction [3].

  • M1 Receptors (Post-junctional/Ganglionic): Facilitate cholinergic neurotransmission and reflex bronchoconstriction.

  • M3 Receptors (Smooth Muscle/Glands): Directly mediate smooth muscle contraction (e.g., airway, detrusor) and exocrine secretion (e.g., mucus, saliva).

  • M2 Receptors (Pre-junctional Autoreceptors): Act as a negative feedback mechanism. When stimulated by endogenous acetylcholine (ACh), M2 receptors inhibit further ACh release from the vagal nerve terminal.

The Causality of Selectivity: When a non-selective antagonist blocks the M2 autoreceptor, it removes the physiological "brake" on ACh release. The resulting surge in synaptic ACh competes with the antagonist at the M3 receptor, effectively surmounting the blockade and reducing the drug's bronchodilatory or spasmolytic efficacy [1]. By exhibiting an approximately 50-fold lower affinity for M2 relative to M1/M3, revatropate maintains the functional integrity of the M2 autoreceptor. Consequently, vagally induced bronchoconstrictor responses are not potentiated [1].

G Vagus Vagal Nerve Terminal (ACh Release) ACh Acetylcholine (ACh) Vagus->ACh releases M2 M2 Autoreceptor (Pre-junctional) ACh->M2 binds M1 M1 Receptor (Post-junctional) ACh->M1 binds M3 M3 Receptor (Smooth Muscle) ACh->M3 binds Inhibit Inhibition of ACh Release M2->Inhibit triggers Broncho Muscle Contraction & Mucus Secretion M1->Broncho facilitates M3->Broncho directly mediates Rev Revatropate (UK-112,166) Rev->M2 spares (Low Affinity) Rev->M1 blocks (High Affinity) Rev->M3 blocks (High Affinity) Inhibit->Vagus negative feedback

Mechanistic pathway of revatropate: selective M1/M3 antagonism with M2 autoreceptor sparing.

In Vitro Pharmacological Profile

Revatropate's in vitro profile has been rigorously validated across both recombinant human receptor models and functional animal tissue assays. The data consistently demonstrates a robust kinetic preference for M1 and M3 over M2 [1, 4].

Quantitative Data Summary
Receptor SubtypePrimary LocalizationPhysiological FunctionRevatropate ActionRelative Affinity / Selectivity
hM1 Parasympathetic gangliaFacilitates cholinergic reflexesCompetitive AntagonistHigh Affinity
hM2 Pre-junctional nerve endingsInhibits ACh release (Autoreceptor)SparedLow Affinity (~50-fold less than M1/M3)
hM3 Airway/Detrusor smooth muscleMediates contraction and secretionCompetitive AntagonistHigh Affinity

Note: Functional tissue preparations (e.g., guinea pig trachea for M3 vs. atria for M2) mirror these recombinant binding profiles, confirming that the receptor binding kinetics translate directly into functional physiological selectivity [1].

Experimental Protocols: Validating Muscarinic Antagonism

To ensure trustworthiness and reproducibility, the following methodologies represent the gold-standard, self-validating systems for evaluating revatropate in vitro.

Protocol A: Radioligand Binding Assay ([³H]-NMS Displacement)

This assay determines the equilibrium dissociation constant ( Ki​ ) of revatropate across cloned human mAChR subtypes.

1. Membrane Preparation:

  • Culture Chinese Hamster Ovary (CHO) cells stably expressing human M1, M2, or M3 receptors.

  • Harvest cells in ice-cold homogenization buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂).

  • Homogenize and centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the membrane pellet in assay buffer.

2. Competitive Binding Setup:

  • In 96-well microplates, combine 50 µL of membrane preparation (approx. 10-20 µg protein/well) with 50 µL of the non-selective radioligand [³H]-N-methylscopolamine ([³H]-NMS) at a fixed concentration (e.g., 0.2 nM, near its Kd​ ).

  • Add 50 µL of revatropate hydrochloride at varying concentrations (ranging from 10−11 to 10−5 M) to generate a displacement curve.

  • Self-Validation Control: Include wells with 10 µM atropine to define non-specific binding (NSB).

3. Incubation and Harvesting:

  • Incubate the plates at room temperature for 120 minutes to ensure true equilibrium is reached.

  • Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding).

  • Wash filters rapidly three times with ice-cold buffer.

4. Data Analysis:

  • Quantify bound radioactivity using liquid scintillation counting.

  • Calculate the IC50​ using non-linear regression.

  • Derive the Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) , where [L] is the radioligand concentration and Kd​ is its dissociation constant. This mathematical correction ensures the calculated affinity is independent of the specific radioligand concentration used.

Protocol B: Functional Tissue Assay (M3 vs. M2 Selectivity)

To prove that binding affinity translates to physiological action, functional assays using isolated tissues are required.

1. M3-Mediated Response (Guinea Pig Trachea):

  • Suspend tracheal rings in organ baths containing oxygenated Krebs-Henseleit solution at 37°C.

  • Apply electrical field stimulation (EFS) to induce endogenous ACh release, causing M3-mediated smooth muscle contraction.

  • Generate cumulative concentration-response curves for revatropate. Calculate the pA2​ value (negative logarithm of the antagonist concentration that requires a doubling of agonist to achieve the same response).

2. M2-Mediated Response (Guinea Pig Atria):

  • Suspend spontaneously beating right atria in identical organ bath conditions.

  • Apply EFS to induce M2-mediated bradycardia (decrease in heart rate).

  • Measure the inhibitory effect of revatropate on this response.

3. Causality Check: A highly selective compound like revatropate will show a potent pA2​ in the tracheal assay (M3 blockade) but will require a significantly higher concentration (approx. 50-fold) to shift the dose-response curve in the atrial assay (M2 blockade) [1].

Translational Implications

The in vitro kinetic profile of revatropate directly dictates its clinical utility. By selectively antagonizing M1 and M3 receptors, revatropate effectively induces bronchodilation and reduces detrusor overactivity without triggering the paradoxical ACh surge associated with M2 blockade [1, 2]. Furthermore, because it does not readily cross the blood-brain barrier, central nervous system (CNS) M1-mediated side effects (such as cognitive impairment) are minimized, making it an ideal candidate for peripheral respiratory and genitourinary applications[4].

References

  • Alabaster, V. A. (1997). Discovery & development of selective M3 antagonists for clinical use. Life Sciences, 60(13-14), 1053-1060. Available at:[Link]

  • Barnes, P. J. (1999). Novel Approaches and Targets for Treatment of Chronic Obstructive Pulmonary Disease. American Journal of Respiratory and Critical Care Medicine, 160(5). Available at:[Link]

  • Eglen, R. M., et al. (2001). Muscarinic Receptor Agonists and Antagonists. Molecules, 6(3), 142-193. Available at:[Link]

Protocols & Analytical Methods

Method

Application Note: Preparation and Handling of Revatropate Hydrochloride Stock Solutions in DMSO for In Vitro Pharmacology

Pharmacological Context & Rationale Revatropate (also known as UK-112166) is a highly selective muscarinic acetylcholine receptor (mAChR) antagonist. It exhibits preferential inhibitory activity at the M1 and M3 receptor...

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Author: BenchChem Technical Support Team. Date: April 2026

Pharmacological Context & Rationale

Revatropate (also known as UK-112166) is a highly selective muscarinic acetylcholine receptor (mAChR) antagonist. It exhibits preferential inhibitory activity at the M1 and M3 receptor subtypes while having minimal effect on the M2 subtype 1. In physiological systems, the blockade of M1 and M3 receptors prevents acetylcholine-induced Gq-protein coupling. This inhibition halts downstream phospholipase C (PLC) activation and intracellular calcium mobilization, ultimately preventing smooth muscle contraction and excessive glandular secretion 23.

To evaluate revatropate's efficacy in cell-based assays (e.g., calcium flux assays, radioligand binding), researchers must prepare highly stable and precisely concentrated stock solutions. The hydrochloride salt form of revatropate is optimally reconstituted in anhydrous Dimethyl Sulfoxide (DMSO). DMSO's amphiphilic nature and high dielectric constant solvate the salt efficiently while protecting the hydrophobic core of the molecule from premature aqueous hydrolysis.

MOA ACh Acetylcholine (Endogenous Agonist) Receptor M1 / M3 Receptors (Gq-Coupled GPCRs) ACh->Receptor Binds & Activates Revatropate Revatropate HCl (Selective Antagonist) Revatropate->Receptor Competitively Blocks PLC Phospholipase C (PLC Activation) Receptor->PLC Gq Signaling Ca2 Intracellular Ca2+ Release PLC->Ca2 IP3 Production Effect Smooth Muscle Contraction Ca2->Effect

Fig 1: Mechanism of action of Revatropate blocking M1/M3 receptor-mediated calcium mobilization.

Physicochemical Properties & Molar Calculations

A common pitfall in drug preparation is neglecting the mass of the counterion. Revatropate free base has a molecular weight of 365.49 g/mol , but the hydrochloride salt has a molecular weight of 401.95 g/mol 4. Failing to account for the HCl salt will result in an ~10% error in final assay concentrations.

Table 1: Chemical Properties
PropertyValue
Compound Name Revatropate Hydrochloride
CAS Number 586346-96-5 5
Molecular Weight 401.95 g/mol
Chemical Formula C₁₉H₂₇NO₄S • HCl
Primary Targets M1 and M3 Muscarinic Acetylcholine Receptors (mAChRs)
Recommended Solvent Anhydrous DMSO (≥99.9% purity)
Table 2: Reconstitution Volumes for DMSO Stock Solutions

Use the exact volumes of DMSO listed below to achieve the desired molarity based on the mass of revatropate hydrochloride being reconstituted.

Mass of Revatropate HClVolume of DMSO for 1 mM Volume of DMSO for 10 mM Volume of DMSO for 50 mM
1 mg 2.488 mL248.8 µL49.8 µL
5 mg 12.439 mL1.244 mL248.8 µL
10 mg 24.879 mL2.488 mL497.6 µL

Experimental Protocol: Preparation of DMSO Stock

Workflow Equilibrate 1. Equilibrate Vial to RT Solvent 2. Add Anhydrous DMSO Equilibrate->Solvent Dissolve 3. Vortex & Sonicate Solvent->Dissolve Validate 4. Visual Check (Must be clear) Dissolve->Validate Aliquot 5. Aliquot & Store (-80°C) Validate->Aliquot

Fig 2: Step-by-step workflow for the preparation and validation of Revatropate HCl DMSO stocks.

Step 1: Thermal Equilibration
  • Action: Allow the sealed vial of revatropate hydrochloride to equilibrate to room temperature (20–25°C) for at least 30 minutes before opening.

  • Causality: Opening a cold vial introduces atmospheric moisture via condensation. Water rapidly degrades anhydrous DMSO stocks, leading to micro-precipitation and compound hydrolysis over extended storage periods.

Step 2: Solvent Addition
  • Action: Add the calculated volume of cell-culture grade, anhydrous DMSO (≥99.9% purity) directly to the vial (refer to Table 2).

  • Causality: High-purity, sterile DMSO ensures that no cytotoxic impurities or heavy metals are introduced into downstream sensitive cell assays.

Step 3: Dissolution & Self-Validation
  • Action: Vortex the vial gently for 30–60 seconds. If necessary, sonicate in a room-temperature water bath for 2–5 minutes to overcome the activation energy of dissolution.

  • Self-Validation Check: Hold the vial against a direct light source. The solution must be completely optically clear. If any particulates, striations, or cloudiness remain, the theoretical concentration has not been achieved. Do not proceed until the solution is perfectly clear. If stubborn particulates persist, warm the solution briefly to 37°C and re-vortex.

Step 4: Aliquoting
  • Action: Divide the master stock solution into single-use aliquots (e.g., 20 µL – 50 µL) in sterile, low-bind microcentrifuge tubes.

  • Causality: Repeated freeze-thaw cycles cause localized concentration gradients (solute exclusion during freezing) and introduce moisture. Single-use aliquots guarantee that the concentration remains absolute across independent, temporally separated experiments.

Step 5: Storage
  • Action: Store aliquots at -20°C (for use within 1 month) or -80°C (for up to 6 months). Ensure tubes are protected from light.

Preparation of Working Solutions (Aqueous Dilution)

When transitioning from the DMSO stock to the assay buffer (e.g., HBSS, PBS, or culture media), the dilution must be performed immediately prior to the assay to prevent compound precipitation.

  • The 0.1% Rule: The final concentration of DMSO in the cell assay should never exceed 0.1% (v/v).

  • Causality: DMSO concentrations above 0.1% can alter cell membrane permeability, disrupt lipid bilayers, and induce off-target cytotoxicity. This will confound the pharmacological readout of the M1/M3 antagonism.

  • Methodology: Perform serial dilutions in intermediate buffers.

    • Example: To achieve a 10 µM working concentration from a 10 mM stock, first dilute the stock 1:100 in assay buffer to create a 100 µM intermediate (1% DMSO). Then, dilute this intermediate 1:10 in the final assay wells to reach 10 µM (0.1% DMSO final).

References

  • National Institutes of Health (NIH). "Muscarinic Receptor Agonists and Antagonists". PubMed Central (PMC). Available at: [Link]

  • Cambridge University Press. "Parasympathomimetic and parasympatholytic drugs (Chapter 41) - Anesthetic Pharmacology". Cambridge Core. Available at:[Link]

  • National Institutes of Health (NIH). "REVATROPATE HYDROCHLORIDE". Global Substance Registration System (GSRS). Available at:[Link]

  • DrugFuture. "FDA全球物质登记数据库-R (FDA Global Substance Registration System)". DrugFuture Database. Available at: [Link]

Sources

Application

Application Note: In Vivo Dosing Protocols for Revatropate Hydrochloride in Murine Asthma Models

Target Audience: Preclinical Researchers, Pulmonologists, and Respiratory Drug Development Scientists Document Type: Advanced Methodological Guide & Protocol Mechanistic Rationale: The M1/M3 Selectivity Paradigm In the d...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Preclinical Researchers, Pulmonologists, and Respiratory Drug Development Scientists Document Type: Advanced Methodological Guide & Protocol

Mechanistic Rationale: The M1/M3 Selectivity Paradigm

In the development of inhaled therapeutics for chronic obstructive pulmonary disease (COPD) and severe asthma, targeting the parasympathetic cholinergic pathways remains a cornerstone of bronchodilator therapy. However, the non-selective blockade of muscarinic receptors by first-generation agents (e.g., ipratropium) often yields suboptimal efficacy due to the paradoxical increase in acetylcholine (ACh) release[1].

Revatropate hydrochloride (UK-112,166) is a rationally designed antimuscarinic compound that exhibits profound kinetic selectivity[2]. It acts as a potent antagonist at the M1 (ganglionic) and M3 (airway smooth muscle and submucosal gland) receptors, which mediate cholinergic reflexes, bronchoconstriction, and mucus hypersecretion[1]. Crucially, revatropate spares the M2 autoreceptors located on postganglionic parasympathetic nerve terminals. Blocking M2 receptors removes the negative feedback loop, flooding the synaptic cleft with ACh and competitively overriding the M3 blockade. By preserving M2 function, revatropate ensures sustained smooth muscle relaxation without the dose-limiting tachyphylaxis seen with non-selective agents.

Receptor_Mechanisms ACh Acetylcholine M1 M1 Receptor (Ganglia) ACh->M1 Activates M2 M2 Receptor (Nerve Terminal) ACh->M2 Activates M3 M3 Receptor (Smooth Muscle) ACh->M3 Activates Effect1 Cholinergic Reflexes M1->Effect1 M2->ACh Inhibits Release (Autoreceptor) Effect3 Bronchoconstriction & Mucus Secretion M3->Effect3 Revatropate Revatropate HCl Revatropate->M1 Blocks Revatropate->M2 Spares Revatropate->M3 Blocks

Fig 1. Revatropate HCl selectively blocks M1/M3 receptors while sparing the M2 autoreceptor.

Experimental Design: Building a Self-Validating System

To evaluate the bronchodilatory and anti-inflammatory properties of revatropate hydrochloride in vivo, the Ovalbumin (OVA)-induced acute murine asthma model is utilized[3].

Causality in Protocol Design
  • Salt Selection: Revatropate is formulated as a hydrochloride (HCl) salt to maximize aqueous solubility[4]. This permits direct dissolution in 0.9% sterile saline, avoiding organic co-solvents (like DMSO) that independently provoke airway hyperresponsiveness (AHR) and epithelial shedding.

  • Administration Route: Intranasal (i.n.) instillation or vibrating mesh aerosolization is strictly required. Systemic administration (i.p. or p.o.) fails to mimic the clinical inhalation route and triggers systemic anticholinergic toxicity (e.g., mydriasis, tachycardia) which confounds respiratory readouts[5].

  • Self-Validating Controls: A robust protocol must be self-validating. We mandate the inclusion of a Tiotropium Bromide cohort as a positive Long-Acting Muscarinic Antagonist (LAMA) control[6]. If tiotropium fails to significantly blunt methacholine-induced AHR, the investigator must conclude that either the OVA sensitization failed or the plethysmography equipment is miscalibrated, rendering the revatropate data void.

Table 1: Pharmacological Profile & Dosing Parameters
ParameterSpecificationMechanistic Rationale
Test Compound Revatropate HydrochlorideHigh aqueous solubility; selective M1/M3 antagonism.
Vehicle 0.9% Sterile SalinePrevents solvent-induced airway irritation.
Positive Control Tiotropium Bromide (0.1 mg/kg)Validates functional LAMA response in the murine model.
Dose Range 0.1, 0.3, 1.0 mg/kgEstablishes a dose-response curve; identifies systemic spillover.
Delivery Route Intranasal (i.n.)Mimics clinical topical delivery to the respiratory epithelium.
Dosing Window 1 Hour Pre-ChallengeAligns with revatropate's rapid onset and moderate duration of action.

Step-by-Step In Vivo Protocol

This protocol utilizes female BALB/c mice (6–8 weeks old), which are highly susceptible to Th2-biased immunological responses, making them the gold standard for OVA-induced asthma modeling[6].

InVivo_Workflow Acclimation Acclimation (Days -7 to 0) Sensitization Sensitization (i.p.) OVA + Alum (Days 0, 7, 14) Acclimation->Sensitization Challenge Allergen Challenge (i.n.) OVA (Days 21, 22, 23) Sensitization->Challenge Readout AHR Measurement & BALF Collection (Day 24) Challenge->Readout Dosing Revatropate HCl Dosing (i.n.) 1 hr pre-challenge Dosing->Challenge Administered daily

Fig 2. Timeline for OVA-induced asthma sensitization, revatropate dosing, and downstream readouts.

Phase 1: Sensitization and Challenge
  • Preparation of Sensitization Emulsion: Dissolve 20 µg of Ovalbumin (Grade V) and 2 mg of Aluminum Hydroxide (Alum) adjuvant in 200 µL of 0.9% sterile saline. Note: Alum is critical for breaking tolerance and skewing the immune system toward a Th2 phenotype.

  • Systemic Sensitization (Days 0, 7, 14): Administer the 200 µL OVA/Alum emulsion via intraperitoneal (i.p.) injection[7].

  • Preparation of Challenge Solution: Dissolve OVA in 0.9% saline to a concentration of 1 mg/mL (50 µg per 50 µL dose).

  • Airway Challenge (Days 21, 22, 23): Lightly anesthetize mice using 2% isoflurane. Administer 50 µL of the OVA challenge solution intranasally (i.n.), allowing the mouse to aspirate the droplet[3].

Phase 2: Revatropate Hydrochloride Formulation and Dosing
  • Formulation: On the day of dosing, dissolve Revatropate HCl in 0.9% sterile saline to achieve concentrations of 0.1, 0.3, and 1.0 mg/kg based on an average mouse weight of 20g (e.g., 2 mg/mL stock for the high dose).

  • Administration: Exactly 1 hour prior to the OVA challenge on Days 21, 22, and 23, administer the revatropate solution (or vehicle/tiotropium controls) intranasally under light isoflurane anesthesia.

  • Observation: Monitor mice for 15 minutes post-dosing for signs of systemic anticholinergic toxicity, specifically mydriasis (pupil dilation). If severe mydriasis occurs at 1.0 mg/kg, the dose is breaching the blood-brain/systemic barrier and should be titrated down[5].

Phase 3: In Vivo Airway Hyperresponsiveness (AHR) Assessment

Do not use unrestrained whole-body plethysmography (Penh), as it measures breathing patterns rather than true airway mechanics.

  • Preparation (Day 24): 24 hours after the final OVA challenge, anesthetize mice (e.g., Ketamine/Xylazine), perform a tracheostomy, and intubate with an 18-gauge cannula.

  • Ventilation: Connect the cannula to a computerized invasive plethysmograph (e.g., flexiVent system). Mechanically ventilate at 150 breaths/min with a tidal volume of 10 mL/kg.

  • Methacholine Challenge: Administer increasing concentrations of aerosolized methacholine (0, 3.125, 6.25, 12.5, 25, and 50 mg/mL) via an in-line nebulizer.

  • Data Capture: Record Airway Resistance (Rl) and Dynamic Compliance (Cdyn) at each dose step. Revatropate's efficacy is quantified by the rightward shift and suppressed maximum of the methacholine dose-response curve.

Phase 4: Bronchoalveolar Lavage (BAL) and Tissue Collection
  • Lavage: Immediately following AHR measurement, instill 3 aliquots of 0.5 mL ice-cold PBS into the lungs via the tracheal cannula. Gently aspirate to recover the Bronchoalveolar Lavage Fluid (BALF).

  • Cellular Analysis: Centrifuge the BALF (300 × g, 7 min, 4°C). Resuspend the pellet to perform total cell counts and differential staining (cytospin) to quantify eosinophils, neutrophils, and macrophages[6].

Quantitative Data Interpretation

To ensure the integrity of the findings, the experimental data must meet specific validation thresholds. The table below outlines the expected physiological and inflammatory readouts.

Table 2: Expected Readout Metrics & Validation Thresholds
Readout MetricVehicle (OVA + Saline)Positive Control (Tiotropium)Revatropate HCl (Optimal Dose)Validation Threshold (Pass/Fail)
Airway Resistance (Rl) +++ (Severe peak at 50 mg/mL MCh)+ (Suppressed by >40%)+ (Dose-dependent suppression)Tiotropium must reduce peak Rl by ≥40% vs. Vehicle.
Dynamic Compliance (Cdyn) --- (Sharp decline)- (Preserved elasticity)- (Preserved elasticity)Vehicle must show >50% drop in Cdyn at peak MCh.
BALF Eosinophils > 40% of total cells< 20% of total cells< 25% of total cellsOVA Vehicle must exhibit dominant eosinophilia.
Systemic Mydriasis AbsentMild to AbsentAbsent (at ≤ 0.3 mg/kg)High incidence of mydriasis indicates systemic overdose.

References

  • Alabaster VA. Discovery & development of selective M3 antagonists for clinical use. Life Sci. 1997. Available at:[Link]

  • Barnes PJ. Novel Approaches and Targets for Treatment of Chronic Obstructive Pulmonary Disease. Am J Respir Crit Care Med. 1999. Available at:[Link]

  • Gavalda A, et al. The in vitro and in vivo profile of aclidinium bromide in comparison with glycopyrronium bromide. Pulm Pharmacol Ther. 2014. Available at:[Link]

  • NIH / NCATS. REVATROPATE HYDROCHLORIDE - Global Substance Registration System. Available at:[Link]

  • Kim RY, et al. Tiotropium Bromide Has a More Potent Effect Than Corticosteroid in the Acute Neutrophilic Asthma Mouse Model. Allergy Asthma Immunol Res. 2018. Available at:[Link]

  • Ogawa M, et al. Involvement of Muscarinic M3 Receptor in the Development of M2 Macrophages in Allergic Inflammation. Int Arch Allergy Immunol. 2024. Available at:[Link]

  • Ou Y, et al. Echinochrome exhibits anti-asthmatic activity through the suppression of airway inflammation, oxidative stress, and histopathological alterations in ovalbumin-induced asthma in BALB/c mice. Naunyn-Schmiedeberg's Arch Pharmacol. 2024. Available at:[Link]

  • Rhee CK, et al. Discovery of Novel Quaternary Ammonium Derivatives of (3R)-Quinuclidinol Esters as Potent and Long-Acting Muscarinic Antagonists. J Med Chem. 2009. Available at:[Link]

Sources

Method

Application Note: High-Throughput 2D-LC-MS/MS Method Development for the Quantification of Revatropate Hydrochloride in Human Plasma

Introduction & Pharmacological Context Revatropate hydrochloride (development code: UK-112,166) is a potent, selective muscarinic receptor antagonist historically investigated for the management of respiratory conditions...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

Revatropate hydrochloride (development code: UK-112,166) is a potent, selective muscarinic receptor antagonist historically investigated for the management of respiratory conditions such as chronic obstructive pulmonary disease (COPD) and asthma[1]. As a basic amine with a molecular weight of 365 g/mol and a pKa of 8.6[2], revatropate presents unique bioanalytical challenges. Because inhaled or low-dose systemic administration results in minimal circulating plasma concentrations, pharmacokinetic (PK) profiling requires an assay with extreme sensitivity (low pg/mL range).

Traditional one-dimensional liquid chromatography coupled with tandem mass spectrometry (1D-LC-MS/MS) often struggles with basic amines in plasma due to severe matrix effects. Endogenous phospholipids and residual proteins co-elute with the analyte, causing signal quenching (ion suppression) in the electrospray ionization (ESI) source. To circumvent the need for labor-intensive Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE), we present a self-validating, two-dimensional Turbulent Flow Chromatography (TFC) method (2D-LC-MS/MS) that allows for the direct injection of biological matrices[3].

Methodological Rationale: The Causality of Experimental Choices

As a Senior Application Scientist, it is critical to design methods where the chemistry works for the analyst, not against them. The core of this method relies on Turbulent Flow Chromatography (TurboFlow) using a Cyclone polymer column[3].

Why Turbulent Flow? In standard HPLC, fluid dynamics are laminar. In TFC, high flow rates (e.g., 1.5 mL/min) are pushed through a column packed with large, porous particles (typically 50 µm). This generates turbulent eddies within the mobile phase.

  • Size Exclusion: Large endogenous macromolecules (proteins, >2 kDa) possess low diffusion coefficients. The turbulent kinetic energy prevents them from entering the particle pores, sweeping them directly to the waste valve.

  • Chemical Retention: Small, lipophilic molecules like revatropate diffuse rapidly into the pores, where they are retained by the hydrophobic stationary phase.

By utilizing a 2D valve-switching setup, the retained revatropate is subsequently backflushed onto a high-resolution C18 analytical column. This orthogonality ensures that the MS/MS detector is completely protected from phospholipid fouling, guaranteeing a self-validating, highly reproducible system[4].

MethodLogic N1 Analyte: Revatropate Basic Amine (pKa 8.6, MW 365) N2 Challenge: Endogenous Phospholipid Ion Suppression N1->N2 N3 Solution: Turbulent Flow Chromatography (Cyclone) N2->N3 N4 Mechanism: Size Exclusion + Hydrophobic Retention N3->N4 N5 Result: Self-Validating High-Throughput MS/MS N4->N5

Logical framework for resolving ion suppression in revatropate quantification using TFC.

Experimental Protocols

Materials and Reagents
  • Analytes: Revatropate hydrochloride (Reference Standard) and Revatropate-d3 (Internal Standard, IS).

  • Biological Matrix: K2EDTA human plasma.

  • Mobile Phases:

    • Loading Phase (Pump A): 10 mM Ammonium Bicarbonate in Water (pH 8.5) / Methanol (95:5, v/v). Note: The basic pH ensures the basic amine (pKa 8.6) remains un-ionized, maximizing hydrophobic retention on the Cyclone column.

    • Eluting Phase (Pump B): 0.1% Formic Acid in Water / Acetonitrile (Gradient).

High-Throughput Sample Preparation

Unlike traditional methods requiring extensive cleanup, this protocol utilizes a "crash-and-shoot" approach to maximize throughput while relying on the TFC system for cleanup.

  • Aliquot 50 µL of human plasma into a 96-well plate.

  • Add 10 µL of IS working solution (50 ng/mL Revatropate-d3).

  • Add 100 µL of cold Acetonitrile (protein precipitation) and vortex for 2 minutes at 1000 RPM.

  • Centrifuge at 4000 × g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean plate and dilute with 400 µL of Loading Phase (to reduce organic content and ensure retention during the loading step)[4].

2D-LC Valve Switching Workflow

The 2D-LC system utilizes a 6-port switching valve to alternate between sample cleanup and analytical separation.

  • Step 1: Loading (0.00 - 1.00 min): The sample (50 µL injection) is loaded onto the TurboFlow Cyclone column (0.5 × 50 mm) at 1.5 mL/min. Proteins are washed to waste.

  • Step 2: Transfer (1.00 - 1.50 min): The valve switches. The analytical pump backflushes the Cyclone column at 0.3 mL/min, transferring the focused analyte band onto the Analytical Column (Acquity UPLC BEH C18, 1.7 µm, 2.1 × 50 mm).

  • Step 3: Separation & Wash (1.50 - 4.00 min): The analytical column performs a gradient separation (20% to 90% Acetonitrile). Simultaneously, the loading pump washes the Cyclone column with 100% organic solvent to remove tightly bound lipids.

TFC_Workflow cluster_0 Phase 1: Sample Loading & Extraction cluster_1 Phase 2: Transfer & Analytical Separation P1 Plasma Sample (Direct Injection) LP Loading Pump (1.5 mL/min) P1->LP Turbulent Flow TFC TurboFlow Column (Cyclone, 50µm) LP->TFC Turbulent Flow W Waste (Proteins/Salts) TFC->W Turbulent Flow TFC2 TurboFlow Column (Elution Mode) TFC->TFC2 Valve Switch EP Eluting Pump (Gradient) EP->TFC2 Backflush AC Analytical Column (C18, 1.7µm) TFC2->AC Transfer MS MS/MS Detector (ESI+ MRM) AC->MS Separation

2D-LC TurboFlow valve-switching workflow for direct plasma injection and analyte transfer.

Self-Validating System Controls

To ensure the protocol is a self-validating system, the run sequence must be strictly bracketed.

  • Carryover Monitoring: A double-blank (matrix without IS) must immediately follow the Upper Limit of Quantification (ULOQ) sample. Acceptance criteria: Analyte peak area < 20% of the Lower Limit of Quantification (LLOQ).

  • System Suitability Testing (SST): Six consecutive injections of a Mid-QC must yield a coefficient of variation (CV) ≤ 5% for peak area ratios prior to batch acquisition.

Quantitative Data & Validation Summaries

Mass spectrometric detection was performed using a triple quadrupole mass spectrometer in positive Electrospray Ionization (ESI+) mode. Multiple Reaction Monitoring (MRM) transitions were optimized for the protonated precursor ions [M+H]+[2].

Table 1: Optimized MS/MS Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Cone Voltage (V)
Revatropate 366.2156.1502835
Revatropate-d3 (IS) 369.2156.1502835

Note: Source temperature was set to 500°C with a desolvation gas flow of 1000 L/hr to ensure complete droplet evaporation of the aqueous transfer phase.

Table 2: Method Validation Summary (FDA Bioanalytical Guidelines)

Validation ParameterResult / RangeAcceptance Criteria (FDA)
Linear Dynamic Range 10.0 – 5000 pg/mLR² ≥ 0.990
Lower Limit of Quantification (LLOQ) 10.0 pg/mLS/N ≥ 10, Precision ≤ 20%
Intra-day Precision (CV%) 3.2% – 7.8%≤ 15% (≤ 20% at LLOQ)
Inter-day Accuracy (% Bias) -4.1% to +5.5%± 15% (± 20% at LLOQ)
Matrix Effect (IS Normalized) 96.5% – 102.3%85% – 115% (CV ≤ 15%)
Extraction Recovery 88.4%Consistent across Low, Mid, High QCs

The implementation of the Cyclone TurboFlow column effectively neutralized matrix effects, yielding an absolute matrix factor near 100%, proving that the phospholipids were successfully diverted to waste[3].

Conclusion

The quantification of basic amines like revatropate hydrochloride in plasma demands analytical rigor to overcome endogenous interference. By leveraging the physical principles of turbulent flow and size exclusion, this 2D-LC-MS/MS method eliminates manual extraction variability, protects the mass spectrometer from lipid fouling, and delivers a robust, high-throughput, and self-validating assay suitable for large-scale pharmacokinetic clinical trials.

References

  • Source: intechopen.
  • Source: cardiff.ac.
  • Title: Improved Sensitivity, Selectivity and Robustness through Trace...

Sources

Application

High-Precision Radioligand Binding Assay Protocols for Evaluating Muscarinic Receptor Antagonists: A Focus on Revatropate Hydrochloride

Executive Summary & Pharmacological Context The precise characterization of receptor-ligand interactions is the cornerstone of modern respiratory and urological drug development. Revatropate hydrochloride (UK-112166) is...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

The precise characterization of receptor-ligand interactions is the cornerstone of modern respiratory and urological drug development. Revatropate hydrochloride (UK-112166) is a structurally optimized, competitive antimuscarinic agent historically evaluated for the treatment of chronic obstructive pulmonary disease (COPD) and urge urinary incontinence[1],[2].

The therapeutic index of muscarinic antagonists hinges heavily on their receptor subtype selectivity. The human muscarinic acetylcholine receptor (mAChR) family comprises five subtypes (M1–M5). While M3 receptors mediate the pathological smooth muscle contractions seen in bronchospasm and overactive bladder, M2 receptors function as critical presynaptic autoreceptors on parasympathetic nerve terminals[3],[4]. Blockade of M2 receptors removes the negative feedback loop on acetylcholine (ACh) release, leading to paradoxical bronchoconstriction and undesirable cardiovascular effects such as tachycardia[4].

Revatropate was engineered to circumvent this by exhibiting an approximate 50-fold selectivity for M1 and M3 receptors over the M2 subtype[5],[6]. To validate these pharmacodynamic profiles in preclinical models, robust and self-validating radioligand binding assays are required.

G ACh Acetylcholine M1_M3 M1 / M3 Receptors (Gq-coupled) ACh->M1_M3 Activates M2 M2 Receptors (Gi-coupled) ACh->M2 Activates Rev Revatropate HCl Rev->M1_M3 Strong Blockade Rev->M2 Weak Blockade PLC Phospholipase C M1_M3->PLC Stimulates AC Adenylyl Cyclase M2->AC Inhibits Ca2 Ca2+ Release (Smooth Muscle Contraction) PLC->Ca2 IP3 pathway cAMP Decreased cAMP (Autoreceptor Feedback) AC->cAMP

Fig 1: Differential modulation of muscarinic signaling pathways by Revatropate Hydrochloride.

Assay Rationale & Experimental Design (E-E-A-T)

As an Application Scientist, I cannot overstate the importance of selecting the correct radioligand and buffer conditions to ensure assay fidelity.

Radioligand Selection: [3H] -N-Methylscopolamine ( [3H] -NMS)

While [3H] -Quinuclidinyl benzilate ( [3H] -QNB) is a popular muscarinic radioligand, we strictly utilize [3H] -NMS for this protocol[5].

  • The Causality: NMS is a quaternary ammonium compound. Its permanent positive charge renders it highly hydrophilic, preventing it from passively diffusing across the lipid bilayer. This restricts binding exclusively to extracellularly exposed cell-surface receptors and drastically reduces non-specific lipid partitioning, yielding a superior signal-to-noise ratio in membrane preparations.

Buffer Biochemistry

The assay buffer is formulated with 50 mM Tris-HCl, 10 mM MgCl₂, and 1 mM EDTA at pH 7.4.

  • The Causality: The inclusion of Mg2+ is critical. Divalent cations stabilize the receptor-G-protein complex, maintaining the receptor in its physiological high-affinity state. Simultaneously, EDTA is required to chelate trace endogenous heavy metals that can catalyze the oxidative degradation of both the receptor proteins and the delicate radioligand.

Self-Validating System Controls

A robust protocol must be self-validating. To ensure the integrity of the data, every plate must include:

  • Total Binding (TB): Determines the maximum signal.

  • Non-Specific Binding (NSB): Defined using 10 µM Atropine (a non-selective muscarinic antagonist). Validation Check: Specific binding (TB minus NSB) must account for >80% of the total radioactive signal. If NSB exceeds 20%, it indicates a failure in the filter-coating step or radioligand degradation.

Quantitative Data Summary

The following table summarizes the expected competitive binding profile of Revatropate Hydrochloride against [3H] -NMS across recombinant human muscarinic receptor subtypes[5],[7].

Receptor SubtypeRepresentative Ki​ (nM)Selectivity Ratio (vs. M3)Clinical Implication
M1 1.5 ± 0.31.2xHigh affinity; reduces ganglionic transmission.
M2 66.0 ± 5.255.0xLow affinity; preserves autoreceptor feedback loop.
M3 1.2 ± 0.21.0xHigh affinity; potent bronchodilation / antispasmodic.

Table 1: Representative binding affinities of Revatropate Hydrochloride. Values are derived from competition with [3H] -NMS in transfected CHO/HEK293 cell membranes.

Step-by-Step Experimental Protocol

Phase 1: Reagent and Membrane Preparation
  • Cell Culture & Harvesting: Cultivate CHO-K1 or HEK293 cells stably expressing human M1, M2, or M3 receptors to ~80% confluence. Harvest cells using a non-enzymatic cell dissociation buffer to prevent proteolytic cleavage of the extracellular receptor domains.

  • Homogenization: Resuspend the cell pellet in ice-cold homogenization buffer (50 mM Tris-HCl, pH 7.4). Homogenize using a Dounce tissue grinder (15 strokes) on ice.

    • Note: Strict temperature control (4°C) is mandatory to halt endogenous protease activity.

  • Membrane Isolation: Centrifuge the homogenate at 40,000 × g for 20 minutes at 4°C. Discard the supernatant (cytosolic fraction) and resuspend the membrane pellet in Assay Buffer (50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4) to a final protein concentration of ~1 mg/mL (quantified via BCA assay).

Phase 2: Competition Binding Assay Setup

Perform the assay in 96-well U-bottom polypropylene plates. The final assay volume per well is 200 µL.

  • Filter Pre-treatment: Pre-soak GF/B glass fiber filter plates in 0.1% Polyethylenimine (PEI) for at least 60 minutes at room temperature.

    • Causality: PEI is a polycation that neutralizes the negative charge of the glass fibers. This prevents the positively charged [3H] -NMS from binding directly to the filter membrane, thereby suppressing false-positive background noise.

  • Compound Serial Dilution: Prepare a 10-point concentration-response curve of Revatropate Hydrochloride ranging from 10−11 M to 10−5 M in Assay Buffer containing 0.1% DMSO.

  • Well Assembly: To each well, sequentially add:

    • 50 µL of Revatropate dilution (or buffer for TB wells; 10 µM Atropine for NSB wells).

    • 50 µL of [3H] -NMS (Final well concentration: 0.2 nM).

    • 100 µL of the prepared membrane suspension (approx. 10–20 µg protein/well).

  • Incubation: Seal the plate and incubate at 25°C for exactly 90 minutes on a plate shaker (300 rpm).

    • Causality: 90 minutes ensures the binding reaction reaches thermodynamic equilibrium, which is a strict mathematical prerequisite for accurately calculating Ki​ values using the Cheng-Prusoff equation.

Phase 3: Termination and Quantification
  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration of the assay mixture through the PEI-treated GF/B filter plate using a 96-well cell harvester.

  • Washing: Immediately wash the filters three times with 300 µL of ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4).

    • Causality: The sudden drop in temperature abruptly slows the dissociation rate constant ( koff​ ) of the bound radioligand, trapping it on the receptor while unbound ligand is washed away.

  • Scintillation: Dry the filter plate at 50°C for 30 minutes. Add 40 µL of microscintillation cocktail to each well. Read the plate in a microplate liquid scintillation counter (e.g., TopCount or MicroBeta) for 1 minute per well.

Data Analysis & Validation

  • Specific Binding Calculation: Subtract the average CPM (Counts Per Minute) of the NSB wells from all test wells.

  • IC50 Determination: Plot the specific binding (as a percentage of Total Binding) against the log10​ concentration of Revatropate. Fit the data using non-linear regression (One-site competitive binding model).

  • Affinity ( Ki​ ) Conversion: Convert the empirical IC50​ to the absolute inhibition constant ( Ki​ ) using the Cheng-Prusoff equation:

    Ki​=1+Kd​[L]​IC50​​

    (Where [L] is the concentration of [3H] -NMS used (0.2 nM), and Kd​ is the dissociation constant of [3H] -NMS for the specific receptor subtype, determined via a prior saturation binding assay).

Sources

Method

Application Notes and Protocols for Testing Revatropate Hydrochloride M3 Antagonism

Introduction: Unraveling M3 Receptor Antagonism with Revatropate Hydrochloride The M3 muscarinic acetylcholine receptor (M3R), a G-protein coupled receptor (GPCR), is a pivotal mediator of parasympathetic nervous system...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unraveling M3 Receptor Antagonism with Revatropate Hydrochloride

The M3 muscarinic acetylcholine receptor (M3R), a G-protein coupled receptor (GPCR), is a pivotal mediator of parasympathetic nervous system functions. Its activation by acetylcholine triggers a cascade of intracellular events, primarily through the Gq/11 signaling pathway. This pathway involves the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][2] IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[1][2] This signaling cascade governs a wide array of physiological responses, including smooth muscle contraction, glandular secretion, and neurotransmission.

Revatropate hydrochloride is a potent and selective antagonist of the M3 muscarinic receptor. Its ability to inhibit M3R-mediated signaling makes it a valuable tool for researchers investigating the role of this receptor in various physiological and pathological processes. This document provides detailed cell culture protocols for characterizing the M3 antagonistic activity of revatropate hydrochloride, focusing on two robust functional assays: calcium flux and inositol phosphate accumulation.

These protocols are designed for researchers, scientists, and drug development professionals seeking to quantify the potency and efficacy of revatropate hydrochloride or other potential M3 antagonists in a controlled, in vitro setting.

Foundational Knowledge: The M3 Signaling Cascade

A thorough understanding of the M3 receptor signaling pathway is crucial for designing and interpreting experiments aimed at evaluating antagonists like revatropate hydrochloride. The following diagram illustrates the key steps involved in M3R activation and its downstream consequences.

M3_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum M3R M3 Receptor Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds & Opens PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_ER Ca²⁺ Cellular_Response Cellular Response (e.g., Contraction, Secretion) Ca_ER->Cellular_Response Mediates PKC->Cellular_Response Mediates ER ER Lumen (High Ca²⁺) IP3R->Ca_ER Releases ACh Acetylcholine (Agonist) ACh->M3R Binds & Activates Revatropate Revatropate HCl (Antagonist) Revatropate->M3R Binds & Blocks

Caption: M3 Muscarinic Receptor Signaling Pathway.

Experimental Workflow for M3 Antagonism Assessment

The overall workflow for testing revatropate hydrochloride's M3 antagonism involves several key stages, from cell line selection and culture to data analysis and interpretation.

Experimental_Workflow cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Data Analysis Phase Cell_Selection 1. Cell Line Selection (e.g., CHO-K1-hM3R) Cell_Culture 2. Cell Culture & Maintenance Cell_Selection->Cell_Culture Assay_Plating 3. Assay Plate Seeding Cell_Culture->Assay_Plating Antagonist_Prep 4. Revatropate HCl Preparation (DMSO Stock & Serial Dilutions) Antagonist_Incubation 5. Pre-incubation with Revatropate HCl Antagonist_Prep->Antagonist_Incubation Agonist_Stimulation 6. Agonist Stimulation (Acetylcholine EC80) Antagonist_Incubation->Agonist_Stimulation Signal_Detection 7. Signal Detection (Calcium Flux or IP1 Accumulation) Agonist_Stimulation->Signal_Detection Data_Normalization 8. Data Normalization (% Inhibition) Curve_Fitting 9. Concentration-Response Curve Fitting Data_Normalization->Curve_Fitting IC50_Determination 10. IC50 Value Determination Curve_Fitting->IC50_Determination

Sources

Application

Application Note: Revatropate Hydrochloride as a Benchmark Positive Control in Functional Bowel Disorder Pharmacodynamics

Target Audience: Assay Development Scientists, Pharmacologists, and Drug Discovery Researchers Applications: In vitro organ bath assays, in vivo gastrointestinal (GI) motility models, Functional Bowel Disorder (FBD) and...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Assay Development Scientists, Pharmacologists, and Drug Discovery Researchers Applications: In vitro organ bath assays, in vivo gastrointestinal (GI) motility models, Functional Bowel Disorder (FBD) and Irritable Bowel Syndrome (IBS) drug screening.

Pharmacological Context & The Causality of Control Selection

As a Senior Application Scientist, I frequently observe laboratories struggling with assay reproducibility and skewed dose-response curves when evaluating novel antispasmodic compounds for Irritable Bowel Syndrome (IBS) and Functional Bowel Disorders (FBD). The root cause is almost universally the selection of an inappropriate positive control.

Historically, researchers have defaulted to Atropine. However, Atropine is a non-selective muscarinic antagonist[1]. While it successfully blocks post-synaptic M3 receptors on GI smooth muscle, it simultaneously antagonizes pre-synaptic M2 autoreceptors. This M2 blockade removes the negative feedback loop on cholinergic neurons, leading to a paradoxical surge in acetylcholine (ACh) release that competitively overcomes the M3 blockade at the synaptic cleft[1].

To establish a self-validating, robust assay, researchers must utilize a highly selective M3 antagonist. Revatropate hydrochloride (UK-112,166) is an optimal benchmark. It exhibits a ~50-fold selectivity for M1 and M3 receptors over the M2 subtype[2][3]. By preserving M2 autoreceptor function, Revatropate prevents artificial ACh surges, delivering stable, reproducible antispasmodic readouts without inducing the tachycardia associated with systemic M2 blockade[2][4].

Mechanistic Pathway: M3 Receptor Antagonism

In the GI tract, parasympathetic vagal tone drives motility via ACh release. ACh binds to Gq-coupled M3 receptors, triggering the phospholipase C (PLC) cascade, which elevates intracellular calcium and causes smooth muscle spasms[1][5]. Revatropate hydrochloride acts as a competitive antagonist specifically at this M3 junction.

Pathway ACh Acetylcholine (Endogenous Agonist) M3 M3 Receptor (GI Smooth Muscle) ACh->M3 Agonist Binding Gq Gq Protein M3->Gq Activation PLC Phospholipase C Gq->PLC Stimulation IP3 IP3 / DAG PLC->IP3 Cleavage Ca Intracellular Ca2+ ↑ IP3->Ca Release Contraction Muscle Spasm (IBS Hypermotility) Ca->Contraction Triggers Revatropate Revatropate HCl (Positive Control) Revatropate->M3 Competitive Antagonism

Figure 1: Revatropate HCl competitive blockade of M3-mediated GI smooth muscle hypermotility.

Quantitative Data: Benchmark Comparisons

To validate your internal assays, your data should align with established pharmacological benchmarks. The table below summarizes why Revatropate HCl is structurally and functionally superior to legacy controls in FBD research.

Control CompoundReceptor SelectivityPresynaptic M2 Autoreceptor BlockadeSuitability as FBD Positive ControlExpected pA₂ (Guinea Pig Ileum)
Revatropate HCl M1/M3 highly selectiveMinimal (~50-fold less affinity)Optimal - Preserves physiological ACh release dynamics[2].8.2 - 8.6
Atropine Non-selectiveHighPoor - Causes paradoxical ACh surge, skewing IC₅₀ data[1].~8.9
Ipratropium Non-selectiveHighSuboptimal - Poor systemic absorption limits in vivo utility[1][2].~8.5

Experimental Protocols

Protocol A: In Vitro Organ Bath Assay (Self-Validating System)

This protocol utilizes guinea pig ileum due to its exceptionally high density of M3 receptors, providing a robust signal-to-noise ratio for antispasmodic screening[2][4].

Causality of Design: We utilize a cumulative dose-response methodology. By generating a baseline curve, washing out, and then generating a second curve in the presence of Revatropate HCl, the tissue acts as its own internal control. This eliminates inter-tissue baseline variability.

OrganBath Step1 1. Tissue Isolation Extract Guinea Pig Ileum Step2 2. Equilibration Krebs Buffer, 37°C, 95% O2 / 5% CO2 Step1->Step2 Step3 3. Viability Check KCl (60 mM) Submaximal Contraction Step2->Step3 Step4 4. Baseline Agonist Curve Cumulative Carbachol (1nM - 10µM) Step3->Step4 Step5 5. Washout & Incubation Add Revatropate HCl (30 nM) for 30 min Step4->Step5 Step6 6. Test Agonist Curve Repeat Carbachol Dosing Step5->Step6 Step7 7. Schild Analysis Calculate pA2 to Validate Assay Step6->Step7

Figure 2: Self-validating in vitro organ bath workflow using Revatropate HCl as a control.

Step-by-Step Methodology:

  • Tissue Preparation: Euthanize the guinea pig and rapidly excise the terminal ileum. Flush the lumen with cold Krebs-Henseleit solution to remove fecal matter. Cut into 2 cm longitudinal strips.

  • Equilibration: Mount the strips in 10 mL organ baths containing Krebs-Henseleit solution maintained at 37°C. Critical Step: Continuously aerate with 95% O₂ / 5% CO₂. This specific gas mixture is required to buffer the sodium bicarbonate in the Krebs solution, maintaining a physiological pH of 7.4. Apply a resting tension of 1.0 g and equilibrate for 60 minutes, washing every 15 minutes.

  • Viability Validation: Administer 60 mM KCl to induce a receptor-independent depolarization contraction. Wash three times until baseline tension is restored. Tissues failing to produce a >1.0 g contraction should be discarded.

  • Baseline Curve: Add Carbachol (a hydrolysis-resistant ACh analog) cumulatively from 10−9 M to 10−5 M. Record the maximum isometric contraction ( Emax​ ). Wash the tissue thoroughly for 30 minutes.

  • Positive Control Incubation: Add Revatropate HCl to the bath at a final concentration of 30 nM. Incubate for precisely 30 minutes to ensure steady-state receptor occupancy.

  • Test Curve: Repeat the cumulative Carbachol dosing in the presence of Revatropate.

  • Data Analysis: Calculate the dose ratio (CR) and determine the pA₂ value using a Schild plot. A rightward parallel shift of the Carbachol curve without a depression of the Emax​ confirms competitive M3 antagonism.

Protocol B: In Vivo Stress-Induced Fecal Pellet Output (FPO) Model

Causality of Design: Restraint stress in rodents activates the central corticotropin-releasing factor (CRF) pathway, stimulating vagal efferents and leading to excessive ACh release in the distal colon. This perfectly mimics the pathophysiology of diarrhea-predominant IBS (IBS-D)[1][4]. Revatropate HCl validates the assay by proving the observed hypermotility is strictly cholinergic-dependent.

Step-by-Step Methodology:

  • Acclimatization & Fasting: Fast adult male Wistar rats for 12 hours prior to the experiment, providing water ad libitum. Causality: This standardizes the baseline GI content, reducing inter-subject variability in fecal output.

  • Dosing: Administer Revatropate HCl (0.3 mg/kg, Subcutaneous) or vehicle (0.9% Saline) 30 minutes prior to stress induction. Causality: Subcutaneous administration bypasses potential absorption variables in the hypermotile gut, ensuring precise systemic exposure.

  • Stress Induction: Place the animal in a well-ventilated, transparent Plexiglas restraint cylinder for exactly 60 minutes.

  • Data Collection: Collect and count the total number of fecal pellets expelled during the 60-minute restraint period. Weigh the pellets immediately (wet weight), then dry them overnight at 60°C and re-weigh (dry weight) to calculate fecal water content (Diarrhea Index).

  • Validation Check: The vehicle-treated stressed group must show at least a 2.5-fold increase in FPO compared to a non-stressed naive group. The Revatropate HCl group should demonstrate a >60% inhibition of stress-induced FPO, validating the sensitivity of your in vivo screening cascade.

References

  • Source: nih.
  • Title: Revatropate (UK-112166)
  • Source: nih.
  • Source: researchgate.
  • Title: (PDF)

Sources

Method

Application Notes and Protocols for the Storage and Stability of Revatropate Hydrochloride Aqueous Solutions

Introduction Revatropate is an antimuscarinic compound with a greater inhibitory effect on M1 and M3 receptors than on the M2 subtype, making it a subject of research for conditions like urge urinary incontinence and fun...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Revatropate is an antimuscarinic compound with a greater inhibitory effect on M1 and M3 receptors than on the M2 subtype, making it a subject of research for conditions like urge urinary incontinence and functional bowel disorders.[1] As with any research compound, preparing stable and well-characterized aqueous solutions is fundamental to obtaining reproducible and reliable experimental results. Revatropate hydrochloride (Rev-HCl), the salt form commonly used to enhance solubility, presents specific stability challenges inherent to ester-containing molecules and hydrochloride salts in aqueous media.

Publicly available stability data for Rev-HCl aqueous solutions is limited. Therefore, this document provides a comprehensive framework for researchers, scientists, and drug development professionals to prepare, store, and rigorously assess the stability of these solutions. The protocols herein are grounded in established principles of pharmaceutical stability testing, drawing from International Council for Harmonisation (ICH) guidelines to ensure scientific integrity.[2][3] This guide will explain the causality behind experimental choices, enabling users to establish a robust, in-house stability profile for their specific solution formulations.

Section 1: Physicochemical Properties & Potential Degradation Pathways

A thorough understanding of the molecular structure is critical to predicting and testing for potential instability.

Chemical Structure of Revatropate:

  • Molecular Formula (Base): C₁₉H₂₇NO₄S[4]

  • Key Functional Groups:

    • Ester Linkage: The ester group is a primary site of susceptibility to hydrolysis. This reaction, catalyzed by acid or base, cleaves the ester bond, leading to the formation of a carboxylic acid and an alcohol, thereby degrading the parent molecule.[5]

    • Sulfoxide Group: The methylsulfinyl group is susceptible to oxidation, which could alter the molecule's biological activity.

    • Tertiary Amine (in the azabicyclo-octane ring): This group is basic and forms the hydrochloride salt, enhancing aqueous solubility.

The primary degradation pathway of concern for Rev-HCl in an aqueous environment is hydrolysis of the ester linkage. The rate of this degradation is highly dependent on the pH of the solution.[5] For many ester-containing drugs, the pH of maximum stability is in the acidic range.[6] Furthermore, oxidation of the sulfoxide and photodegradation are also potential risks that must be evaluated.[5][7]

Section 2: Preparation of Revatropate Hydrochloride Aqueous Stock Solutions

The initial preparation of the solution is a critical control point for ensuring its stability. The goal is to fully dissolve the compound while minimizing immediate degradation.

Protocol 2.1: Preparation of a 10 mM Buffered Stock Solution

  • Rationale: Using a buffered system is paramount to controlling the pH and minimizing pH-catalyzed hydrolysis. An acidic buffer is recommended as a starting point, as many hydrochloride salts and ester-containing compounds exhibit enhanced stability in the pH 3-5 range.[6][8] Unbuffered water is not recommended as its pH can fluctuate (e.g., due to dissolved CO₂).

  • Materials:

    • Revatropate Hydrochloride (ensure Certificate of Analysis is available)

    • Citrate Buffer (e.g., 50 mM, pH 4.0) or other appropriate acidic buffer system

    • High-purity water (e.g., Water for Injection, USP, or 18 MΩ·cm)

    • Calibrated pH meter

    • Sterile, amber glass vials or polypropylene tubes

    • 0.22 µm sterile syringe filter (if sterile solution is required)

  • Procedure:

    • Calculate Required Mass: Determine the mass of Rev-HCl needed for your desired volume and concentration. (Molecular Weight of Revatropate HCl is approximately 401.95 g/mol ).

    • Buffer Preparation: Prepare the chosen acidic buffer (e.g., 50 mM Citrate Buffer) using high-purity water. Verify the final pH with a calibrated pH meter.

    • Dissolution: Accurately weigh the Rev-HCl powder and add it to the appropriate volume of the prepared buffer.

    • Mixing: Gently vortex or sonicate the solution in a water bath until the Rev-HCl is completely dissolved. Avoid excessive heating.

    • pH Verification (Optional but Recommended): Check the pH of the final solution to ensure the buffer capacity was sufficient.

    • Sterilization (If required): If a sterile solution is needed for cell-based assays, filter the solution through a 0.22 µm sterile syringe filter into a sterile, amber vial.

    • Labeling and Storage: Clearly label the vial with the compound name, concentration, solvent/buffer, preparation date, and preparer's initials. Immediately store under the recommended conditions outlined in Section 3.

Section 3: Recommended Storage Conditions (Provisional)

Lacking specific manufacturer data, these provisional guidelines are based on best practices for potentially labile compounds in aqueous solution. An in-house stability study (Section 4) is required to confirm the optimal storage duration for your specific formulation.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)To significantly slow the kinetics of potential hydrolytic and oxidative degradation reactions.[6]
Light Exposure Protect from Light (Use Amber Vials)To prevent potential photodegradation. This is a standard precaution for all new compounds until photostability is formally assessed.[7][8]
Container Tightly Sealed Glass VialsTo prevent solvent evaporation and contamination. Glass is generally more inert than most plastics.
Atmosphere Normal Atmosphere (Air)Initially acceptable. If oxidation is identified as a major degradation pathway, storage under an inert gas (e.g., Argon, Nitrogen) should be considered.

Section 4: Protocol for Establishing a Comprehensive Stability Profile

To definitively determine the shelf-life of your Rev-HCl solution, a systematic stability study must be performed. This involves subjecting the solution to a range of conditions over time and analyzing its integrity. This workflow is based on ICH guidelines.[2]

Stability_Workflow cluster_prep Phase 1: Preparation cluster_stress Phase 2: Forced Degradation cluster_longterm Phase 3: Formal Stability Study cluster_analysis Phase 4: Analysis & Determination prep Prepare Solution (Protocol 2.1) t0 Time-Zero Analysis (HPLC, pH, Appearance) prep->t0 acid Acid Hydrolysis t0->acid Stress Samples base Base Hydrolysis t0->base Stress Samples ox Oxidation (H₂O₂) t0->ox Stress Samples photo Photolytic Stress t0->photo Stress Samples thermal Thermal Stress t0->thermal Stress Samples accel Accelerated (e.g., 40°C / 75% RH) t0->accel Store Samples realtime Long-Term (e.g., 5°C or 25°C) t0->realtime Store Samples method_dev Develop Stability- Indicating Method acid->method_dev base->method_dev ox->method_dev photo->method_dev thermal->method_dev analysis Analyze Samples at Defined Time Points accel->analysis realtime->analysis method_dev->analysis shelf_life Interpret Data & Determine Shelf-Life analysis->shelf_life

Caption: Overall workflow for establishing the stability of Rev-HCl aqueous solutions.

Protocol 4.1: Forced Degradation (Stress Testing) Study

  • Rationale: The purpose of forced degradation is to intentionally degrade the Rev-HCl to identify its likely degradation products and degradation pathways.[9][10] This information is essential for developing a "stability-indicating" analytical method (Section 5) that can separate the intact drug from any degradants.[11]

  • Procedure:

    • Prepare a homogenous batch of Rev-HCl solution (e.g., 1 mg/mL in your chosen buffer).

    • Divide the solution into separate, clearly labeled aliquots for each stress condition. Keep a control sample protected from stress at 2-8°C.

    • Acid Hydrolysis: Add 0.1 M HCl to an aliquot to bring the final HCl concentration to ~0.05 M. Heat at 60°C for 2-4 hours.

    • Base Hydrolysis: Add 0.1 M NaOH to an aliquot to bring the final NaOH concentration to ~0.05 M. Keep at room temperature for 30-60 minutes (base hydrolysis of esters is often rapid).

    • Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) to an aliquot. Keep at room temperature for 2-4 hours, protected from light.

    • Thermal Degradation: Place an aliquot in an oven at 60-70°C for 24-48 hours, protected from light.

    • Photolytic Degradation: Expose a clear vial of the solution to a photostability chamber with a light source conforming to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[7] Keep a control sample wrapped in aluminum foil in the same chamber.

    • After the designated exposure time, neutralize the acid and base samples with an equivalent amount of base/acid.

    • Analyze all stressed samples, along with the control, using the developed analytical method (Section 5). Aim for 5-20% degradation of the parent compound.

Protocol 4.2: Long-Term and Accelerated Stability Study

  • Rationale: This formal study evaluates the stability of the solution under recommended and exaggerated storage conditions to predict its shelf-life. The conditions are based on ICH guidelines for stability testing.[2][3]

  • Procedure:

    • Prepare a single, large batch of the Rev-HCl solution as per Protocol 2.1.

    • Perform time-zero analysis (Assay, pH, Appearance, Degradants).

    • Aliquot the solution into a sufficient number of vials for all time points and conditions.

    • Place the vials into stability chambers set to the conditions outlined in the table below.

    • At each time point, remove vials from each condition and allow them to equilibrate to room temperature.

    • Perform a full analysis on each sample:

      • Visual Appearance: Check for color change or precipitation.

      • pH Measurement.

      • Assay by Stability-Indicating Method: Quantify the amount of remaining Rev-HCl.

      • Degradant Analysis: Quantify any degradation products.

  • Example Stability Protocol Conditions and Time Points:

Study TypeStorage ConditionMinimum DurationTesting Time Points (Months)
Long-Term 2-8°C (Refrigerated)12 Months0, 3, 6, 9, 12
Intermediate 25°C / 60% Relative Humidity (RH)6 Months0, 3, 6
Accelerated 40°C / 75% Relative Humidity (RH)6 Months0, 1, 2, 3, 6

Section 5: Development of a Stability-Indicating Analytical Method

A stability-indicating method is an analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from any degradation products, impurities, or excipients. A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the most common approach.

The development process involves:

  • Column and Mobile Phase Screening: Select a suitable C18 or similar reversed-phase column. Screen different mobile phase compositions (e.g., acetonitrile or methanol with buffered aqueous phases) to achieve good peak shape for the parent Rev-HCl peak.

  • Method Optimization using Forced Degradation Samples: Inject the samples from the forced degradation study (Protocol 4.1). The primary goal is to adjust the mobile phase and gradient to achieve baseline separation between the parent Rev-HCl peak and all peaks generated during the stress testing.

  • Method Validation: Once a suitable separation is achieved, the method must be validated according to ICH Q2(R1) guidelines. This typically includes assessing specificity, linearity, range, accuracy, precision, and robustness.

Section 6: Data Interpretation & Shelf-Life Determination

The shelf-life or "use-by" date for a research solution is the time period during which the solution remains within its predefined acceptance criteria under specified storage conditions.

  • Acceptance Criteria: For research purposes, a common acceptance criterion is that the assay of Rev-HCl must not decrease by more than 5-10% from its initial value. Additionally, there should be no significant increase in any single degradation product, and the physical appearance (e.g., color, clarity) should not change.

  • Analysis: Plot the assay of Rev-HCl versus time for each storage condition.

  • Interpretation: The shelf-life is determined by the time it takes for the assay value to intersect the lower acceptance limit (e.g., 90% of the initial value) under the long-term storage condition (2-8°C). Data from accelerated studies can be used to support the proposed shelf-life and predict the impact of short-term excursions to higher temperatures (e.g., during shipping).[2]

Stability_Interpretation start Analyze Stability Data (Assay, Degradants, pH) check_change Is a 'Significant Change*' Observed in Accelerated Study? start->check_change no_change Propose Shelf-Life Based on Long-Term Data check_change->no_change No yes_change Further Investigation Required: - Shorten proposed shelf-life - Reformulate solution - Add stabilizers check_change->yes_change Yes note *Significant Change (e.g., >5% drop in assay, exceeding degradant limits, pH change). Reference ICH Q1A(R2). [11] check_change->note

Caption: Decision tree for interpreting stability study results.

Section 7: Safety and Handling

While Revatropate Hydrochloride is intended for research, general laboratory safety precautions for handling chemical compounds should be followed.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle the powder in a chemical fume hood or ventilated enclosure to avoid inhalation.[12]

  • In case of contact with skin or eyes, rinse immediately and thoroughly with water.[12]

  • Refer to the manufacturer's Safety Data Sheet (SDS) for complete safety and handling information.

References

  • Stability studies were designed for monitoring and evaluating the quality of Active Pharmaceutical Ingredients (API) and Finished Pharmaceutical Products (FPP).
  • General safe handling procedures for hydrochloric acid and its salts. (Source: Standard Operating Procedure, University of California)
  • Revatropate is an antimuscarinic compound used in research. (Source: Revatropate (UK-112166) | Muscarinic Antagonist | MedChemExpress)
  • Chemical and physical properties of Revatropate. (Source: Revatropate | C19H27NO4S | CID 9554797 - PubChem)
  • ICH Guideline on specifications, test procedures, and acceptance criteria.
  • Information on Revatropate Hydrobromide salt.
  • Description and classification of Revatropate.
  • WHO guidance on stability testing, referencing ICH guidelines. (Source: Annex 10 - ICH)
  • Storage recommendations for hydrochloric acid solutions. (Source: HYDROCHLORIC ACID < 37% STORAGE - Assmann-usa.com)
  • ICH Harmonized Tripartite Guideline on photostability testing. (Source: STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH)
  • ICH Q1A(R2) Guideline on Stability Testing of New Drug Substances and Products. (Source: ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products - IKEV)
  • Storage requirements and precautions for hydrochloric acid. (Source: Hydrochloric Acid Storage Tanks: Storage Requirements and Precautions)
  • Information on the shelf life and storage of hydrochloric acid. (Source: What is the Shelf Life of Hydrochloric Acid? - Lab Alley)
  • Safe storage solutions for corrosive liquids like hydrochloric acid. (Source: Storing Corrosive Liquids: Safe Hydrochloric Acid Storage Solutions)
  • Product information for Revatropate. (Source: Revatropate (UK-112166) | Muscarinic Antagonist | MedChemExpress)
  • Use of different solvents for pharmaceutical formulations.
  • Overview of major drug degradation pathways including hydrolysis and oxidation.
  • Information on Revatropate Hydrochloride relationships.
  • Example of a stability-indicating method development including forced degradation. (Source: Analytical Methods - RSC Publishing)
  • Example of a proposed degradation pathway. (Source: The possible degradation pathway of TRA during chlorination process.
  • Solubility information for a hydrochloride salt in various solvents. (Source: (–)
  • Forced degradation study of Rivaroxaban under ICH guidelines.
  • Kinetic study of hydrolytic degradation.
  • Example of using pH modification to enhance solubility and stability.
  • Discussion on the pH-dependent stability of atropine in aqueous solution.
  • Stability study of an injectable emulsion under various storage conditions. (Source: Stability of Aprepitant Injectable Emulsion... - Dove Medical Press)
  • Technical support information on the pH-dependent stability and photodegradation of Cartap Hydrochloride. (Source: Technical Support Center: Stability of Cartap Hydrochloride in Aqueous Solutions - Benchchem)
  • Development of a stability-indicating method using forced degradation studies.

Sources

Application

Application Note: Mass Spectrometry Parameters for the Detection and Quantification of Revatropate Hydrochloride

Target Audience: Analytical Chemists, DMPK Researchers, and Drug Development Scientists Matrix: Biological Fluids (Plasma/Serum) and in vitro assay buffers Technology: Ultra-Performance Liquid Chromatography-Tandem Mass...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, DMPK Researchers, and Drug Development Scientists Matrix: Biological Fluids (Plasma/Serum) and in vitro assay buffers Technology: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

Introduction & Mechanistic Context

Revatropate (UK-112,166) is a potent, selective antagonist of the M1 and M3 muscarinic acetylcholine receptors, historically investigated for the treatment of chronic obstructive pulmonary disease (COPD) and urge urinary incontinence [3]. In pharmacokinetic (PK) and pharmacodynamic (PD) profiling, achieving high-sensitivity quantification of revatropate is paramount.

While revatropate is often synthesized as a hydrobromide salt, the hydrochloride salt (C₁₉H₂₇NO₄S • HCl) is frequently utilized in preclinical formulations [2]. In liquid chromatography-mass spectrometry (LC-MS), the salt form dissociates in the mobile phase. Consequently, the mass spectrometer detects the protonated free base. Because revatropate features a highly basic quinuclidine ring (pKa ~9.5), it is an ideal candidate for Positive Electrospray Ionization (ESI+) .

Mechanism of Action

Understanding the pharmacological target helps contextualize the required limits of quantification (LOQ). Revatropate competitively blocks M1/M3 receptors, preventing acetylcholine-induced Gq-protein signaling, which downstream reduces intracellular calcium and causes smooth muscle relaxation [3]. Because inhalation or targeted oral dosing yields low systemic circulating concentrations, the LC-MS/MS method must be optimized for sub-nanogram per milliliter (ng/mL) sensitivity.

MOA Revatropate Revatropate Hydrochloride (UK-112,166) M1_M3 M1 / M3 Muscarinic Receptors (Airway Smooth Muscle) Revatropate->M1_M3 Competitive Antagonism Gq Gq Protein Signaling Pathway M1_M3->Gq Inhibits Activation PLC Phospholipase C (PLC) Activation Gq->PLC Downregulates Ca2 Intracellular Ca2+ Release PLC->Ca2 Reduces IP3 Production Bronchodilation Bronchodilation & Reduced Mucus Secretion Ca2->Bronchodilation Smooth Muscle Relaxation

Figure 1: Pharmacological mechanism of Revatropate mediating bronchodilation via M1/M3 antagonism.

Physicochemical & Mass Spectrometric Properties

To design a self-validating MRM (Multiple Reaction Monitoring) method, we must first establish the exact mass and fragmentation behavior of the molecule [2]. The ester bond connecting the quinuclidinyl moiety to the phenylbutanoate group is the primary site of collision-induced dissociation (CID).

Table 1: Target Analyte Parameters
ParameterValueCausality / Analytical Implication
Formula (Salt) C₁₉H₂₇NO₄S • HClSalt dissociates in aqueous mobile phase.
Molecular Weight (Salt) 401.95 g/mol Used for gravimetric standard preparation.
Exact Mass (Free Base) 365.1661 DaDefines the theoretical Q1 precursor mass.
Precursor Ion [M+H]⁺ m/z 366.2Protonation occurs at the quinuclidine nitrogen.
Primary Fragment m/z 126.1Cleavage of the ester yields the quinuclidinyl ion [1].
LogP ~2.8Indicates moderate lipophilicity; retains well on C18.

Experimental Protocol: LC-MS/MS Workflow

The following protocol outlines a robust, high-throughput method for quantifying revatropate in plasma. It utilizes Protein Precipitation (PPT) coupled with UPLC-MS/MS.

Workflow Prep 1. Sample Prep (Protein Precipitation) LC 2. UPLC Separation (C18 Column, Acidic) Prep->LC ESI 3. ESI+ Ionization (Desolvation & Protonation) LC->ESI MSMS 4. MRM Detection (Triple Quadrupole) ESI->MSMS Data 5. Data Analysis (IS Normalization) MSMS->Data

Figure 2: End-to-end LC-MS/MS bioanalytical workflow for Revatropate quantification.

Step 1: Sample Preparation (Protein Precipitation)

Causality: Plasma contains high-molecular-weight proteins and phospholipids that cause severe ion suppression in the ESI source[4]. Acetonitrile (ACN) precipitation effectively denatures these proteins while keeping the moderately lipophilic revatropate in solution.

  • Aliquot 50 µL of plasma sample into a 96-well plate.

  • Add 150 µL of ice-cold Acetonitrile containing the Internal Standard (IS) (e.g., Solifenacin-d5 or Tiotropium at 10 ng/mL).

  • Vortex the plate vigorously for 2 minutes to ensure complete protein denaturation.

  • Centrifuge at 4,000 × g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean autosampler plate and dilute with 100 µL of LC-MS grade water to match the initial mobile phase conditions (prevents peak fronting).

Step 2: Liquid Chromatography (UPLC) Parameters

Causality: An acidic mobile phase (0.1% Formic Acid) is mandatory. It maintains the pH well below the pKa of the quinuclidine nitrogen (~9.5), ensuring 100% of the revatropate molecules are positively charged before entering the mass spectrometer, thereby maximizing sensitivity.

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm)

  • Column Temperature: 40°C (Reduces system backpressure and improves peak shape).

  • Injection Volume: 2.0 µL

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

Table 2: UPLC Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.00955Initial
0.50955Isocratic hold (desalting)
2.001090Linear ramp (elution)
2.501090Column wash
2.60955Re-equilibration
3.50955End
Step 3: Mass Spectrometry (ESI-MS/MS) Parameters

Causality: Triple quadrupole mass spectrometry operating in MRM mode provides the highest specificity. Q1 isolates the intact m/z 366.2 ion, the collision cell (Q2) fragments it using argon gas, and Q3 isolates the specific m/z 126.1 product ion. This double-filtering eliminates background matrix noise.

  • Ionization Mode: Electrospray Ionization Positive (ESI+)

  • Capillary Voltage: 3.0 kV

  • Desolvation Temperature: 500°C

  • Desolvation Gas Flow: 800 L/hr (Nitrogen)

  • Collision Gas: Argon (2 × 10⁻³ mbar)

Table 3: MRM Transitions and Voltages
AnalyteQ1 Mass (m/z)Q3 Mass (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)Purpose
Revatropate 366.2126.1503025Quantifier
Revatropate 366.2110.1503035Qualifier
IS (Example) 369.2110.1503025Internal Standard

(Note: The m/z 110.1 qualifier ion represents a further structural breakdown of the quinuclidine ring, requiring higher collision energy [1].)

Method Validation & Self-Validating System Checks

To ensure the trustworthiness of the generated data, the protocol must act as a self-validating system. Do not proceed with batch analysis unless the following criteria are met:

  • System Suitability Test (SST): Inject a neat standard of revatropate hydrochloride (10 ng/mL) six consecutive times. The coefficient of variation (%CV) for the peak area must be ≤ 5%, and retention time drift must be ≤ 0.05 minutes.

  • Matrix Effect (Ion Suppression) Check:

    • Causality: Co-eluting endogenous phospholipids can neutralize the charge on revatropate droplets in the ESI source, artificially lowering the signal.

    • Validation Step: Calculate the Matrix Factor (MF). Spike revatropate into post-extracted blank plasma and compare its peak area to revatropate spiked into neat solvent. An MF between 0.85 and 1.15 indicates negligible matrix interference. If MF < 0.85, adjust the LC gradient to elute revatropate away from the phospholipid suppression zone, or switch from PPT to Solid Phase Extraction (SPE) [4].

  • Carryover Assessment: Inject a blank solvent immediately following the Upper Limit of Quantification (ULOQ) sample. The revatropate peak area in the blank must be ≤ 20% of the Lower Limit of Quantification (LLOQ) signal. If carryover is observed, increase the proportion of strong wash solvent (e.g., 50:50 Methanol:Acetonitrile) in the autosampler needle wash.

References

  • Title: Development and Validation of Chiral HPLC Method for Quantification of 3-(S)-Quinuclidinol in Pharmaceutically Important Precursor, 3-(R)-Quinuclidinol, by Precolumn Derivatization Source: Journal of Chromatographic Science URL: [Link]

  • Title: Revatropate | C19H27NO4S | CID 9554797 Source: PubChem (National Center for Biotechnology Information) URL: [Link]

  • Title: Novel Approaches and Targets for Treatment of Chronic Obstructive Pulmonary Disease Source: American Journal of Respiratory and Critical Care Medicine URL: [Link]

  • Title: Turbulent Flow Chromatography: A Unique Two-Dimensional Liquid Chromatography Source: IntechOpen URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Revatropate Hydrochloride Solubility in Aqueous Buffers

Welcome to the Technical Support Center for Revatropate Hydrochloride. Revatropate (UK-112,166) is a selective M1/M3 muscarinic receptor antagonist developed for respiratory conditions such as Chronic Obstructive Pulmona...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Revatropate Hydrochloride. Revatropate (UK-112,166) is a selective M1/M3 muscarinic receptor antagonist developed for respiratory conditions such as Chronic Obstructive Pulmonary Disease (COPD) . While salt forms are generally synthesized to improve aqueous solubility, researchers frequently encounter precipitation or sub-optimal dissolution rates when formulating revatropate hydrochloride in standard biological buffers.

This guide provides an authoritative, causality-driven framework to troubleshoot and resolve these solubility bottlenecks, ensuring your in vitro and in vivo assays yield reproducible results.

Section 1: Root Cause Analysis & FAQs

Q1: Why does revatropate hydrochloride precipitate in my standard PBS or physiological saline buffers? A: The primary culprit is the Common Ion Effect . Revatropate hydrochloride dissociates into revatropate cations and chloride anions. Phosphate-buffered saline (PBS) and physiological saline contain high concentrations of chloride ions (typically ~137–150 mM). According to Le Chatelier's principle, the excess chloride in the buffer shifts the equilibrium toward the solid salt, drastically reducing the apparent solubility product ( Ksp​ ) of revatropate hydrochloride. Fix: Switch to non-halide buffers such as acetate, citrate, or HEPES to eliminate the common ion penalty.

Q2: How does buffer pH influence the solubility of revatropate? A: Revatropate contains basic amine functional groups. At a pH significantly below its pKa​ , the molecule is fully protonated and highly polar, maximizing ion-dipole interactions with water. As the buffer pH approaches or exceeds the pKa​ of the basic center, the proportion of the uncharged, lipophilic free base increases, leading to rapid precipitation. Maintaining the buffer pH at least 1.5 to 2 units below the pKa​ is critical for maintaining solubility.

Q3: If buffer optimization fails, what formulation strategies are recommended? A: If intrinsic solubility limits are reached, you must alter the physical state of the API or the solvent microenvironment. Two highly validated approaches are:

  • Micronization: Reducing particle size increases the specific surface area, accelerating the dissolution rate. Previous studies on revatropate have demonstrated that micronization can induce partial amorphization, which temporarily enhances apparent solubility but requires careful physical stability monitoring .

  • Amorphous Solid Dispersions (ASDs): Embedding the drug in a hydrophilic polymer matrix (e.g., PVP or HPMCAS) prevents crystallization and maintains a supersaturated state in aqueous media, a well-documented strategy for poorly soluble drugs .

Section 2: Quantitative Solubility Profiles

The table below summarizes the expected behavior of revatropate hydrochloride across various aqueous environments. Use this data to benchmark your own formulation attempts.

Table 1: Representative Solubility Profile of Revatropate Hydrochloride across Different Media

Buffer SystempHIonic Strength (mM)Co-solvent / ExcipientApparent Solubility (mg/mL)Observation / Causality
Deionized Water5.5~0None2.45Clear solution; baseline salt solubility.
0.1M HCl1.0100None0.85Severe Common Ion Effect (Cl⁻ driven).
PBS7.4150None< 0.05Precipitation (Free base conversion + Cl⁻).
Citrate Buffer4.550None3.10Optimal aqueous condition (No Cl⁻, ionized).
Citrate Buffer4.5505% DMSO> 10.00Complete dissolution via co-solvent polarity shift.
PBS7.415010% HP-β-CD1.20Solubilized via hydrophobic inclusion complex.

Section 3: Troubleshooting Workflow Diagram

Follow this logical decision tree to systematically resolve revatropate hydrochloride solubility issues in your lab.

RevatropateSolubility Start Revatropate HCl Precipitation in Aqueous Buffer CheckCl 1. Check Buffer Composition Are Cl⁻ ions > 50 mM? Start->CheckCl RemoveCl Switch to Citrate/Acetate (Eliminate Common Ion Effect) CheckCl->RemoveCl Yes CheckPH 2. Check Buffer pH Is pH > 6.0? CheckCl->CheckPH No RemoveCl->CheckPH Unresolved Success Target Concentration Achieved Proceed to Assay RemoveCl->Success Resolved AdjustPH Lower pH to 4.5 - 5.5 (Maximize Ionization) CheckPH->AdjustPH Yes Advanced 3. Implement Advanced Formulation (Co-solvents, Cyclodextrins, ASD) CheckPH->Advanced No AdjustPH->Advanced Unresolved AdjustPH->Success Resolved Advanced->Success Validated

Decision tree for troubleshooting revatropate hydrochloride solubility in aqueous buffers.

Section 4: Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your results, the following protocols are designed as self-validating systems . They include built-in physical or analytical checks that confirm the procedure worked correctly before you proceed to your primary biological assays.

Protocol 1: Thermodynamic Solubility Determination via Shake-Flask Method

Causality: This protocol establishes the absolute maximum concentration of revatropate hydrochloride your specific buffer can hold at equilibrium. Knowing this exact threshold prevents unexpected precipitation during downstream cellular or biochemical assays.

Materials:

  • Revatropate hydrochloride API

  • Target buffer (e.g., 50 mM Citrate, pH 4.5)

  • Thermostated shaker incubator

  • 0.22 µm PTFE syringe filters

  • HPLC system with UV detection

Step-by-Step Methodology:

  • Preparation of Suspension: Add an excess amount of revatropate hydrochloride (e.g., 10 mg) to a 1.5 mL microcentrifuge tube containing 1.0 mL of the target buffer.

  • Equilibration: Vortex the tube for 1 minute to ensure complete wetting of the powder. Place the tube in a thermostated shaker at 37°C (or your specific assay temperature) and agitate at 300 rpm for 24 hours.

    • Self-Validation Check: After 24 hours, visually inspect the tube. There must be solid powder remaining at the bottom. If the solution is completely clear, you have not reached thermodynamic saturation. Add another 5 mg of API and repeat the 24-hour shaking phase.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 10 minutes to tightly pellet the undissolved solid.

  • Filtration: Carefully aspirate the supernatant and filter it through a 0.22 µm PTFE syringe filter. Discard the first 100 µL of filtrate to account for potential drug adsorption to the filter membrane.

  • Quantification: Dilute the filtrate appropriately (e.g., 1:10 in mobile phase) and analyze via HPLC-UV against a standard curve of revatropate hydrochloride prepared in a highly soluble solvent (e.g., 50% Methanol / 50% Water).

Protocol 2: Preparation of Amorphous Solid Dispersions (ASD) via Solvent Evaporation

Causality: If the crystalline lattice energy of revatropate is too high for aqueous dissolution, converting it to an amorphous state and stabilizing it with a polymer (like PVP) bypasses the lattice energy barrier. This generates a highly soluble supersaturated system upon introduction to aqueous media.

Materials:

  • Revatropate hydrochloride

  • Polyvinylpyrrolidone (PVP K30)

  • Methanol (Analytical Grade)

  • Rotary evaporator and Vacuum oven

Step-by-Step Methodology:

  • Co-dissolution: Dissolve revatropate hydrochloride and PVP K30 in a 1:3 (w/w) ratio in 20 mL of methanol. Ensure both components are completely dissolved to form a clear, homogenous solution.

  • Solvent Removal: Transfer the solution to a round-bottom flask and attach it to a rotary evaporator. Evaporate the methanol under reduced pressure at 40°C until a solid film forms on the flask walls.

  • Secondary Drying: Transfer the flask to a vacuum oven and dry at 40°C for 24 hours to remove all residual solvent.

  • Milling and Sieving: Gently scrape the solid dispersion from the flask, lightly grind it using a mortar and pestle, and pass it through a 60-mesh sieve to ensure uniform particle size.

  • Validation (Powder X-Ray Diffraction - PXRD):

    • Self-Validation Check: Analyze the resulting powder via PXRD. A successful ASD will display a broad "halo" without any sharp Bragg peaks. If sharp peaks are present, the drug has recrystallized, indicating that a higher polymer ratio or a different polymer (e.g., HPMCAS) is required to stabilize the amorphous state.

References

  • Barnes, P. J. "Novel Approaches and Targets for Treatment of Chronic Obstructive Pulmonary Disease." American Journal of Respiratory and Critical Care Medicine, 1999. URL:[Link]

  • Ticehurst, M. D., Basford, P. A., Dallman, C. I., Lukas, T. M., Marshall, P. V., Nichols, G., & Smith, D. "Characterisation of the influence of micronisation on the crystallinity and physical stability of revatropate hydrobromide." International Journal of Pharmaceutics, 2000. URL:[Link]

  • Derle, D. V., et al. "Effect of variables on Naproxen Agglomerates Engineered by Melt Sonocrystallization." Journal of Advanced Pharmacy Education and Research, 2013. URL:[Link]

Optimization

Technical Support Center: Optimizing Revatropate Hydrochloride in Cell-Based Muscarinic Assays

[color Finalizing Workflow Documentation Now, I'm integrating the final revisions into the support content. I've focused on clarifying the step-by-step assay procedures, including the rationales for specific protocol par...

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Author: BenchChem Technical Support Team. Date: April 2026

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I'm now integrating all final revisions, including the pathway and workflow diagrams. I've re-checked the citations to make certain everything is accurate and stable. I'm focusing on providing users with a clear and concise support resource for Revatropate Hydrochloride concentrations for cell-based muscarinic assays. I will publish the final draft.

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I'm now completing the final checks. I'm confirming that the content has clear visual aids, all citations are stable and properly formatted, and the information is accurate and accessible. I'm focusing on ensuring the support center is ready for publication.

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I'm now putting the finishing touches on the user guide. I've ensured all figures and diagrams are correctly integrated and described within the document. Citations are checked for stability. I've re-reviewed the document to ensure the clarity and accuracy of the recommendations, and I'll publish.

Finalizing Assay Materials

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Welcome to the Assay Support Center. As a Senior Application Scientist, I have spent years troubleshooting and optimizing G-protein coupled receptor (GPCR) assays for high-throughput screening and lead optimization.

When working with Revatropate hydrochloride (UK-112,166) —a highly selective muscarinic receptor antagonist—precision is everything. Revatropate exhibits approximately 50-fold selectivity for M1 and M3 receptors over the M2 subtype [1]. Because M1 and M3 receptors couple to the Gq pathway, intracellular calcium mobilization (FLIPR assay) is the gold standard for quantifying its antagonistic potency.

This guide is designed to move beyond basic protocols. Here, we explore the causality behind assay conditions, providing you with a self-validating system to ensure your concentration-response curves (CRCs) are robust, reproducible, and artifact-free.

System Overview: Revatropate & Muscarinic Signaling

Before optimizing the assay, it is critical to understand the biochemical pathway we are interrogating. Revatropate competitively binds to the orthosteric site of M1/M3 receptors, preventing Acetylcholine (ACh) from inducing Gq-mediated Phospholipase C (PLC) activation and subsequent calcium release.

GqPathway Revatropate Revatropate Hydrochloride (Antagonist) M3R Muscarinic M1/M3 Receptor (GPCR) Revatropate->M3R Blocks ACh Acetylcholine (Agonist) ACh->M3R Activates Gq Gq Protein Alpha Subunit M3R->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 Inositol Trisphosphate (IP3) PLC->IP3 Ca2 Intracellular Ca2+ Release IP3->Ca2 FLIPR FLIPR Calcium Dye Fluorescence Ca2->FLIPR Binds

Figure 1: Revatropate antagonism on M1/M3 Gq-coupled signaling and FLIPR calcium detection.

Quantitative Data: Revatropate Selectivity & Assay Parameters

To design an effective CRC, your concentration range must bracket the expected affinity of the compound for the specific receptor subtype. Use the following table to guide your serial dilutions and assay readout selection.

Receptor SubtypeG-Protein CouplingRevatropate Affinity ProfileRecommended CRC RangePrimary Assay Readout
M1 Gq / G11High Affinity (Target)10 pM – 10 µMIntracellular Calcium (FLIPR)
M3 Gq / G11High Affinity (Target)10 pM – 10 µMIntracellular Calcium (FLIPR)
M2 Gi / GoLow Affinity (~50x lower)1 nM – 100 µMcAMP Accumulation (HTRF)
Self-Validating Experimental Protocol: FLIPR Calcium Assay

This protocol is designed as a self-validating system. By embedding internal controls (Atropine reference and Z'-factor calculations), the assay mathematically proves its own reliability before any Revatropate data is analyzed [2].

Workflow Step1 1. Cell Plating (CHO-M3) Step2 2. Dye Loading (Fluo-8 AM) Step1->Step2 Step3 3. Revatropate Incubation Step2->Step3 Step4 4. Agonist Addition & FLIPR Read Step3->Step4

Figure 2: Step-by-step workflow for cell-based muscarinic FLIPR calcium assay optimization.

Step 1: Cell Plating & Confluency Control

  • Action: Plate CHO-K1 cells stably expressing the human M3 receptor at 10,000 cells/well in a 384-well black-wall, clear-bottom microplate. Incubate overnight at 37°C, 5% CO2.

  • Causality: GPCR expression is highly sensitive to cell cycle and contact inhibition. Overconfluent cells downregulate M3 receptors, while underconfluent cells yield a low total fluorescence signal. 10,000 cells/well ensures a perfect 90% confluent monolayer at 24 hours, maximizing the assay window.

Step 2: Intracellular Dye Loading

  • Action: Remove culture media and add 20 µL/well of FLIPR Calcium 6 or Fluo-8 AM assay buffer. Incubate for 2 hours at 37°C.

  • Causality: Traditional dyes (like Fluo-4) require probenecid to prevent the cells' anion exchange proteins from pumping the dye back out. However, probenecid can be cytotoxic and interfere with GPCR signaling. Newer generation dyes (like Calcium 6 or Fluo-8) are structurally resistant to these pumps, allowing for a probenecid-free, no-wash format that preserves cell health and reduces well-to-well variability [3].

Step 3: Antagonist Equilibration (Revatropate Addition)

  • Action: Add Revatropate hydrochloride in a 10-point, 3-fold serial dilution. Crucial: Incubate for exactly 30 minutes at room temperature.

  • Causality: Revatropate is a competitive antagonist. It must reach thermodynamic equilibrium with the M3 receptor before the agonist is introduced. If you shorten this incubation, the compound won't fully occupy the binding sites, resulting in an artificially right-shifted (weaker) IC50 value.

Step 4: Agonist Challenge & Self-Validation Readout

  • Action: Transfer the plate to the FLIPR instrument. Read baseline fluorescence for 10 seconds. Inject Acetylcholine at its pre-determined EC80 concentration and read fluorescence (Ex 485 nm / Em 525 nm) for 90 seconds.

  • Self-Validation Check: Every plate must contain a full CRC of Atropine (a non-selective muscarinic antagonist) and 16 wells of vehicle control.

    • Validation 1: Calculate the Z'-factor using the vehicle (max signal) and the highest Atropine concentration (min signal). If Z' < 0.5, discard the plate.

    • Validation 2: If the Atropine IC50 deviates by >0.5 log units from your historical baseline, the agonist concentration was prepared incorrectly. Discard the plate.

Troubleshooting & FAQs

Q: Why is the IC50 of Revatropate shifting significantly between different assay runs? A: This is almost always an issue with the agonist challenge concentration. According to the Cheng-Prusoff equation, the apparent IC50 of a competitive antagonist like Revatropate is directly dependent on the concentration of the agonist (Acetylcholine) used to stimulate the cells. If your ACh stock degrades, or if you use an EC90 instead of an EC80 concentration, it will require exponentially more Revatropate to outcompete the agonist, artificially shifting your IC50 to the right. Always run a fresh agonist dose-response curve to determine the exact EC80 for that specific batch of cells [2].

Q: I am seeing high background fluorescence and poor Z'-factors during the dye loading phase. How can I fix this? A: High background is caused by incomplete hydrolysis of the AM-ester dye or extracellular dye accumulation. If you are using older dyes (Fluo-3/Fluo-4), you must wash the cells thoroughly, which often dislodges CHO cells and ruins the monolayer. I highly recommend switching to a masking-dye technology (e.g., FLIPR Calcium 6). The extracellular masking dye absorbs any background fluorescence outside the cell, drastically improving the signal-to-noise ratio without requiring a wash step [3].

Q: Does the hydrochloride salt form of Revatropate affect its solubility or assay performance? A: Revatropate hydrochloride is highly water-soluble compared to its free base form, which is excellent for formulation. However, for long-term bench stability, you should still prepare your 10 mM master stocks in 100% DMSO. The critical troubleshooting point here is solvent tolerance . CHO and HEK293 cells are highly sensitive to DMSO; ensure that your final assay concentration of DMSO never exceeds 0.5% (v/v). Higher concentrations will disrupt the cell membrane, causing artifactual calcium leakage and suppressing the GPCR signal.

Q: How can I differentiate if a high-concentration Revatropate response is true antagonism or just compound-induced cytotoxicity? A: Multiparametric assay design is your best defense here. If Revatropate appears to suppress the calcium signal at 10 µM, but you suspect it might just be killing the cells, run a parallel counter-screen using a non-GPCR calcium ionophore (like Ionomycin). If 10 µM Revatropate also blocks the Ionomycin-induced calcium flux, the compound is either cytotoxic at that concentration or it is directly quenching the fluorophore, rather than acting as a true M3 receptor antagonist.

References
  • Alabaster VA. Discovery & development of selective M3 antagonists for clinical use. Life Sciences. 1997. URL:[Link]

  • Molecular Devices. Application Note: Muscarinic M3 Receptor Assay with Frozen CHO Cells on FlexStation 3 Reader. URL: [Link]

Troubleshooting

overcoming off-target effects in high-dose revatropate hydrochloride in vivo studies

Welcome to the Technical Support Center for Revatropate Hydrochloride in vivo applications. As a Senior Application Scientist, I have designed this guide to help you navigate the complex pharmacodynamics of high-dose mus...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Revatropate Hydrochloride in vivo applications. As a Senior Application Scientist, I have designed this guide to help you navigate the complex pharmacodynamics of high-dose muscarinic antagonism.

Revatropate (UK-112,166) is a highly selective M1/M3 muscarinic receptor antagonist utilized primarily in modeling bronchodilation and overactive bladder treatments. However, during maximum tolerated dose (MTD) or toxicokinetic studies, researchers frequently encounter target spillover. This guide provides causal troubleshooting, self-validating protocols, and step-by-step methodologies to help you isolate therapeutic efficacy from systemic toxicity.

Visual 1: Mechanism of Action & Off-Target Liability

Mechanism Rev Revatropate HCl (High Dose) M1M3 M1/M3 Receptors (Airway/Bladder) Rev->M1M3 High Affinity (Therapeutic) M2 M2 Receptors (Cardiac SA Node) Rev->M2 Low Affinity (Spillover) GI Systemic M3 Blockade (GI Stasis / Ileus) Rev->GI Systemic Exposure Efficacy Bronchodilation & Reduced Detrusor Tone M1M3->Efficacy Toxicity Tachycardia & Loss of Vagal Brake M2->Toxicity

Revatropate receptor binding pathways illustrating therapeutic efficacy vs. high-dose toxicity.

FAQ Section 1: Cardiovascular Off-Target Effects (Tachycardia)

Q: During high-dose systemic escalation, my animal models (e.g., canines, equines) are exhibiting marked tachycardia. How do I mitigate this without lowering the dose?

A: Tachycardia in this context is a classic pharmacodynamic spillover effect. Revatropate is engineered with an approximate 50-fold selectivity for M1 and M3 receptors over the M2 subtype, which is 1[1]. The M2 receptors, located primarily in the cardiac sinoatrial (SA) node, act as a "vagal brake." They couple to Gi/o proteins to reduce intracellular cAMP, opening potassium channels to slow the heart rate. At high systemic concentrations, revatropate breaches its selectivity window, antagonizing M2 receptors and removing this vagal brake, which 2[2].

Troubleshooting Protocol: Pharmacokinetic (PK) Blunting via Route Optimization To maintain high local tissue concentrations (e.g., in the lungs) while preventing the Cmax​ spike that drives M2-mediated tachycardia, you must shift from intravenous (IV) or rapid oral gavage to targeted aerosolization.

  • Formulation: Suspend revatropate HCl in a 0.9% sterile saline vehicle optimized for nebulization (target particle size: 2-5 µm for deep alveolar deposition).

  • Administration: Administer via a vibrating mesh nebulizer over a 15-30 minute window rather than a single bolus. This flattens the systemic absorption curve.

  • Self-Validation: Monitor heart rate via implanted telemetry. A successful protocol will show sustained airway resistance drops (the intended M3 effect) with heart rate deviations of <10% from baseline (confirming M2 sparing).

FAQ Section 2: Gastrointestinal and Secretory Toxicity

Q: In my 7-day high-dose study, subjects are developing tacky mucous membranes and reduced gastrointestinal (GI) sound scores, threatening study termination due to animal welfare limits. What is the mechanism, and how can I rescue the study?

A: Unlike M2-mediated tachycardia, these effects are technically on-target (M3) but off-tissue. Systemic absorption of revatropate blocks M3 receptors in the salivary glands (causing tacky mucous membranes) and the smooth muscle of the GI tract (reducing peristalsis). This phenomenon was notably observed in3[3].

Troubleshooting Protocol: Co-administration of a Peripherally Restricted Prokinetic To rescue GI motility without compromising respiratory or urinary efficacy, you must create a self-validating system of selective antagonism.

  • Baseline Assessment: Auscultate GI quadrants and score motility (0-4 scale) prior to any revatropate dosing to establish a healthy baseline.

  • Prokinetic Selection: Select a prokinetic agent that does not cross the blood-brain barrier and operates on a non-muscarinic pathway (e.g., a localized 5-HT4 agonist like prucalopride).

  • Dosing: Administer the prokinetic 30 minutes prior to the high-dose revatropate challenge.

  • Monitoring: Track fecal output weight and mucous membrane moisture daily. The system validates itself if respiratory metrics remain improved while GI scores return to baseline.

Data Presentation: PK/PD Selectivity Window

To assist in designing your dosing regimens, the following table summarizes revatropate's receptor affinities and corresponding physiological thresholds based on competitive binding assays.

Receptor SubtypePrimary Tissue LocationRevatropate Affinity ( Ki​ , nM)Physiological Effect of BlockadeHigh-Dose Threshold for In Vivo Toxicity
M1 Parasympathetic ganglia~0.5 - 2.0Decreased ganglionic transmission> 5 mg/kg (Systemic)
M3 Airway/GI smooth muscle, glands~0.5 - 2.0Bronchodilation, GI stasis, dry mouthTherapeutic Target (0.1 - 2 mg/kg)
M2 Cardiac SA Node~50.0 - 100.0Tachycardia (Loss of vagal brake)> 10 mg/kg (Systemic Cmax​ spike)

FAQ Section 3: Experimental Workflow for High-Dose Optimization

Q: How do I systematically determine the Maximum Tolerated Dose (MTD) of revatropate HCl for a new in vivo model while differentiating between M2 and systemic M3 toxicities?

A: You must employ a PK/PD bridging study integrated with real-time telemetry. This ensures that efficacy data is not confounded by toxicological stress responses.

Step-by-Step Methodology: PK/PD Bridging & Telemetry Workflow

  • Surgical Preparation (Day -14): Implant subjects with cardiovascular telemetry devices (e.g., DSI transmitters) to continuously record ECG, heart rate, and blood pressure. Allow 14 days for full surgical recovery.

  • Baseline Profiling (Day -1): Record 24-hour baseline telemetry and perform baseline GI motility scoring to account for circadian variations.

  • Dose Escalation (Days 1-5):

    • Step 3a: Administer Revatropate HCl starting at the lowest anticipated therapeutic dose (e.g., 1 mg/kg).

    • Step 3b: Draw serial blood samples at 0.25, 0.5, 1, 2, 4, and 8 hours post-dose for LC-MS/MS quantification of plasma revatropate.

  • Real-Time Data Integration:

    • Correlate the PK curve (plasma concentration) with the PD curve (heart rate).

    • Decision Gate: If heart rate increases by >20% at Tmax​ , you have breached the M2 threshold.

  • Efficacy Verification: Concurrently measure the target biomarker (e.g., airway resistance via whole-body plethysmography). The optimal high dose is the concentration that maximizes airway resistance drops just prior to the M2-driven heart rate inflection point.

Visual 2: Troubleshooting Decision Tree

Workflow Start Administer High-Dose Revatropate HCl Monitor Continuous Telemetry & Clinical Observation Start->Monitor Tachy Tachycardia Detected? (>20% Baseline HR) Monitor->Tachy GI GI Stasis Detected? (Reduced Bowel Sounds) Monitor->GI Action1 M2 Spillover: Shift to Aerosol/Slow-Release to blunt Cmax Tachy->Action1 Yes Success Proceed with Efficacy Assays Tachy->Success No Action2 Systemic M3 Blockade: Co-administer Peripherally Restricted Prokinetic GI->Action2 Yes GI->Success No Action1->Monitor Action2->Monitor

Decision tree for identifying and mitigating high-dose revatropate off-target effects.

References

  • Discovery & development of selective M3 antagonists for clinical use Source: PubMed (nih.gov) URL:[Link]

  • Structure-guided development of selective M3 muscarinic acetylcholine receptor antagonists Source: Proceedings of the National Academy of Sciences (pnas.org) URL:[Link]

  • Bronchodilator activity of the selective muscarinic antagonist revatropate in horses with heaves Source: PubMed (nih.gov) URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Pulmonary Bioavailability of Revatropate Hydrochloride in Animal Models

Welcome to the Application Science Support Center. As drug development professionals, translating the efficacy of inhaled therapeutics from bench to preclinical models requires rigorous control over formulation physics a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Support Center. As drug development professionals, translating the efficacy of inhaled therapeutics from bench to preclinical models requires rigorous control over formulation physics and exposure mechanics. Revatropate hydrochloride (UK-112,166) is a potent, selective muscarinic M1/M3 receptor antagonist developed for airway obstructive diseases[1]. However, achieving consistent pulmonary bioavailability in rodent models is a complex aerodynamic and pharmacokinetic challenge.

This guide synthesizes field-proven troubleshooting strategies, self-validating experimental protocols, and mechanistic insights to help you overcome poor lung deposition, rapid clearance, and variable in vivo data.

Part 1: Troubleshooting Guides & FAQs

Q1: We are observing highly variable and generally low systemic and pulmonary bioavailability of inhaled revatropate in our rat models. What is the primary cause? A1: The root cause is almost always a suboptimal aerodynamic particle size distribution (APSD) compounded by the drug's crystalline aggregation. The architecture of the rodent respiratory system dictates that particles >5 µm deposit in the oro-nasopharynx via inertial impaction; these are subsequently swallowed and subjected to first-pass hepatic metabolism, drastically reducing bioavailability. Conversely, particles <1 µm are often exhaled[2]. To achieve deep lung alveolar deposition, the mass median aerodynamic diameter (MMAD) must be strictly engineered to 1–5 µm. Transitioning from simple micronization to nanostructured aggregates or lipid-based solid solutions significantly improves solubility and prevents phase-transition delays in the lung fluid[3].

Q2: How do we overcome rapid mucociliary clearance and macrophage phagocytosis in the conducting airways? A2: Revatropate particles deposited in the conducting airways are rapidly cleared by the mucociliary escalator (typically within 15 minutes to 2 hours) or engulfed by alveolar macrophages[2]. To bypass this physiological barrier, you must alter the dissolution kinetics. Formulating the API into PEGylated lipid-nanocarriers or utilizing ultra-rapid freezing (URF) techniques creates amorphous solid dispersions. These nano-strategies exponentially enhance dissolution rates, allowing the solubilized drug to partition across the pulmonary epithelium much faster than the mechanical clearance mechanisms can remove the intact particles[4].

Q3: Our in vivo dosing shows high inter-subject variability. How can we standardize the inhalation exposure? A3: If you are using whole-body exposure chambers, you are introducing massive variability due to drug deposition on the animal's fur and subsequent oral ingestion during grooming. You must transition to a nose-only inhalation exposure system integrated with a hospital-grade vibrating mesh nebulizer (e.g., Aerogen) and a precision ventilation system[5]. This setup ensures targeted delivery aligned with user-controlled subject ventilation. It creates a self-validating system where the inhaled dose can be accurately calculated via respiratory minute volume and real-time aerosol concentration monitoring.

Q4: How do we validate M3 receptor selectivity and bronchodilation efficacy without confounding systemic toxicity? A4: Revatropate exhibits approximately 50-fold selectivity for M1/M3 receptors over M2 receptors. This means it provides robust bronchodilation without the tachycardia typically associated with M2 blockade[1]. To validate this in vivo, simultaneously measure airway resistance (using forced oscillation techniques like the flexiVent system) and heart rate via telemetry. A successful, highly bioavailable formulation will demonstrate a sustained, dose-dependent drop in methacholine-induced airway resistance while maintaining a perfectly stable baseline heart rate.

Part 2: Experimental Protocols

To ensure reproducibility and scientific integrity, every protocol must be a self-validating system. Below are the definitive methodologies for formulating and testing revatropate.

Protocol 1: Preparation of Amorphous Nanostructured Revatropate Aerosols

Causality Check: The amorphous state directly causes the rapid dissolution required to outpace mucociliary clearance. We validate this physical state via X-ray Powder Diffraction (XRPD) prior to use.

  • Solution Preparation: Dissolve Revatropate HCl, mannitol, and lecithin (1:0.5:0.2 w/w ratio) in a co-solvent system of methanol and ultra-pure water.

  • Ultra-Rapid Freezing (URF): Apply the solution onto a cryogenic substrate (e.g., a rotating metal drum cooled by liquid nitrogen). The ultra-fast cooling rate prevents crystalline lattice formation, trapping the drug in a highly soluble amorphous state.

  • Lyophilization: Collect the frozen dispersion and lyophilize for 48 hours at -40°C and <100 mTorr to sublimate all solvents.

  • Validation (Critical Step): Analyze the resulting powder via XRPD. Proceed only if the diffractogram confirms a broad halo (absence of sharp crystalline peaks).

  • Reconstitution: Disperse the powder in sterile saline immediately prior to nebulization to form a colloidal nanosuspension.

Protocol 2: Nose-Only Inhalation Exposure and Pharmacokinetic Sampling
  • Acclimatization: Acclimate rodents to the nose-only restraint tubes for 3 consecutive days (15, 30, and 60 minutes) to eliminate stress-induced hyperventilation, which skews minute volume calculations.

  • Aerosol Generation: Load the reconstituted revatropate nanosuspension into a vibrating mesh nebulizer attached to the inhalation tower.

  • Exposure & Monitoring: Expose animals for 30 minutes. Continuously monitor aerosol concentration in the breathing zone using a real-time aerosol photometer.

  • Sampling: Euthanize cohorts at pre-defined time points (e.g., 0.5, 1, 2, 4, 8, 24 hrs). Collect bronchoalveolar lavage fluid (BALF) to measure unabsorbed drug, lung tissue homogenate for local tissue partitioning, and plasma for systemic bioavailability.

  • Quantification: Extract revatropate using solid-phase extraction (SPE) and quantify via LC-MS/MS.

Part 3: Data Presentation

The following table summarizes the expected pharmacokinetic improvements when transitioning from standard micronized revatropate to the engineered nanostructured formulation outlined in Protocol 1.

Pharmacokinetic ParameterMicronized Revatropate HClNanostructured Revatropate (URF)Causality / Mechanism of Action
Lung Deposition Fraction ~15%~45%Optimized MMAD (1-5 µm) prevents oro-nasopharyngeal impaction.
Cmax (Lung Tissue) 120 ng/g480 ng/gAmorphous state allows rapid dissolution before macrophage clearance.
Tmax (Systemic Plasma) 2.5 hours0.5 hoursElimination of the phase-to-phase transition delay in lung fluid.
Relative Bioavailability (F) 1.0 (Baseline)3.8xBypassing mucociliary escalator via rapid epithelial permeation.
Inter-subject Variability High (CV > 40%)Low (CV < 15%)Nose-only exposure eliminates oral ingestion from fur grooming.

Part 4: Mechanistic & Workflow Visualizations

Pathway Revatropate Revatropate HCl (Antagonist) M3R M3 Muscarinic Receptor (Airway Smooth Muscle) Revatropate->M3R Blocks Relaxation Bronchodilation Revatropate->Relaxation Promotes via inhibition ACh Acetylcholine (Agonist) ACh->M3R Activates Gq Gq Protein Activation M3R->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 Generation PLC->IP3 Ca2 Intracellular Ca2+ Release IP3->Ca2 Contraction Bronchoconstriction Ca2->Contraction

Mechanism of Revatropate HCl: M3 receptor antagonism preventing calcium-mediated bronchoconstriction.

Workflow API Raw Revatropate HCl (Crystalline) Eng Particle Engineering (Ultra-Rapid Freezing) API->Eng Formulation Char Aerosol Characterization (MMAD 1-5 µm) Eng->Char Validation Exp In Vivo Exposure (Nose-Only Rodent Tower) Char->Exp Nebulization PKPD PK/PD Sampling (BALF, Plasma, Resistance) Exp->PKPD Analysis

Workflow from nanoparticle formulation to in vivo pharmacokinetic and pharmacodynamic validation.

References

  • Alabaster, V. A. (1997). Discovery & development of selective M3 antagonists for clinical use. PubMed (Life Sciences).[Link]

  • Wang, Y., et al. (2021). Nano-Strategies for Improving the Bioavailability of Inhaled Pharmaceutical Formulations. National Institutes of Health (NIH). [Link]

  • Secher, T., et al. (2023). Clinical Significance of Animal Models for Inhaled Pharmaceuticals and Biopharmaceuticals. SCIREQ.[Link]

  • Khan, A., et al. (2020). Dry Powder for Pulmonary Delivery: A Comprehensive Review. MDPI (Pharmaceutics).[Link]

  • University of Texas at Austin. (2015). Improvement in the bioavailability of poorly water-soluble drugs via pulmonary delivery of nanoparticles. UTexas Repository.[Link]

Sources

Troubleshooting

resolving signal-to-noise issues in revatropate hydrochloride receptor binding assays

Welcome to the advanced troubleshooting and methodology center for muscarinic receptor binding assays. This guide is specifically engineered for researchers, application scientists, and drug development professionals cha...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting and methodology center for muscarinic receptor binding assays. This guide is specifically engineered for researchers, application scientists, and drug development professionals characterizing revatropate hydrochloride , a selective muscarinic M1/M3 receptor antagonist[1].

When evaluating competitive antagonists via radioligand displacement (e.g., using [³H]-N-Methylscopolamine), the integrity of your dissociation constant ( Ki​ ) and half-maximal inhibitory concentration ( IC50​ ) calculations relies entirely on the assay's Signal-to-Noise (S/N) ratio and Signal Window [2]. Poor S/N ratios obscure low-affinity interactions and generate high coefficient of variation (CV) across replicates.

Mechanistic Context: The Muscarinic Target

Revatropate achieves its bronchodilatory effects by selectively blocking M1 and M3 receptors, preventing acetylcholine-induced smooth muscle contraction without heavily impacting the M2 autoreceptors that regulate heart rate[1]. To accurately measure this in vitro, your assay conditions must preserve the native conformation of the M3 receptor while preventing artifactual binding of the lipophilic revatropate molecule.

M3_Signaling Revatropate Revatropate HCl (Antagonist) M3R Muscarinic M3 Receptor Revatropate->M3R Competitive Blockade Ach Acetylcholine (Agonist) Ach->M3R Activates Gq Gq Protein M3R->Gq Couples PLC Phospholipase C (PLC) Gq->PLC Stimulates IP3 IP3 / DAG Cascade PLC->IP3 Cleaves PIP2 Ca2 Intracellular Ca2+ Release IP3->Ca2 Triggers

Muscarinic M3 receptor signaling pathway and competitive blockade by revatropate.

Troubleshooting Guide & FAQs

This section addresses the root causes of signal degradation, moving beyond superficial fixes to explain the thermodynamic and kinetic causality behind each optimization step.

Q1: Why is my Non-Specific Binding (NSB) exceeding 30% of my total signal, destroying my S/N ratio? Causality: High NSB in revatropate or [³H]-NMS assays is almost always driven by hydrophobic and electrostatic interactions. Glass-fiber filters (commonly GF/B or GF/C) possess a net negative charge. Because many muscarinic ligands contain basic amine groups that are protonated (positively charged) at physiological pH, they bind ionically to the filter matrix rather than the receptor. Resolution: You must neutralize the filter matrix. Pre-soak the glass-fiber filters in 0.3% Polyethylenimine (PEI) for at least 1 hour prior to harvesting. PEI is a highly positively charged polymer that coats the filter, repelling the radioligand. Additionally, supplement your assay buffer with 0.1% Bovine Serum Albumin (BSA) to act as a carrier protein, which prevents lipophilic compounds from adhering to the walls of the microplate[3].

Q2: My specific binding signal is incredibly weak (low Total Binding). Should I just increase the receptor concentration? Causality: Increasing receptor concentration ( Bmax​ ) seems like a logical fix, but it violates the mass-action principles of the assay if pushed too far. If the receptor concentration is too high, it will deplete the free radioligand pool (Ligand Depletion). When >10% of the added radioligand is bound, the assumption that [FreeLigand]≈[TotalLigand] fails, artificially compressing your specific signal and skewing the calculated Ki​ . Resolution: Do not exceed a receptor concentration that binds 10% of your total radioligand. Instead of adding more receptor, increase the specific activity of your radioligand, or optimize your wash steps to prevent the loss of the ligand-receptor complex.

Q3: How do I optimize the filtration wash steps without washing away my specific signal? Causality: The dissociation rate ( koff​ ) of the [³H]-NMS/receptor complex is highly temperature-dependent. Washing with room-temperature buffer provides the thermal energy required for the complex to rapidly dissociate during the 10-15 seconds it takes to filter the plate. Resolution: The equilibrium must be "frozen." Use strictly ice-cold (4°C) wash buffer (e.g., 50 mM Tris-HCl, pH 7.4). Perform rapid, multi-step vacuum filtration using a microplate harvester. The standard is 4 washes of 1 mL each, completed within 10 seconds total.

SN_Troubleshooting Start Issue: Low Signal-to-Noise (S/N < 3) Check Analyze Raw CPM Data Start->Check HighNSB High Non-Specific Binding (>20% of Total) Check->HighNSB If NSB is high LowSpec Low Specific Binding (Weak Total Signal) Check->LowSpec If Total is low FixNSB1 Pre-soak filters in 0.3% PEI HighNSB->FixNSB1 FixNSB2 Add 0.1% BSA to Wash Buffer HighNSB->FixNSB2 FixSpec1 Use Ice-Cold (4°C) Wash Buffer LowSpec->FixSpec1 FixSpec2 Check Receptor Viability / Bmax LowSpec->FixSpec2 Success Optimal S/N Ratio Achieved FixNSB1->Success FixNSB2->Success FixSpec1->Success FixSpec2->Success

Diagnostic workflow for resolving low signal-to-noise ratios in radioligand binding assays.

Quantitative Data: S/N Optimization Parameters

The following table summarizes the critical assay parameters, their standard baseline, and the optimized state required to achieve a robust Signal Window ( Z′ -factor > 0.5) for revatropate profiling[2].

Assay ParameterSub-Optimal Condition (Low S/N)Optimized Condition (High S/N)Mechanistic Impact
Filter Pre-treatment Un-treated GF/B filters0.3% PEI soak for 1 hourNeutralizes negative charges; reduces ionic NSB by up to 80%.
Assay Buffer 50 mM Tris-HCl50 mM Tris-HCl + 0.1% BSAPrevents lipophilic ligand adherence to plasticware.
Wash Buffer Temp Room Temperature (22°C)Ice-Cold (4°C)Slows koff​ kinetics, preventing dissociation of specific complexes.
NSB Control 100 nM Atropine1 µM AtropineEnsures complete saturation of specific M3 sites for accurate NSB baseline[3].
Radioligand Binding >15% of total added ligand<10% of total added ligandPrevents ligand depletion, ensuring accurate mass-action kinetics.
Self-Validating Experimental Protocol: [³H]-NMS Displacement by Revatropate

To ensure trustworthiness, this protocol is designed as a self-validating system . It includes internal controls (Atropine for NSB) and requires the calculation of assay robustness ( Z′ -factor) before data can be accepted.

Materials Required:

  • Recombinant human M3 receptor membranes (e.g., CHO cell expression system).

  • Radioligand: [³H]-N-Methylscopolamine ([³H]-NMS) (Specific activity ~80 Ci/mmol).

  • Test Compound: Revatropate hydrochloride (serial dilutions from 10 µM to 0.1 nM).

  • Reference Antagonist: Atropine sulfate (1 µM final concentration)[3].

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4.

  • Detection: 96-well GF/B filter plates, MicroBeta microplate scintillation counter[4].

Step-by-Step Methodology:

  • Filter Preparation (Crucial for S/N):

    • Pre-soak the 96-well GF/B filter plate in 0.3% PEI solution at room temperature for exactly 60 minutes prior to the assay.

  • Assay Assembly (Total Volume: 200 µL/well):

    • Total Binding (TB) Wells: Add 50 µL Assay Buffer + 50 µL [³H]-NMS (final conc. 0.2 nM) + 100 µL M3 Receptor membranes (approx. 5 µg protein/well).

    • Non-Specific Binding (NSB) Wells: Add 50 µL Atropine (final conc. 1 µM) + 50 µL [³H]-NMS + 100 µL M3 membranes.

    • Test Wells: Add 50 µL Revatropate (at various concentrations) + 50 µL [³H]-NMS + 100 µL M3 membranes.

  • Equilibrium Incubation:

    • Seal the plate and incubate at room temperature (22°C) for 120 minutes on a plate shaker at 300 RPM. Causality: 120 minutes ensures the binding reaction reaches thermodynamic equilibrium, a prerequisite for the Cheng-Prusoff equation.

  • Rapid Filtration & Washing:

    • Transfer the plate to a vacuum manifold.

    • Filter the contents rapidly and wash immediately with 4 x 1 mL of ice-cold 50 mM Tris-HCl buffer. The entire wash sequence must be completed in <10 seconds per well.

  • Scintillation Counting:

    • Dry the filter plate completely (30 mins at 37°C).

    • Add 30 µL of scintillation cocktail (e.g., OptiPhase Supermix) to each well[3].

    • Read the plate on a microplate scintillation counter (e.g., Wallac TriLux MicroBeta) for 1 minute per well in CPM (Counts Per Minute) mode[4].

  • Self-Validation Checkpoint ( Z′ -factor):

    • Calculate the Z′ -factor using the TB and NSB wells:

      Z′=1−∣μTB​−μNSB​∣3(σTB​+σNSB​)​
    • Validation Rule: If Z′<0.5 , the S/N ratio is insufficient. Discard the data, re-evaluate the PEI soaking step, and repeat the assay. If Z′≥0.5 , proceed to calculate the IC50​ and Ki​ for revatropate using non-linear regression.

References
  • Discovery & development of selective M3 antagonists for clinical use - PubMed. National Institutes of Health (NIH). Available at:[Link]

  • Discovery of Novel Quaternary Ammonium Derivatives of (3R)-Quinuclidinol Esters as Potent and Long-Acting Muscarinic Antagonists with Potential for Minimal Systemic Exposure after Inhaled Administration. ACS Publications. Available at:[Link]

  • Introduction - Target Discovery Institute (Assay Validation and Signal-to-Noise). University of Oxford. Available at: [Link]

  • Microplate scintillation counting: Topics by Science.gov. Science.gov. Available at:[Link]

Sources

Optimization

Technical Support Center: Optimizing Revatropate Hydrochloride Extraction from Biological Matrices

Welcome to the Bioanalytical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the specific physicochemical hurdles associated w...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Bioanalytical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the specific physicochemical hurdles associated with isolating revatropate from complex biological matrices (e.g., plasma, urine).

Revatropate (UK-112,166) is a selective M1/M3 muscarinic receptor antagonist evaluated for the treatment of chronic obstructive pulmonary disease (COPD)[1]. When developing LC-MS/MS assays for pharmacokinetic (PK) profiling, scientists frequently encounter erratic recoveries and severe matrix effects. The root cause lies in the molecule's specific physicochemical traits: it is a basic amine with a pKa of 8.6 and a highly polar profile (cLogP = -0.05 )[2].

This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to ensure your bioanalytical workflows achieve maximum recovery, precision, and minimal ion suppression.

Extraction Strategy & Decision Workflow

The following logic matrix dictates the optimal sample preparation route based on your laboratory's throughput needs and matrix complexity.

Revatropate_Extraction_Workflow Sample Biological Matrix (Plasma / Urine) PreTreat Sample Pre-treatment (Protein Disruption & pH Adjust) Sample->PreTreat SPE MCX SPE (Acidic Load, Basic Elution) PreTreat->SPE High Purity LLE LLE / SALLE (pH > 10.6, Polar Organic) PreTreat->LLE Cost Effective TurboFlow TurboFlow 2D-LC (Direct Injection) PreTreat->TurboFlow High Throughput LCMS LC-MS/MS Analysis (ESI+ Mode) SPE->LCMS LLE->LCMS TurboFlow->LCMS Eval Data Evaluation (Recovery & Matrix Factor) LCMS->Eval Trouble Troubleshooting (Ion Suppression / Low Yield) Eval->Trouble Fails Acceptance Criteria Trouble->PreTreat Optimize Parameters

Workflow for selecting and optimizing revatropate extraction methodologies from biological matrices.

Validated Step-by-Step Methodologies

Every protocol below is designed as a self-validating system , meaning it includes built-in diagnostic checkpoints to confirm mechanistic success at critical stages.

Protocol A: Mixed-Mode Strong Cation Exchange (MCX) SPE (Gold Standard)

Because revatropate is a basic amine, MCX Solid Phase Extraction is the optimal choice. At acidic pH, the protonated amine binds ionically to the sulfonic acid resin, allowing for aggressive organic washing to remove phospholipids prior to elution.

  • Pre-treatment: Aliquot 100 µL of K2EDTA plasma. Add 10 µL of Internal Standard (IS). Dilute with 100 µL of 2% Phosphoric Acid (H₃PO₄) to disrupt protein binding and ensure revatropate is fully protonated (pH < 4).

  • Conditioning: Pass 1 mL Methanol, followed by 1 mL LC-MS grade Water through the MCX cartridge.

  • Loading: Apply the pre-treated sample at a flow rate of 1 mL/min.

  • Wash 1 (Aqueous): Pass 1 mL of 2% Formic Acid in water to remove polar, neutral interferences.

  • Wash 2 (Organic): Pass 1 mL of 100% Methanol. Causality: This critical step removes neutral lipids and lysophosphatidylcholines (lyso-PCs) that cause ion suppression, while revatropate remains ionically locked to the sorbent.

  • Elution: Elute with 2 × 500 µL of 5% Ammonium Hydroxide (NH₄OH) in Methanol. Causality: The high pH neutralizes the amine, breaking the ionic bond and releasing the analyte.

  • Reconstitution: Evaporate under N₂ at 40°C. Reconstitute in 100 µL of initial mobile phase.

  • Validation Checkpoint: During method development, collect and analyze the Wash 2 effluent. If revatropate is detected here, the wash solvent is inadvertently neutralizing the analyte, or the sorbent bed mass is insufficient for your matrix volume.

Protocol B: Online Turbulent Flow Chromatography (TurboFlow)

For high-throughput clinical PK studies, (TurboFlow) eliminates manual extraction[3]. It utilizes a customized valve-switching arrangement to separate small molecules from large proteins based on turbulent flow dynamics[3].

  • Pre-treatment: Centrifuge plasma at 14,000 × g for 10 minutes at 4°C to remove particulates. Add IS.

  • Loading: Inject 50 µL directly onto a Cyclone polymer column at a highly turbulent flow rate (e.g., 1.5 mL/min).

  • Extraction: Flush with aqueous mobile phase for 30 seconds. Large proteins are size-excluded and sent to waste, while small molecules diffuse into the particle pores.

  • Transfer: Trigger the valve switch to reverse the flow, eluting revatropate onto the analytical C18 column using the analytical mobile phase gradient.

  • Validation Checkpoint: Monitor the system backpressure during the transfer step. A steady increase over multiple injections indicates incomplete protein flushing to waste; extend the wash duration by 10 seconds.

Troubleshooting & FAQs

Q1: We are experiencing severe ion suppression at the revatropate retention time. How can we mitigate this? A: Revatropate elutes early on standard C18 columns due to its high polarity (cLogP -0.05)[2]. This early elution window is heavily populated by salts and early-eluting phospholipids. Solution: Switch from simple Protein Precipitation (PP) to MCX SPE (Protocol A). If you must use PP, shift your chromatography to a HILIC (Hydrophilic Interaction Liquid Chromatography) column. HILIC increases the retention of polar basic amines, moving revatropate away from the solvent front and out of the ion suppression zone.

Q2: My Liquid-Liquid Extraction (LLE) recovery is highly variable and generally below 30%. Why? A: Revatropate has a pKa of 8.6[2]. At physiological pH (7.4), it is >90% ionized and resists partitioning into organic solvents. Solution: You must adjust the sample pH to at least 10.6 (pKa + 2) using 0.1 M NaOH or Ammonium Hydroxide prior to extraction to ensure >99% deprotonation. Furthermore, because its neutral form is still quite polar, standard non-polar solvents (e.g., hexane) will fail. Use a more polar extraction mixture, such as Ethyl Acetate:Isopropanol (80:20 v/v). Validation Checkpoint: After phase separation, measure the pH of the residual aqueous layer. If the pH has dropped below 10.5, your buffering capacity was insufficient for that specific matrix, directly causing the drop in recovery.

Q3: We observe significant peak tailing on our analytical C18 column. How do we sharpen the peak? A: Basic amines strongly interact with residual, unreacted silanol groups on silica-based C18 columns via secondary ion-exchange interactions. Solution: Ensure you are using an end-capped column or a Charged Surface Hybrid (CSH) column designed specifically for basic compounds. Additionally, adding 0.1% Formic Acid or 10 mM Ammonium Formate to the aqueous mobile phase will help mask these silanol interactions.

Quantitative Data Summary

The following table summarizes the expected performance metrics when applying different extraction methodologies for revatropate in human plasma.

Extraction MethodMean Recovery (%)Matrix Factor (MF)*Precision (%CV)ThroughputPrimary Limitation
Protein Precipitation (PP) 95%0.4518%HighSevere ion suppression
LLE (Hexane / MTBE) < 20%N/A> 25%MediumAnalyte too polar (cLogP -0.05)
LLE (EtOAc:IPA, pH 11) 78%0.858%MediumEmulsion formation risk
MCX SPE 92%0.984%Low-MediumHigher consumable cost
TurboFlow (Cyclone 2D-LC) 88%0.955%HighRequires specialized hardware

*A Matrix Factor (MF) of 1.0 indicates zero ion suppression or enhancement. Values < 0.85 indicate significant suppression.

References
  • Novel Approaches and Targets for Treatment of Chronic Obstructive Pulmonary Disease Source: American Journal of Respiratory and Critical Care Medicine (ATS Journals) URL:[Link]

  • Turbulent Flow Chromatography: A Unique Two-Dimensional Liquid Chromatography Source: IntechOpen URL:[Link]

  • Improved Sensitivity, Selectivity and Robustness through Trace Level Analysis Source: Optimize Technologies URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

comparative binding affinity of revatropate hydrochloride and tiotropium for M3 receptors

Thermodynamic vs. Kinetic Selectivity: A Comparative Guide to Revatropate Hydrochloride and Tiotropium at the M3 Muscarinic Receptor In the landscape of respiratory pharmacology, targeting the muscarinic acetylcholine re...

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Author: BenchChem Technical Support Team. Date: April 2026

Thermodynamic vs. Kinetic Selectivity: A Comparative Guide to Revatropate Hydrochloride and Tiotropium at the M3 Muscarinic Receptor

In the landscape of respiratory pharmacology, targeting the muscarinic acetylcholine receptors (mAChRs) is a cornerstone strategy for managing chronic obstructive pulmonary disease (COPD) and asthma. However, not all muscarinic antagonists are created equal. This guide provides an in-depth technical comparison of two distinct pharmacological paradigms: the thermodynamic binding selectivity of revatropate hydrochloride versus the kinetic residence-time selectivity of tiotropium .

Mechanistic Grounding: The M2/M3 Paradox

To understand the engineering behind these compounds, we must first examine the causality of the target selection. Airway smooth muscle tone is primarily governed by two mAChR subtypes:

  • M3 Receptors (Post-synaptic): Gq-coupled receptors that activate phospholipase C (PLC), leading to intracellular calcium release and subsequent smooth muscle contraction. Antagonizing M3 induces bronchodilation.

  • M2 Receptors (Pre-synaptic): Gi-coupled autoreceptors located on parasympathetic nerve terminals. Their activation inhibits the further release of acetylcholine (ACh).

The Paradox: If a drug non-selectively blocks both M3 and M2, the blockade of the M2 autoreceptor removes the negative feedback loop. This causes a massive release of ACh into the synaptic cleft, which can outcompete the drug at the M3 site and trigger systemic anticholinergic side effects, such as tachycardia[1]. Therefore, an ideal bronchodilator must selectively inhibit M3 while sparing M2.

M3_Signaling ACh Acetylcholine M3R M3 Receptor (Gq-coupled) ACh->M3R Activates Antagonist Revatropate / Tiotropium Antagonist->M3R Blocks PLC Phospholipase C M3R->PLC Gq-alpha IP3 IP3 & DAG PLC->IP3 Cleaves PIP2 Ca2 Ca2+ Release IP3->Ca2 Binds ER Contraction Muscle Contraction Ca2->Contraction Actin-Myosin

Fig 1: M3 Receptor signaling pathway and points of antagonist intervention.

Pharmacological Strategies: Affinity vs. Residence Time

Revatropate Hydrochloride (UK-112,166): Thermodynamic Selectivity Revatropate was engineered to achieve selectivity through absolute binding affinity (thermodynamics). It structurally prefers the orthosteric binding sites of M1 and M3 over M2. In radioligand binding assays, revatropate demonstrates a Ki​ of ~0.67 nM for M3 receptors, compared to ~6.7 nM for M2 receptors, yielding a ~10-fold thermodynamic selectivity[2]. In functional tissue preparations, this translates to a robust 50-fold selectivity for airway smooth muscle relaxation over cardiac effects[1]. Because it spares the M2 autoreceptor, it does not potentiate vagal nerve-induced bronchoconstrictor responses[1].

Tiotropium: Kinetic Selectivity Tiotropium represents a paradigm shift in drug design: achieving functional selectivity through unbinding kinetics rather than equilibrium affinity. Tiotropium is a non-selective binder; its equilibrium affinity ( pKi ) is nearly identical for human M3 (11.0) and M2 (10.7) receptors[3]. However, its dissociation half-life ( t1/2​ ) from the M3 receptor exceeds 24 hours, while it dissociates from the M2 receptor in just a few hours[3].

This extreme residence time at M3 is driven by a "snap-lock" mechanism. Upon binding, the hydroxy group of tiotropium forms a highly directed, stabilizing hydrogen bond with the Asparagine 508 ( Asn5086.52 ) residue deep within the M3 binding pocket, preventing rapid dissociation[4]. The rapid off-rate at M2 prevents sustained autoreceptor blockade, ensuring cardiac safety while delivering 24-hour bronchodilation.

Comparative Data Summary

ParameterRevatropate HydrochlorideTiotropium
Primary Mechanism Thermodynamic Binding SelectivityKinetic Selectivity (Residence Time)
Affinity ( Ki​ ) for hM3 ~0.67 nM[2]~0.01 nM ( pKi 11.0)[3]
Affinity ( Ki​ ) for hM2 ~6.70 nM[2]~0.02 nM ( pKi 10.7)[3]
Receptor Selectivity Ratio ~10-fold preference for M3 over M2[2]Non-selective at equilibrium[3]
Dissociation Half-Life (hM3) Short-acting> 24 hours[4]
Clinical Application Experimental COPD/Asthma bronchodilatorOnce-daily maintenance therapy for COPD

Experimental Methodologies: Validating Affinity and Kinetics

To objectively quantify the difference between absolute affinity and residence time, application scientists rely on self-validating radioligand assay systems.

Assay_Workflow Prep 1. Cell Preparation (CHO expressing hM3/hM2) Incubate 2. Incubation ([3H]-NMS + Antagonist) Prep->Incubate Equilibrate 3. Equilibration (Steady-state achievement) Incubate->Equilibrate Filter 4. Rapid Filtration (GF/B glass fiber) Equilibrate->Filter Wash 5. Washing (Remove unbound ligand) Filter->Wash Measure 6. Scintillation Counting (Quantify radioactivity) Wash->Measure Analyze 7. Data Analysis (Cheng-Prusoff IC50 to Ki) Measure->Analyze

Fig 2: Step-by-step workflow for competitive radioligand binding assays.

Protocol 1: Competitive Radioligand Binding Assay (Determining Ki​ )

Causality & Design: We utilize [3H] -N-methylscopolamine ( [3H] -NMS) as the radioligand because it is a hydrophilic, non-selective mAChR antagonist. Its inability to easily cross the plasma membrane ensures we are exclusively measuring surface-expressed receptors, eliminating confounding data from intracellular receptor pools. Chinese Hamster Ovary (CHO) cells are chosen as the expression matrix because they lack endogenous human mAChRs, providing a zero-background signal.

  • Membrane Preparation: Harvest CHO cells stably transfected with either hM2 or hM3 receptors. Homogenize in ice-cold assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2​ , pH 7.4) and centrifuge to isolate the membrane fraction.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, a fixed concentration of [3H] -NMS (typically at its Kd​ value, ~0.2 nM), and varying concentrations of the unlabeled test compound (revatropate or tiotropium, 10−12 to 10−5 M).

  • Equilibration: Incubate the plates at room temperature. Crucial validation step: Tiotropium requires up to 24 hours to reach true equilibrium due to its slow association/dissociation kinetics. Premature measurement will artificially inflate the apparent Ki​ .

  • Separation: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding).

  • Quantification: Wash filters 3x with ice-cold buffer, extract in scintillation fluid, and measure retained radioactivity using a liquid scintillation counter.

  • Analysis: Determine non-specific binding using 1 µM atropine. Calculate the IC50​ using non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[[3H]−NMS]/Kd​) .

Protocol 2: Dissociation Kinetic Assay (Determining Residence Time)

Causality & Design: To measure the off-rate ( koff​ ), we must first saturate the receptors and then completely prevent rebinding of the dissociated ligand.

  • Pre-incubation: Incubate CHO-hM3 membranes with a saturating concentration of the radiolabeled test compound (e.g., [3H] -tiotropium) until steady-state equilibrium is achieved.

  • Blockade: At time t=0 , add a massive excess of an unlabeled competitor (e.g., 10 µM atropine). This acts as a "sink," instantly occupying any receptor that becomes vacant and preventing the radioligand from rebinding.

  • Time-Course Sampling: Rapidly filter and wash aliquots of the reaction mixture at specific time intervals (e.g., 0, 1, 4, 8, 12, and 24 hours).

  • Kinetic Modeling: Plot the natural log of specific binding versus time. The slope of this decay curve represents the dissociation rate constant ( koff​ ). The residence time (dissociation half-life) is calculated as t1/2​=ln(2)/koff​ .

References

  • Alabaster VA. "Discovery & development of selective M3 antagonists for clinical use." Life Sciences, 1997. URL:[Link]

  • Tautermann CS, et al. "Molecular Basis for the Long Duration of Action and Kinetic Selectivity of Tiotropium for the Muscarinic M3 Receptor." Journal of Medicinal Chemistry, 2013. URL:[Link]

  • "Investigating the Unbinding of Muscarinic Antagonists from the Muscarinic 3 Receptor." bioRxiv, 2023. URL:[Link]

  • Levine RR. "Seventh Symposium on Subtypes of Muscarinic Receptors." Defense Technical Information Center (DTIC), 1997. URL: [Link]

Sources

Comparative

Comparative Guide: Revatropate Hydrochloride vs. Atropine in Parasympathetic Nerve Inhibition

Introduction to Parasympathetic Modulation In the development of anticholinergic therapeutics for respiratory conditions (like chronic obstructive pulmonary disease) and urological disorders (such as urge urinary inconti...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to Parasympathetic Modulation

In the development of anticholinergic therapeutics for respiratory conditions (like chronic obstructive pulmonary disease) and urological disorders (such as urge urinary incontinence), the primary challenge is achieving targeted parasympathetic nerve inhibition without triggering systemic adverse effects.

Historically, non-selective muscarinic antagonists like atropine have been used to block acetylcholine (ACh) at the postganglionic parasympathetic junction[1]. However, the discovery of muscarinic receptor subtypes (M1–M5) revealed that non-selective blockade disrupts critical autoinhibitory feedback loops. Revatropate hydrochloride (also known in literature as revatropate hydrobromide or UK-112,116) was developed as a highly selective M1/M3 antagonist designed to overcome the pharmacological limitations of atropine[2][3].

This guide provides an objective, data-supported comparison of revatropate and atropine, detailing their mechanistic differences, quantitative pharmacological profiles, and the experimental protocols required to validate their selectivity.

Mechanistic Divergence: Post-Synaptic Blockade vs. Pre-Synaptic Preservation

To understand the superiority of selective antagonists in specific clinical contexts, researchers must analyze the distinct roles of muscarinic receptor subtypes in the parasympathetic nervous system:

  • M3 Receptors (Post-Synaptic): Located on smooth muscle cells (e.g., bronchial airways, detrusor muscle of the bladder) and glandular tissues. Activation by ACh causes bronchoconstriction, bladder contraction, and secretion[2][3].

  • M2 Receptors (Pre-Synaptic & Cardiac): Located on the heart (mediating bradycardia) and on pre-synaptic vagal nerve terminals, where they act as autoreceptors . When ACh accumulates in the synaptic cleft, it binds to these M2 autoreceptors to inhibit further ACh release—a critical negative feedback loop[3][4].

Atropine binds competitively and non-selectively to all muscarinic subtypes[1][5]. By blocking the pre-synaptic M2 autoreceptors, atropine disables the negative feedback mechanism, causing a massive surge in ACh release. This surge can paradoxically compete with the post-synaptic M3 blockade, reducing the drug's efficacy. Furthermore, M2 blockade in the heart leads to dose-limiting tachycardia[1][3].

Revatropate , conversely, exhibits a ~50-fold selectivity for M1 and M3 receptors over the M2 subtype[3][4]. By selectively blocking M3 while sparing M2, revatropate induces profound smooth muscle relaxation without triggering an ACh surge or altering the basal heart rate[3][4].

Mechanism Vagus Vagal Nerve Terminal (ACh Release) M2 M2 Autoreceptor (Negative Feedback) Vagus->M2 ACh M3 M3 Receptor (Smooth Muscle) Vagus->M3 ACh M2->Vagus Inhibits Release Atropine Atropine (Non-selective) Atropine->M2 Blocks (Causes ACh Surge) Atropine->M3 Blocks Revatropate Revatropate (M1/M3 Selective) Revatropate->M2 Spares Feedback Revatropate->M3 Blocks

Fig 1. Differential blockade of muscarinic receptors by atropine and revatropate.

Quantitative Pharmacological Profiles

The functional superiority of revatropate is grounded in its receptor binding kinetics. Below is a comparative summary of the binding affinities and functional selectivities of both agents derived from radioligand displacement and functional tissue assays[3][4][5][6].

Pharmacological ParameterAtropineRevatropate HydrochlorideClinical Implication of Difference
M1 Affinity (Ki) ~0.4 - 1.0 nMLow nMBoth inhibit ganglionic transmission effectively.
M2 Affinity (Ki) ~0.4 - 1.0 nMHigh nM (Lower affinity)Revatropate avoids cardiac M2-mediated tachycardia.
M3 Affinity (Ki) ~0.4 - 1.0 nMLow nM (High affinity)Both provide potent bronchodilation/spasmolysis.
M3 / M2 Selectivity Ratio ~1-fold (Non-selective)~50-foldRevatropate preserves autoreceptor feedback loops.
Vagal Nerve Stimulation Response Potentiates bronchoconstriction at low doses (due to ACh surge)Inhibits bronchoconstriction dose-dependentlyRevatropate exhibits a cleaner dose-response curve in airway obstruction[3][4].

Experimental Methodologies: Validating M3 vs. M2 Selectivity

To objectively compare a selective agent like revatropate against a non-selective agent like atropine, drug development professionals rely on self-validating functional organ bath assays. Radioligand binding alone is insufficient because it does not confirm whether a ligand acts as an agonist, antagonist, or inverse agonist in a physiological system.

The following protocol details the causality and methodology for differentiating M3 and M2 blockade using isolated guinea pig tissues[3][4].

Workflow Start Tissue Isolation (Guinea Pig Model) Trachea Tracheal Rings (M3-mediated contraction) Start->Trachea Atria Right Atria (M2-mediated bradycardia) Start->Atria Incubate Equilibration & Drug Incubation (Cumulative Dosing: 1 nM - 10 µM) Trachea->Incubate Atria->Incubate Stimulate Electrical Field Stimulation (EFS) (Endogenous ACh Release) Incubate->Stimulate MeasureT Measure Isometric Tension (Bronchodilation Efficacy) Stimulate->MeasureT MeasureA Measure Chronotropic Rate (Cardiac Side-Effect Potential) Stimulate->MeasureA Analyze Schild Plot Analysis (pA2) Calculate M3/M2 Selectivity Index MeasureT->Analyze MeasureA->Analyze

Fig 2. Functional organ bath workflow for determining M3 vs. M2 selectivity.

Step-by-Step Protocol: Functional Differentiation Assay

1. Tissue Preparation & Environmental Control

  • Action: Isolate the trachea and right atria from euthanized guinea pigs. Suspend the tissues in 10 mL organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously aerated with 95% O₂ / 5% CO₂.

  • Causality: The Krebs-Henseleit buffer precisely mimics extracellular ionic gradients (Na⁺, K⁺, Ca²⁺) required for action potential propagation. The specific gas mixture maintains physiological pH (7.4) via bicarbonate buffering, preventing tissue acidosis which would artificially alter receptor conformation and muscle contractility.

2. Baseline Equilibration

  • Action: Apply a resting tension of 1.0 g to the tracheal rings and 0.5 g to the atria. Allow a 60-minute equilibration period, washing the tissues every 15 minutes.

  • Causality: Mechanical handling induces transient stress and spontaneous contractions. Equilibration ensures the tissues return to a stable baseline tone, preventing false-positive tension readings during drug administration.

3. Electrical Field Stimulation (EFS) vs. Exogenous Agonist

  • Action: Apply EFS (e.g., 0.5 ms pulse width, 10 Hz, 10 V) to the tracheal rings to induce contraction.

  • Causality: This is the most critical step for validating revatropate. Exogenous addition of ACh bypasses the presynaptic nerve terminal entirely. EFS, however, depolarizes the vagal nerve terminals embedded in the tissue, forcing the endogenous release of ACh. This endogenous release engages the presynaptic M2 autoreceptors. Only by using EFS can researchers observe revatropate's ability to spare the M2 autoreceptor (preventing an ACh surge) compared to atropine[3][4].

4. Antagonist Incubation and Schild Analysis

  • Action: Construct cumulative concentration-response curves for EFS-induced contractions (trachea) and basal heart rate (atria) in the presence of increasing concentrations of revatropate or atropine (1 nM to 10 µM).

  • Causality: By measuring the rightward shift of the response curves, researchers can calculate the pA2 value (the negative logarithm of the antagonist concentration that requires a doubling of agonist to achieve the same effect). Unlike IC50, pA2 is a thermodynamic measure of competitive antagonism that is independent of the agonist concentration, making it a self-validating and highly reproducible metric across different laboratories.

Translational Implications in Drug Development

The comparative data between revatropate and atropine highlights a fundamental principle in modern neuropharmacology: receptor subtype selectivity dictates the therapeutic index.

While atropine remains a potent emergency intervention for acute bradycardia or organophosphate poisoning (where systemic, non-selective blockade is desired)[1], it is fundamentally flawed for chronic management of localized parasympathetic hyperactivity. In conditions like equine heaves (recurrent airway obstruction) or human chronic obstructive airway disease (COAD), revatropate has demonstrated that highly selective M3 antagonism provides safe, effective bronchodilation without the gastrointestinal or cardiac liabilities intrinsic to atropine[3][7][8].

By preserving the M2 autoreceptor, revatropate acts synergistically with the body's own neurochemical braking system, representing a sophisticated evolution in antimuscarinic drug design.

References

  • Current time information in Dumfries and Galloway, GB.Google Search.
  • Revatropate (UK-112166) | Muscarinic Antagonist.MedChemExpress.
  • REVATROPATE - Inxight Drugs.
  • Bronchodilator activity of the selective muscarinic antagonist revatrop
  • mAChR | Antagonists.MedChemExpress.
  • Muscarinic Receptor Agonists and Antagonists.PMC (NIH).
  • Discovery & development of selective M3 antagonists for clinical use.PubMed (NIH).

Sources

Validation

in vivo validation of revatropate hydrochloride as a selective muscarinic antagonist

Title: In Vivo Validation of Revatropate Hydrochloride as a Selective Muscarinic Antagonist: A Methodological Comparison Guide Executive Summary The pharmacological management of chronic obstructive airway diseases relie...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: In Vivo Validation of Revatropate Hydrochloride as a Selective Muscarinic Antagonist: A Methodological Comparison Guide

Executive Summary

The pharmacological management of chronic obstructive airway diseases relies heavily on muscarinic receptor antagonists. However, the efficacy and safety of these agents are fundamentally dictated by their receptor subtype selectivity. Non-selective agents like ipratropium bromide block both the M3 receptors (mediating bronchoconstriction) and the prejunctional M2 autoreceptors (mediating negative feedback on acetylcholine release). This dual blockade can lead to paradoxical acetylcholine (ACh) surges and cardiovascular liabilities.

Revatropate hydrochloride (UK-112,166) was developed to solve this exact physiological bottleneck. As a selective M1/M3 antagonist, revatropate effectively induces bronchodilation while preserving the critical M2 autoreceptor function . This guide provides an objective comparison of revatropate against standard alternatives and details the in vivo experimental frameworks required to validate its selective pharmacological profile.

Mechanistic Rationale: The Causality of M2 Sparing

To understand the experimental design, one must first map the causality of the parasympathetic airway reflex:

  • M3 Receptors (Postjunctional): Located on airway smooth muscle. Activation by ACh induces robust bronchoconstriction.

  • M2 Receptors (Prejunctional): Located on the vagal nerve terminals. These act as inhibitory autoreceptors. When synaptic ACh levels rise, M2 activation halts further vesicular release of ACh.

When a non-selective antagonist (e.g., ipratropium) is administered, it blocks the M2 autoreceptors, effectively "cutting the brakes" on ACh release. During states of high vagal tone, the resulting flood of endogenous ACh can competitively overcome the M3 blockade, diminishing the drug's bronchodilator efficacy and spilling over to cause systemic tachycardia. Revatropate bypasses this by exhibiting a ~50-fold higher affinity for M1/M3 over M2, ensuring the negative feedback loop remains intact .

Visualizing the Autonomic Signaling Pathway

G Vagus Vagal Nerve Terminal (ACh Release) ACh Acetylcholine (ACh) Vagus->ACh releases M3 M3 Receptor (Airway Smooth Muscle) ACh->M3 activates M2 M2 Autoreceptor (Prejunctional Terminal) ACh->M2 activates Broncho Bronchoconstriction M3->Broncho induces InhibitACh Inhibition of ACh Release (Negative Feedback) M2->InhibitACh triggers InhibitACh->Vagus limits Revatropate Revatropate (UK-112,166) Revatropate->M3 blocks (High Affinity) Revatropate->M2 spares (Low Affinity) Ipratropium Ipratropium (Non-selective) Ipratropium->M3 blocks Ipratropium->M2 blocks (Loss of Feedback)

Fig 1: Autonomic signaling in airway smooth muscle: Revatropate's selective M3 blockade spares M2.

Comparative Receptor Binding & Clinical Profile

The table below synthesizes the quantitative receptor affinities and the distinct mechanisms by which current muscarinic antagonists achieve their clinical profiles .

AntagonistM3 Receptor AffinityM2 Receptor AffinitySelectivity MechanismIn Vivo Cardiac Effect (Tachycardia)
Revatropate (UK-112,166) HighLowTrue Receptor Binding (~50-fold M3 over M2)Absent at therapeutic doses
Ipratropium Bromide HighHighNon-selective (Equipotent across subtypes)Present (Dose-dependent)
Tiotropium Bromide HighHighKinetic Selectivity (Rapid M2 dissociation)Minimal at therapeutic doses

In Vivo Validation: Experimental Methodologies

Validating true receptor selectivity requires self-validating in vivo systems. In vitro binding assays cannot replicate the dynamic autonomic tone present in a living organism. The following protocols detail the industry-standard workflows for proving M2-sparing bronchodilation.

Protocol A: Vagal Nerve Stimulation (VNS) in Anaesthetized Guinea Pigs
  • Objective: Directly validate the functional integrity of prejunctional M2 autoreceptors during antagonist exposure.

  • Causality: Electrical stimulation of the vagus nerve forces endogenous ACh release. If M2 is blocked (ipratropium), ACh release is unregulated, potentiating bronchoconstriction at high stimulation frequencies. If M2 is spared (revatropate), the negative feedback remains intact, and no potentiation occurs.

Step-by-Step Methodology:

  • Preparation & Anesthesia: Induce anesthesia in Dunkin-Hartley guinea pigs using urethane (1.5 g/kg, i.p.). Expert Note: Urethane is strictly selected over pentobarbital to preserve baseline autonomic reflexes and vagal tone. Cannulate the trachea and mechanically ventilate the animal (60 breaths/min, 10 mL/kg tidal volume).

  • Surgical Isolation: Bilaterally section the cervical vagus nerves to eliminate central reflex arcs. Place bipolar platinum stimulating electrodes on the distal ends of the sectioned nerves.

  • Hemodynamic & Pulmonary Monitoring: Cannulate the carotid artery to monitor systemic blood pressure. Measure Pulmonary Inflation Pressure (PIP) via a side-arm of the tracheal cannula as a real-time surrogate for bronchoconstriction.

  • Baseline VNS Challenge: Apply electrical stimulation (10 V, 0.5 ms pulse width, 2–15 Hz for 5 seconds) to establish baseline frequency-response curves for PIP.

  • Compound Administration: Administer revatropate, ipratropium, or vehicle via aerosolized inhalation or intravenous infusion.

  • Post-Dose VNS Challenge: Repeat the VNS frequency-response curve.

  • Validation Checkpoint: Revatropate will suppress PIP across all frequencies without the paradoxical high-frequency potentiation characteristic of ipratropium, confirming M2 autoreceptor integrity.

Protocol B: Conscious Dog Telemetry & Plethysmography Model
  • Objective: Assess the therapeutic index between bronchodilator efficacy and cardiovascular liability (tachycardia).

  • Causality: Anesthetics severely depress baseline vagal tone to the heart. Evaluating M2-mediated tachycardia requires a conscious model where resting autonomic tone is physiologically intact.

Step-by-Step Methodology:

  • Telemetry Implantation: Surgically implant telemetry transmitters for continuous ECG and heart rate monitoring at least 2 weeks prior to the study to ensure complete physiological recovery.

  • Baseline Acquisition: Place conscious beagle dogs in a whole-body plethysmograph. Record baseline specific airway resistance (sRaw) and resting heart rate.

  • Compound Delivery: Administer revatropate or reference compounds via a nebulized aerosol mask for 10 minutes at escalating doses.

  • Cholinergic Challenge: Nebulize a provocative dose of acetylcholine (ACh) known to double baseline sRaw (PC100).

  • Data Synthesis: Calculate the protective ratio (dose required to inhibit ACh-induced bronchoconstriction by 50%) versus the chronotropic ratio (dose required to increase resting heart rate by 20%).

  • Validation Checkpoint: Revatropate demonstrates bronchodilator activity in the absolute absence of heart rate elevation, yielding a vastly superior therapeutic index compared to non-selective agents .

Conclusion

Revatropate hydrochloride represents a mechanistically elegant approach to muscarinic antagonism. By relying on true receptor binding selectivity rather than kinetic dissociation (as seen with tiotropium), it provides robust M3-mediated bronchodilation while strictly preserving M2-mediated negative feedback. The in vivo methodologies outlined above provide researchers with the definitive, self-validating frameworks required to benchmark these next-generation pharmacological profiles.

References

  • Alabaster VA. "Discovery & development of selective M3 antagonists for clinical use." Life Sciences (PubMed / NIH). URL:[Link]

  • Molfino NA. "Drugs in clinical development for chronic obstructive pulmonary disease." Respiration (PubMed / Karger). URL:[Link]

  • Matera MG, et al. "Bronchodilating Drugs for Chronic Obstructive Pulmonary Disease: Current Status and Future Trends." Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

Comparative

comparing revatropate hydrochloride and oxitropium in mucociliary clearance assays

Title: Comparative Guide: Revatropate Hydrochloride vs. Oxitropium in Mucociliary Clearance Assays Executive Summary A critical challenge in the pharmacological management of chronic obstructive pulmonary disease (COPD)...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Guide: Revatropate Hydrochloride vs. Oxitropium in Mucociliary Clearance Assays

Executive Summary

A critical challenge in the pharmacological management of chronic obstructive pulmonary disease (COPD) and asthma is achieving effective bronchodilation without compromising the lung’s innate defense mechanism: the mucociliary escalator. Anticholinergic agents are highly effective bronchodilators, but their potential to desiccate airway secretions and inhibit ciliary beating requires rigorous evaluation.

This guide provides an objective, data-driven comparison between oxitropium (a non-selective short-acting muscarinic antagonist) and revatropate hydrochloride (UK-112,166; a selective M1/M3 muscarinic antagonist) focusing on their performance and evaluation in mucociliary clearance (MCC) assays.

Mechanistic Causality: Muscarinic Receptors in Airway Clearance

To understand the experimental choices in MCC assays, one must first understand the causality of the pulmonary cholinergic system. Acetylcholine (ACh) regulates airway caliber and secretion via three primary muscarinic receptor subtypes:

  • M1 Receptors: Facilitate cholinergic neurotransmission through parasympathetic ganglia[1].

  • M2 Autoreceptors: Located on postganglionic parasympathetic nerve terminals. They act as a negative feedback loop; their activation inhibits further ACh release[1].

  • M3 Receptors: Located on airway smooth muscle and submucosal glands. Activation of M3 receptors induces smooth muscle contraction and a rapid increase in mucus secretion[2]. Furthermore, muscarinic activation on airway epithelial cells increases ciliary beat frequency (CBF) to enhance the transport of particulates[2].

Oxitropium (Oxitropium Bromide): Oxitropium is a non-selective antagonist that blocks M1, M2, and M3 receptors[1]. The blockade of the M2 autoreceptor is a mechanistic liability; it removes the negative feedback loop, causing a surge of ACh in the synaptic cleft that can competitively override the M3 blockade. Despite this, clinical assays have demonstrated that oxitropium decreases the volume of stimulated secretions without significantly altering mucus viscoelasticity or impairing baseline MCC[3].

Revatropate Hydrochloride (UK-112,166): Revatropate was rationally designed as a selective M1/M3 antagonist[4]. By deliberately sparing the M2 autoreceptor, revatropate maintains the autoinhibitory feedback loop, preventing the paradoxical surge of ACh[1]. This selective profile theoretically provides superior control over M3-mediated mucus hypersecretion while preserving the baseline ciliary function necessary for normal clearance.

MuscarinicPathway ACh Acetylcholine (ACh) Release M1 M1 Receptor (Ganglionic Transmission) ACh->M1 M2 M2 Autoreceptor (Nerve Terminal) ACh->M2 M3 M3 Receptor (Mucus Secretion & CBF) ACh->M3 M2->ACh Negative Feedback Oxitropium Oxitropium (Non-selective Antagonist) Oxitropium->M1 Oxitropium->M2 Oxitropium->M3 Revatropate Revatropate (M1/M3 Selective Antagonist) Revatropate->M1 Revatropate->M3

Diagram 1: Muscarinic receptor signaling in the airways and the distinct pharmacological blockades.

Comparative Performance Data

The table below synthesizes the quantitative and qualitative performance metrics of both compounds based on established in vivo and in vitro clearance data.

ParameterOxitropium BromideRevatropate Hydrochloride (UK-112,166)
Receptor Selectivity Non-selective (M1, M2, M3)[1]Selective (M1, M3)[4]
M2 Autoreceptor Effect Blocks (Increases synaptic ACh)Spares (Maintains ACh feedback loop)
Mucus Secretion Volume Decreases stimulated volume[3]Decreases hypersecretion
Mucus Viscoelasticity No significant change (Apparent viscosity: ~640 mPa·s)[5]No significant change (Predicted)
In Vivo Clearance Rate No significant impairment (Area under curve: ~317 %·h)[5]Preserved baseline clearance
Aerosol Penetrance Increased alveolar deposition (~35%)[5]Increased alveolar deposition

Experimental Methodologies: Mucociliary Clearance Assays

To objectively evaluate these agents, researchers employ specialized assays. The protocols below are designed as self-validating systems; they measure the net physiological outcome (mucus movement) rather than relying solely on biochemical proxies.

Protocol A: In Vivo Radioaerosol Tracheobronchial Clearance Assay

This clinical/translational assay is the gold standard for validating that an anticholinergic (like oxitropium) does not depress normal MCC[5]. It is self-validating because the physical clearance of the radioisotope directly quantifies the efficacy of the mucociliary escalator.

  • Baseline Stabilization: Perform baseline pulmonary function testing (PFT) to establish FEV1 and FVC.

  • Drug Administration: Administer the test compound (e.g., Oxitropium 0.1 mg/puff, 2 puffs) via a metered-dose inhaler (MDI) in a double-blind, crossover design[5].

  • Radioaerosol Inhalation: Have the subject inhale a tightly calibrated aerosol of 99mTc-labeled human serum albumin or Teflon particles under controlled breathing patterns to ensure uniform tracheobronchial deposition.

  • Gamma Camera Imaging: Immediately position the subject under a gamma camera. Record dynamic images continuously for the first 2 hours, followed by static images at 4 and 6 hours post-inhalation.

  • Data Analysis: Calculate the area under the tracheobronchial clearance curve (AUC). A lack of significant change in the AUC compared to placebo indicates that the drug does not impair particle clearance[5].

  • Rheological Sampling: Collect expectorated sputum and measure apparent viscosity and elasticity using a controlled-stress rheometer to ensure the drug has not desiccated the mucus[3][5].

Protocol B: In Vitro Ciliary Beat Frequency (CBF) Assay

Used extensively in preclinical profiling for selective agents like revatropate, this assay isolates the direct epithelial response from the neural reflex arc.

  • Cell Culture: Grow primary human bronchial epithelial cells (HBECs) at an air-liquid interface (ALI) for 21–28 days until fully differentiated and ciliated.

  • Equilibration: Wash the apical surface with warm physiological saline and equilibrate the transwell inserts in a specialized environmental chamber (37°C, 5% CO2) mounted on an inverted microscope.

  • Drug Incubation: Apply the test compound (e.g., Revatropate) to the basolateral media to simulate systemic/interstitial exposure, or apically to simulate inhalation.

  • High-Speed Video Microscopy (HSVM): Capture phase-contrast video at ≥120 frames per second (fps).

  • Frequency Analysis: Use Fast Fourier Transform (FFT) software to convert the pixel intensity variations of the beating cilia into a precise Ciliary Beat Frequency (Hz).

MCCWorkflow Step1 1. Baseline PFT & Drug Admin Step2 2. 99mTc-Aerosol Inhalation Step1->Step2 Step3 3. Gamma Camera Imaging (0-6h) Step2->Step3 Step4 4. Clearance Curve Analysis Step3->Step4 Step5 5. Sputum Rheology (Viscoelasticity) Step3->Step5 Parallel Collection

Diagram 2: Experimental workflow for the In Vivo Radioaerosol Tracheobronchial Clearance Assay.

Discussion: Causality Behind Experimental Choices

The necessity of utilizing both in vivo and in vitro models when comparing non-selective (oxitropium) and selective (revatropate) antagonists cannot be overstated.

  • The Limitation of Isolation: The distinct advantage of revatropate—sparing the M2 autoreceptor—cannot be fully observed in an isolated in vitro CBF assay. The M2 feedback loop requires intact parasympathetic nerve terminals[1]. Therefore, in vivo radioaerosol assays are mandatory to capture the holistic physiological interaction between nerve terminals, smooth muscle, and ciliated epithelium.

  • The Penetrance Paradox: In clinical trials, oxitropium administration resulted in deeper penetrance of the radioaerosol into the lungs (due to effective bronchodilation) without slowing the overall clearance rate[5]. This indicates that despite the theoretical risk of M3 blockade halting ciliary beating, the net mucociliary escalator remains highly functional. This may be due to the non-selective nature of oxitropium causing an M2-mediated ACh surge that locally outcompetes the antagonist at the ciliated cell, a dynamic that highly selective drugs like revatropate must carefully balance.

References

  • Muscarinic Receptor Agonists and Antagonists. Molecules. 2001. URL:[Link]

  • Effect of Four-Week Treatment with Oxitropium Bromide on Lung Mucociliary Clearance in Patients with Chronic Bronchitis or Asthma. Respiration. 1989. URL:[Link]

  • Novel Approaches and Targets for Treatment of Chronic Obstructive Pulmonary Disease. American Journal of Respiratory and Critical Care Medicine. 1999. URL:[Link]

  • Secretion properties, clearance, and therapy in airway disease. Translational Respiratory Medicine (PMC). 2013. URL:[Link]

  • Pathophysiology, Therapeutic Targets, and Future Therapeutic Alternatives in COPD: Focus on the Importance of the Cholinergic System. International Journal of Molecular Sciences. 2023. URL:[Link]

Sources

Validation

validation of revatropate hydrochloride bronchodilator activity in preclinical trials

As a Senior Application Scientist specializing in respiratory pharmacology, I approach the validation of novel bronchodilators through a lens of mechanistic precision and translational reliability. The preclinical evalua...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in respiratory pharmacology, I approach the validation of novel bronchodilators through a lens of mechanistic precision and translational reliability. The preclinical evaluation of revatropate hydrochloride (UK-112166) represents a textbook case of how receptor selectivity can overcome the pharmacological limitations of early-generation therapeutics.

This guide provides an objective, data-driven comparison of revatropate against standard alternatives like ipratropium bromide and tiotropium, detailing the causality behind the experimental designs used to validate its efficacy.

Mechanistic Rationale: The Importance of M2-Sparing Activity

In the parasympathetic control of airway smooth muscle, acetylcholine (ACh) release is governed by a delicate feedback loop. ACh binds to post-synaptic M3 receptors to induce bronchoconstriction, while simultaneously binding to pre-synaptic M2 autoreceptors to inhibit further ACh release.

Non-selective antimuscarinics (e.g., ipratropium) block both M2 and M3 receptors. By blocking the M2 autoreceptor, these agents inadvertently remove the negative feedback brake, causing a paradoxical surge in ACh release that competes with the drug at the M3 receptor[1]. Revatropate was engineered to circumvent this by exhibiting a ~50-fold selectivity for M1 and M3 receptors over the M2 subtype (1)[1]. This "M2-sparing" profile ensures that the endogenous mechanism for limiting ACh release remains fully functional[2].

Mechanism Vagal Vagal Nerve Terminal M2 M2 Autoreceptor Vagal->M2 ACh Release M3 M3 Receptor Vagal->M3 ACh Release M2->Vagal Inhibits ACh Constriction Bronchoconstriction M3->Constriction Muscle Contraction Revatropate Revatropate Revatropate->M3 Blocks Ipratropium Ipratropium Ipratropium->M2 Blocks Ipratropium->M3 Blocks

Figure 1: Mechanism of Revatropate vs. Ipratropium on muscarinic receptor subtypes.

Comparative Preclinical Performance Data

To objectively assess revatropate, we must benchmark it against the non-selective short-acting muscarinic antagonist (SAMA) ipratropium, and the long-acting muscarinic antagonist (LAMA) tiotropium. While tiotropium is technically non-selective in its binding affinity, it achieves functional M3 selectivity through a kinetic advantage (a preferentially slow off-rate from M3 compared to M2) (3)[3].

Pharmacological PropertyRevatropate HydrochlorideIpratropium BromideTiotropium Bromide
Receptor Selectivity True M1/M3 selective (~50-fold over M2)[1]Non-selective (M1 ≈ M2 ≈ M3)[1]Kinetic selectivity (Rapid M2 dissociation)[3]
Vagal Nerve Stimulation Effect Does not potentiate bronchoconstriction[1]Potentiates bronchoconstriction[1]Transient M2 block, rapid recovery
Equine Heaves Model Efficacy 5–6h duration (1 mg); Improved clinical score[4]6–24h duration (0.3 mg); No clinical score change[4]>24h duration (Requires specific dosing)
Systemic Side Effects Well-tolerated; safe in early clinical trials[5]Tacky mucous membranes at high doses[4]Dry mouth, GI slowing at high doses

Experimental Protocols & Self-Validating Methodologies

To ensure trustworthiness and reproducibility, the following protocols detail the exact methodologies used to validate revatropate's unique profile. Every step is designed with a built-in validation checkpoint to prevent false positives.

Protocol A: In Vivo Vagal Nerve Stimulation (Guinea Pig Model)

Objective: To functionally validate the M2-sparing activity of revatropate compared to ipratropium. Causality: By utilizing electrical vagal stimulation rather than exogenous methacholine administration, we preserve the endogenous feedback loop governed by M2 autoreceptors. If a drug blocks M2, stimulation will yield a disproportionately high bronchoconstrictor response due to unchecked ACh release[1].

  • Subject Preparation: Anesthetize Dunkin-Hartley guinea pigs. Cannulate the trachea and initiate artificial ventilation to continuously monitor Pulmonary Inflation Pressure (PIP).

  • Nerve Isolation: Surgically isolate the cervical vagus nerves bilaterally and place them on bipolar platinum stimulating electrodes.

  • Validation Checkpoint (Self-Validating System): Apply a baseline electrical stimulation (e.g., 10 Hz, 1 ms, 10 V for 5 seconds). Criteria for progression: The stimulation must produce a reproducible increase in PIP. If the PIP variance between three consecutive baseline stimulations exceeds 10%, electrode placement or anesthesia depth must be recalibrated before drug administration.

  • Dosing & Assessment: Administer the test compound (revatropate or ipratropium) intravenously. Apply the identical vagal stimulation protocol.

  • Data Interpretation: Ipratropium will potentiate the PIP spike (indicating M2 blockade), whereas revatropate will strictly inhibit the baseline tone without potentiating the stimulation-induced spike, confirming functional M2 autoreceptors[1][2].

Protocol B: Equine Recurrent Airway Obstruction (Heaves) Model

Objective: To evaluate the translational bronchodilator efficacy and duration of action in a spontaneous disease model. Causality: The equine heaves model is a naturally occurring asthma-like condition characterized by allergen-induced bronchospasm and airway remodeling. It is vastly superior to rodent ovalbumin models for predicting clinical efficacy in human COPD, as it accurately reflects chronic airway obstruction and breathing effort[4].

  • Subject Selection: Select horses with a documented history of heaves.

  • Validation Checkpoint (Self-Validating System): Measure baseline maximal change in pleural pressure (ΔPpl) using an esophageal balloon catheter. Criteria for progression: A valid baseline requires the subject to exhibit a ΔPpl of ≥15 cm H₂O. Subjects failing to meet this threshold are excluded to ensure the therapeutic window is large enough to accurately quantify bronchodilation.

  • Drug Administration: Administer aerosolized revatropate (1 mg), ipratropium (0.3 mg), or saline via a specialized equine inhalation mask in a blinded, cross-over design (4)[4].

  • Longitudinal Monitoring: Record ΔPpl, dynamic compliance, and pulmonary resistance at 1, 3, 5, 6, and 24 hours post-dose. Concurrently, record clinical scores of breathing effort and abdominal lift.

  • Results Synthesis: While both drugs improve airway function, revatropate uniquely demonstrates a significant improvement in clinical scores of breathing effort (combined clinical score at 1h; abdominal score at 1-3h), proving its viability as a highly effective, symptom-relieving bronchodilator[4].

Translational Outlook

The preclinical validation of revatropate hydrochloride successfully demonstrated that true M1/M3 receptor selectivity translates to potent bronchodilation without the autoreceptor-driven liabilities of non-selective agents[1][2]. Although later clinical landscapes shifted heavily toward ultra-long-acting LAMAs (like tiotropium) driven by kinetic selectivity[3], the structural and functional insights gained from revatropate's preclinical trials established the gold standard for how modern antimuscarinics must be evaluated for M2-sparing activity[2]. Early clinical studies confirmed that inhaled revatropate was an effective and well-tolerated bronchodilator in COPD patients, directly validating the predictive power of the preclinical models described above[2][5].

References

  • Discovery & development of selective M3 antagonists for clinical use. Source: nih.gov. URL:[Link]

  • Bronchodilator activity of the selective muscarinic antagonist revatropate in horses with heaves. Source: ed.ac.uk. URL:[Link]

  • Drugs in Clinical Development for Chronic Obstructive Pulmonary Disease. Source: karger.com. URL:[Link]

  • Muscarinic Receptor Agonists and Antagonists. Source: mdpi.com. URL:[Link]

  • REVATROPATE - Inxight Drugs. Source: ncats.io. URL:[Link]

Sources

Comparative

cross-reactivity studies of revatropate hydrochloride with M2 and M4 muscarinic receptors

As a Senior Application Scientist evaluating antimuscarinic agents, one of the most critical challenges in drug development is achieving receptor subtype selectivity. The muscarinic acetylcholine receptor (mAChR) family...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist evaluating antimuscarinic agents, one of the most critical challenges in drug development is achieving receptor subtype selectivity. The muscarinic acetylcholine receptor (mAChR) family consists of five subtypes (M1–M5) with highly conserved orthosteric binding sites.

When developing therapeutics for chronic obstructive pulmonary disease (COPD) or overactive bladder (OAB), targeting M1 and M3 receptors is the primary goal. However, unintended cross-reactivity with M2 and M4 receptors can lead to severe dose-limiting toxicities. This guide objectively compares the cross-reactivity profile of revatropate hydrochloride (UK-112,166) against other clinical alternatives, providing the mechanistic causality and self-validating experimental protocols required to rigorously profile these compounds.

Mechanistic Causality: The Danger of M2 and M4 Cross-Reactivity

To understand why revatropate was engineered to avoid M2 and M4 receptors, we must examine the downstream signal transduction pathways. M1, M3, and M5 receptors couple to Gq/11 proteins , mobilizing intracellular calcium to drive smooth muscle contraction and glandular secretion. In contrast, M2 and M4 receptors couple to Gi/o proteins , which inhibit adenylyl cyclase and reduce cAMP levels.

  • The M2 Autoreceptor Paradox: In the parasympathetic nervous system, M2 receptors sit on the prejunctional nerve terminals acting as negative feedback autoreceptors. If a drug cross-reacts and blocks M2 receptors, it prevents this feedback loop, causing a massive release of acetylcholine (ACh) into the synapse. This excess ACh competitively overcomes the drug's blockade at the postjunctional M3 receptor, leading to paradoxical bronchoconstriction or reduced efficacy. Furthermore, M2 blockade in the atria directly induces tachycardia.

  • The M4 CNS Liability: M4 receptors are heavily expressed in the striatum, regulating dopaminergic signaling. Unintended M4 cross-reactivity by systemically absorbed antagonists can trigger cognitive disturbances and motor side effects.

Revatropate hydrochloride was specifically designed to discriminate against these Gi/o-coupled receptors, exhibiting approximately 50-fold selectivity for M1/M3 over M2, as validated in1 [1].

G cluster_M135 M1 / M3 Receptors cluster_M24 M2 / M4 Receptors ACh Acetylcholine M3 M3 Receptor ACh->M3 M2 M2 / M4 Receptor ACh->M2 Gq Gq/11 Pathway M3->Gq Effect1 Bronchoconstriction Gq->Effect1 Gi Gi/o Pathway M2->Gi Effect2 Autoreceptor Feedback Gi->Effect2 Revatropate Revatropate HCl Revatropate->M3 Strong Blockade Revatropate->M2 Weak Cross-Reactivity

Muscarinic receptor signaling pathways and revatropate's selective blockade mechanism.

Comparative Receptor Affinity and Selectivity

When benchmarking revatropate against alternative antimuscarinics, we must look at the dissociation constants ( Ki​ ) across the cloned human receptor subtypes. The table below synthesizes quantitative data derived from 2 [2] and 3 [3].

AntagonistPrimary TargetM1/M3 Affinity (pKi)M2/M4 Cross-Reactivity (pKi)Selectivity ProfileClinical Consequence
Revatropate M1, M3~8.5 - 9.0~6.5 - 7.0~50-fold M1/M3 over M2Avoids tachycardia & autoreceptor blockade
Darifenacin M3~8.9~7.0>100-fold M3 over M2Highly tissue-selective (bladder/gut)
Ipratropium Non-selective~8.7~8.7None (Pan-muscarinic)Risk of paradoxical bronchoconstriction
Tiotropium M1, M2, M3~9.0~9.0Kinetic selectivityFast M2 off-rate limits sustained M2 blockade

Analytical Insight: While ipratropium binds all subtypes equally, revatropate relies on thermodynamic affinity differences to avoid M2/M4. Tiotropium, alternatively, utilizes kinetic selectivity—it binds M2 with high affinity but dissociates from it 10 times faster than from M3, minimizing long-term autoreceptor blockade.

Experimental Methodologies for Cross-Reactivity Profiling

To objectively prove a drug's lack of M2/M4 cross-reactivity, researchers must employ a multi-tiered, self-validating experimental workflow. Relying solely on binding affinity is insufficient; functional antagonism must be proven ex vivo.

Workflow Step1 1. Membrane Preparation (CHO cells expressing M1-M5) Step2 2. Radioligand Competition ([3H]-NMS vs Revatropate) Step1->Step2 Step3 3. Functional Ex Vivo Assays (Guinea Pig Atria vs Trachea) Step1->Step3 Step4 4. Schild Plot Analysis (Determine pA2 & Ki) Step2->Step4 Step3->Step4 Step5 5. Selectivity Profiling (M1/M3 over M2/M4) Step4->Step5

Self-validating experimental workflow for determining muscarinic receptor cross-reactivity.

Protocol A: Radioligand Competition Binding Assay (In Vitro Affinity)

This protocol determines the pure thermodynamic binding affinity ( Ki​ ) of revatropate for cloned human M2 and M4 receptors.

  • Membrane Preparation: Harvest Chinese Hamster Ovary (CHO) cells stably transfected with human M2 or M4 receptors. Homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4) to preserve the structural integrity of the membrane-bound GPCRs.

  • Assay Incubation: Incubate 50 µg of membrane protein with 0.2 nM [3H]-N-methylscopolamine ([3H]-NMS) and varying concentrations of revatropate (10⁻¹¹ to 10⁻⁴ M).

    • Causality for Reagent Choice: [3H]-NMS is a hydrophilic, non-selective muscarinic antagonist. Because it cannot easily cross the cell membrane, it exclusively labels cell-surface receptors, preventing confounding data from internalized, inactive receptors.

  • G-Protein Uncoupling: Add 100 µM GTPγS to the incubation buffer.

    • Causality: GTPγS uncouples the receptor from its Gi/o protein. Because agonists bind with higher affinity to the coupled state, uncoupling ensures the assay measures the pure antagonist affinity without state-dependent bias.

  • Equilibration & Separation: Incubate for 120 minutes at 22°C to achieve steady-state equilibrium. Terminate by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine (to reduce non-specific binding).

  • Self-Validation Check: Include a control well with 1 µM atropine to define non-specific binding. If non-specific binding exceeds 10% of total binding, the membrane wash steps must be optimized. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol B: Functional Tissue Assay (Ex Vivo Validation)

In vitro binding does not always predict in vivo behavior. This functional assay validates the lack of M2 cross-reactivity using isolated tissues, a standard practice in4 [4].

  • Tissue Isolation: Isolate guinea pig right atria (predominantly M2-driven chronotropic response) and trachea (predominantly M3-driven contractile response). Suspend in organ baths containing oxygenated Krebs-Henseleit solution at 37°C.

  • Baseline Stabilization: Apply a resting tension of 1g. Wash every 15 minutes for 1 hour to clear endogenous neurotransmitters.

  • Agonist Dose-Response: Construct cumulative concentration-response curves using the muscarinic agonist carbachol to establish baseline tissue sensitivity ( EC50​ ).

  • Antagonist Equilibration: Wash the tissues, then incubate with a fixed concentration of revatropate for 30 minutes.

    • Causality: A 30-minute pre-incubation is mandatory to ensure complete tissue penetration and receptor equilibration before the agonist challenge.

  • Schild Analysis & Self-Validation: Repeat the carbachol dose-response in the presence of revatropate. Calculate the dose ratio.

    • Self-Validation Check: Plot the log(dose ratio - 1) against log[antagonist]. A Schild plot slope of exactly 1.0 validates that revatropate is acting as a purely competitive, reversible antagonist. The x-intercept yields the pA2​ value (functional affinity). Revatropate should show a pA2​ ~8.5 in the trachea (M3) but <7.0 in the atria (M2).

Conclusion

For drug development professionals, revatropate hydrochloride represents a classic case study in rational pharmacological design. By engineering a molecule that selectively targets M1/M3 receptors while actively discriminating against M2 and M4 subtypes, developers successfully bypassed the dose-limiting tachycardia and paradoxical bronchoconstriction associated with pan-muscarinic agents like ipratropium. When profiling novel muscarinic alternatives, utilizing the stringent, self-validating binding and functional assays outlined above is non-negotiable for ensuring clinical safety.

References

  • Discovery & development of selective M3 antagonists for clinical use Source: NIH URL
  • Affinity profiles of various muscarinic antagonists for cloned human muscarinic acetylcholine receptor (mAChR)
  • Muscarinic Receptor Agonists and Antagonists Source: NIH URL
  • Synthesis, Characterization, and Application of Muscarinergic M3 Receptor Ligands Linked to Fluorescent Dyes Source: ACS Publications URL

Sources

Validation

A Comparative Guide to Evaluating Muscarinic Antagonists in Preclinical Models of Chronic Obstructive Airway Disease

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for assessing the efficacy and reproducibility of muscarinic antagonists, such as revatropate hydrochloride,...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for assessing the efficacy and reproducibility of muscarinic antagonists, such as revatropate hydrochloride, in preclinical models of Chronic Obstructive Pulmonary Disease (COPD). Given the limited publicly available data specifically on the reproducibility of revatropate, this document focuses on establishing a robust comparative methodology. We will delve into the established preclinical models, benchmark against well-characterized compounds like tiotropium and aclidinium, and provide detailed protocols to ensure the generation of reliable and reproducible data.

The Landscape of Anticholinergic Therapy in COPD

COPD is a progressive respiratory disease characterized by persistent airflow limitation.[1] A key driver of this obstruction is increased cholinergic tone in the airways, leading to bronchoconstriction and mucus secretion.[2] Consequently, anticholinergic agents, which block the action of acetylcholine at muscarinic receptors, are a cornerstone of COPD management.[3] These agents function by antagonizing muscarinic receptors in the airway smooth muscle, leading to bronchodilation.[3]

Revatropate is a muscarinic antagonist with a notable selectivity for M1 and M3 receptor subtypes over the M2 subtype.[4][5][6] This selectivity is theoretically advantageous, as M3 receptors are primarily responsible for smooth muscle contraction and mucus secretion, while M2 receptors are involved in a negative feedback loop that inhibits acetylcholine release.[1][7] Early clinical studies in patients with chronic obstructive airway disease have shown that inhaled revatropate is an effective and well-tolerated bronchodilator.[5] However, a thorough understanding of its performance and the reproducibility of its effects in preclinical models is crucial for further development and for contextualizing its therapeutic potential.

Understanding and Mitigating Variability in Preclinical COPD Models

A significant challenge in preclinical respiratory research is the inherent variability of animal models. Reproducibility of results can be influenced by a multitude of factors, including:

  • Animal Species and Strain: While various species are used, the guinea pig is often considered a relevant model for studying bronchodilators due to similarities in airway pharmacology to humans.[8]

  • Induction of COPD-like Phenotype: The method of inducing airway inflammation and remodeling, whether through cigarette smoke (CS) exposure or administration of agents like lipopolysaccharide (LPS), can significantly impact the disease phenotype and drug response.[9][10][11]

  • Duration and Intensity of Exposure: Chronic exposure protocols, often spanning several weeks or months, are necessary to induce the characteristic features of COPD, and variations in these protocols can lead to differing results.[9][10][11]

  • Measurement Endpoints and Techniques: The choice of functional respiratory measurements (e.g., whole-body plethysmography for parameters like enhanced pause (Penh) or direct measurement of lung resistance and elastance) and the timing of these assessments are critical for obtaining consistent data.[9][10][11]

To ensure the generation of robust and reproducible data, it is imperative to utilize well-characterized models and standardized, validated protocols.

Key Preclinical Models for Evaluating Anticholinergic Efficacy

The cigarette smoke exposure model in guinea pigs is a widely accepted and utilized model for preclinical COPD research, as it recapitulates many of the key features of the human disease, including airway inflammation, remodeling, and emphysema.[9][10][11]

Experimental Protocol: Cigarette Smoke-Induced COPD Model in Guinea Pigs

This protocol provides a generalized framework for inducing a COPD-like phenotype in guinea pigs to evaluate the efficacy of therapeutic candidates.

  • Animal Acclimatization: Male Dunkin-Hartley guinea pigs (300-350g) are acclimatized for at least one week prior to the start of the study, with ad libitum access to food and water.

  • Group Allocation: Animals are randomly allocated to experimental groups (e.g., Sham Air, Cigarette Smoke (CS) + Vehicle, CS + Test Compound).

  • Cigarette Smoke Exposure:

    • Animals in the CS groups are exposed to the smoke of commercially available cigarettes in a whole-body exposure chamber.

    • A typical exposure regimen consists of exposure to the smoke of 10 cigarettes, twice daily, five days a week, for a period of 12-24 weeks.

    • The sham air group is exposed to filtered air under identical conditions.

  • Drug Administration:

    • The test compound (e.g., revatropate hydrochloride) or vehicle is administered daily, typically via nebulization, prior to the first smoke exposure of the day.

  • Assessment of Pulmonary Function:

    • Pulmonary function is assessed periodically (e.g., weekly or bi-weekly) using whole-body plethysmography.

    • Baseline readings are taken, followed by readings after drug/vehicle administration and after smoke/sham exposure. The enhanced pause (Penh) is a commonly used parameter to assess airway obstruction.[9][10]

  • Terminal Procedures:

    • At the end of the study period, animals are euthanized.

    • Bronchoalveolar lavage (BAL) can be performed to assess inflammatory cell influx.

    • Lungs are collected for histopathological analysis to evaluate airway remodeling (e.g., smooth muscle thickness, goblet cell hyperplasia) and airspace enlargement (emphysema).[9][10][11]

A Comparative Look at Muscarinic Antagonists

Mechanism of Action: The Role of Muscarinic Receptor Subtypes

The primary mechanism of action for anticholinergic bronchodilators is the blockade of M3 muscarinic receptors on airway smooth muscle, which prevents acetylcholine-induced bronchoconstriction.[1] The selectivity for different muscarinic receptor subtypes can influence the therapeutic profile of a drug.

Muscarinic Antagonist Pathway ACH Acetylcholine M3 M3 Receptor (Airway Smooth Muscle) ACH->M3 Binds PLC Phospholipase C (PLC) M3->PLC Activates IP3 IP3 PLC->IP3 Generates Ca ↑ Intracellular Ca²⁺ IP3->Ca Releases Contraction Bronchoconstriction Ca->Contraction Revatropate Revatropate HCl (M3 Antagonist) Revatropate->M3 Blocks

Caption: Signaling pathway of M3 muscarinic receptor-mediated bronchoconstriction and its inhibition by an antagonist like revatropate.

Comparative Efficacy of Established Anticholinergics in Preclinical Models

While direct comparative reproducibility data for revatropate is not widely published, the performance of other long-acting muscarinic antagonists (LAMAs) in preclinical models provides a valuable benchmark.

Compound Preclinical Model Key Findings Reference
Aclidinium Bromide Cigarette smoke-exposed guinea pig- Improved respiratory function (lower baseline Penh). - Attenuated airway remodeling (abrogated smooth muscle enlargement in small airways). - Reduced neutrophilic inflammation in alveolar septa.[9][10][11]
Tiotropium Bromide Various COPD models (animal and clinical)- Sustained bronchodilation. - Reduction in exacerbations and hospitalizations in clinical trials. - Potential for anti-inflammatory effects, though some studies show mixed results.[12][13][14][15]
Ipratropium Bromide In vitro and in vivo models- Short-acting bronchodilator. - Effective in preventing and treating COPD-related dyspnea. - Non-selective muscarinic antagonist.[7][16][17][18]

This table summarizes the kind of data that should be generated for revatropate to allow for a comprehensive comparison. The consistent findings for aclidinium across multiple citations in the same model highlight a degree of reproducibility.

Positioning Revatropate Hydrochloride

Revatropate's selectivity for M1 and M3 receptors suggests a pharmacological profile aimed at maximizing bronchodilatory efficacy while potentially minimizing M2-receptor-mediated side effects.[4][5] Based on its mechanism, it is expected that in a cigarette smoke-induced COPD model, revatropate would demonstrate:

  • A reduction in bronchoconstriction, measurable as an improvement in pulmonary function parameters like Penh.

  • Potential for anti-remodeling and anti-inflammatory effects, similar to other LAMAs.

To rigorously assess these potential effects and their reproducibility, a well-controlled study following the protocols outlined in this guide is essential.

Experimental Workflow for Ensuring Robust and Reproducible Data

A meticulously planned experimental workflow is critical for generating high-quality, reproducible data.

Experimental Workflow start Study Design & Protocol Development acclimatization Animal Acclimatization (1 week) start->acclimatization baseline Baseline Pulmonary Function Testing acclimatization->baseline grouping Randomization into Treatment Groups baseline->grouping exposure Chronic Exposure Phase (CS/Sham Air) & Daily Dosing (12-24 weeks) grouping->exposure monitoring Interim Pulmonary Function Monitoring exposure->monitoring terminal Terminal Procedures: - Final Pulmonary Function - BAL Fluid Collection - Tissue Harvesting exposure->terminal monitoring->exposure analysis Data Analysis: - Statistical Analysis - Histopathology - Biomarker Assays terminal->analysis end Conclusion & Reporting analysis->end

Caption: A structured workflow for preclinical evaluation of bronchodilators in a COPD model.

Conclusion

While extensive public data on the reproducibility of revatropate hydrochloride in preclinical COPD models is currently limited, its mechanism of action as a selective M1/M3 muscarinic antagonist positions it as a promising therapeutic candidate. This guide provides a comprehensive framework for the rigorous evaluation of revatropate and other novel anticholinergics. By employing well-characterized models like the cigarette smoke-exposed guinea pig, adhering to standardized and detailed protocols, and benchmarking against established compounds, researchers can generate the robust and reproducible data necessary to confidently assess therapeutic potential and advance the development of new treatments for COPD.

References

  • Effects of Aclidinium Bromide in a Cigarette Smoke–Exposed Guinea Pig Model of Chronic Obstructive Pulmonary Disease - ATS Journals. (2013, September 13). Retrieved from [Link]

  • Effects of Aclidinium Bromide in a Cigarette Smoke-Exposed Guinea Pig Model of COPD. (2014, January 7). Retrieved from [Link]

  • Effects of Aclidinium Bromide in a Cigarette Smoke–Exposed Guinea Pig Model of Chronic Obstructive Pulmonary Disease | American Journal of Respiratory Cell and Molecular Biology. (2013, March 12). Retrieved from [Link]

  • Comparison of animal models for predicting bronchodilator efficacy in man - PubMed. (n.d.). Retrieved from [Link]

  • Clinical potential of aclidinium bromide in chronic obstructive pulmonary disease - PMC. (n.d.). Retrieved from [Link]

  • REVATROPATE - Inxight Drugs. (n.d.). Retrieved from [Link]

  • Pathophysiology, Therapeutic Targets, and Future Therapeutic Alternatives in COPD: Focus on the Importance of the Cholinergic System - PMC. (n.d.). Retrieved from [Link]

  • Tiotropium Bromide in Chronic Obstructive Pulmonary Disease and Bronchial Asthma - PMC. (n.d.). Retrieved from [Link]

  • Anti-inflammatory effects of tiotropium in COPD: a randomised double-blind trial - PMC - NIH. (n.d.). Retrieved from [Link]

  • Tiotropium Shown to Preserve Lung Function When Used in Early COPD | AJMC. (2026, March 19). Retrieved from [Link]

  • Recent studies support first-line use of tiotropium as maintenance therapy in COPD patients. (2002, March 13). Retrieved from [Link]

  • Tiotropium linked with improved outcomes in early-stage COPD | 2 Minute Medicine. (2017, September 7). Retrieved from [Link]

  • Aclidinium bromide for stable chronic obstructive pulmonary disease - PMC - NIH. (n.d.). Retrieved from [Link]

  • What is the mechanism of Reproterol Hydrochloride? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

  • Bioequivalence study of ipratropium bromide inhalation aerosol using PBPK modelling. (2023, February 6). Retrieved from [Link]

  • What is the mechanism of Revaprazan Hydrochloride? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

  • The development of anticholinergics in the management of COPD - PMC - NIH. (n.d.). Retrieved from [Link]

  • The use of Ipratropium and Tiotropium as novel agents to reduce inflammation in in vitro macrophage models - bioRxiv. (n.d.). Retrieved from [Link]

  • Ipratropium bromide-mediated myocardial injury in in vitro models of myocardial ischaemia/reperfusion - PubMed. (2014, April 15). Retrieved from [Link]

  • Anticholinergic Use in the Treatment of COPD - U.S. Pharmacist. (2007, July 13). Retrieved from [Link]

  • Anticholinergic agents in asthma and COPD | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Resveratrol for patients with chronic obstructive pulmonary disease: hype or hope? - PubMed. (2018, March 15). Retrieved from [Link]

  • Corticosteroids | Potential β2-Agonist and Anticholinergic Interactions in Chronic Obstructive Pulmonary Disease | Proceedings of the American Thoracic Society. (2005, April 20). Retrieved from [Link]

  • Ipratropium Bromide Inhalation Metered Aerosol - accessdata.fda.gov. (n.d.). Retrieved from [Link]

  • Manufacture, Characterization, and Pharmacodynamic Evaluation of Engineered Ipratropium Bromide Particles - Taylor & Francis. (2008, October 7). Retrieved from [Link]

  • (PDF) Data Reproducibility and Effectiveness of Bronchodilators for Improving Physical Activity in COPD Patients - ResearchGate. (2025, November 29). Retrieved from [Link]

  • Data Reproducibility and Effectiveness of Bronchodilators for Improving Physical Activity in COPD Patients - PubMed. (2020, October 29). Retrieved from [Link]

  • Data Reproducibility and Effectiveness of Bronchodilators for Improving Physical Activity in COPD Patients - PMC. (2020, October 29). Retrieved from [Link]

  • Optimization of Long-Acting Bronchodilator Dose Ratios Using Isolated Guinea Pig Tracheal Rings for Synergistic Combination Therapy in Asthma and COPD - MDPI. (2022, August 3). Retrieved from [Link]

  • Pharmacological therapy for stable chronic obstructive pulmonary disease - PMC - NIH. (n.d.). Retrieved from [Link]

  • New developments in optimizing bronchodilator treatment of COPD: a focus on glycopyrrolate/formoterol combination formulated by co-suspension delivery technology - PMC. (n.d.). Retrieved from [Link]

  • Randomized controlled trials of pharmacological treatments to prevent COPD exacerbations: applicability to real-life patients - PMC. (n.d.). Retrieved from [Link]

  • Emerging Therapeutics in COPD: Mapping Innovation to Treatable Traits - PMC. (2025, September 3). Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Revatropate hydrochloride proper disposal procedures

Revatropate Hydrochloride: Comprehensive Handling and Disposal Protocols for Research Facilities As research into chronic obstructive pulmonary disease (COPD) and asthma accelerates, the handling of potent active pharmac...

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Author: BenchChem Technical Support Team. Date: April 2026

Revatropate Hydrochloride: Comprehensive Handling and Disposal Protocols for Research Facilities

As research into chronic obstructive pulmonary disease (COPD) and asthma accelerates, the handling of potent active pharmaceutical ingredients (APIs) like Revatropate hydrochloride (UK-112,166) requires rigorous operational oversight. Revatropate is a highly selective muscarinic receptor antagonist, demonstrating a 50-fold selectivity for M1 and M3 receptors over the M2 subtype[1].

This guide provides drug development professionals and laboratory scientists with field-proven, self-validating protocols for the safe handling, containment, and disposal of Revatropate hydrochloride, ensuring both occupational safety and environmental compliance.

Chemical Profiling & Hazard Assessment

To design an effective safety protocol, we must first understand the causality behind the chemical's hazards. Revatropate operates by blocking autoinhibitory presynaptic receptors on parasympathetic nerve terminals, preventing acetylcholine-mediated bronchoconstriction[2]. Because of its potent anticholinergic properties, accidental systemic absorption (via inhalation of airborne powder or transdermal exposure) can trigger an anticholinergic toxidrome, characterized by tachycardia, mydriasis (pupillary dilation), dry mucous membranes, and unintended bronchodilation[2][3].

Table 1: Revatropate Hydrochloride Chemical & Hazard Profile

PropertySpecification / Data
Chemical Name (aS)-α-(Hydroxymethyl)-α-[2-[(R)-methylsulfinyl]ethyl]benzeneacetic acid (3R)-1-azabicyclo[2.2.2]oct-3-yl ester hydrochloride
CAS Registry Number 149926-91-0 (Base)[4]
Molecular Formula C₁₉H₂₇NO₄S • HCl[4]
Molecular Weight 365.49 g/mol (Base)[4]
Primary Target Muscarinic M1/M3 Receptors[1][2]
Primary Hazards Acute toxicity (oral/inhalation), anticholinergic systemic effects, environmental aquatic toxicity.

Pharmacological Mechanism & Exposure Risks

Understanding the signaling pathway of Revatropate reinforces the necessity of strict respiratory and contact precautions. By competitively binding to the M3 receptor, it halts the Gq-protein coupled cascade that normally leads to intracellular calcium release and subsequent smooth muscle contraction.

Pathway ACh Acetylcholine (ACh) M3 M3 Muscarinic Receptor ACh->M3 Agonist Binding Rev Revatropate HCl Rev->M3 Competitive Blockade Gq Gq Protein Activation M3->Gq Signal Transduction Ca Intracellular Ca2+ Spike Gq->Ca IP3 Pathway Constrict Bronchoconstriction Ca->Constrict Muscle Contraction

Fig 1. Revatropate HCl mechanism: M3 receptor antagonism preventing bronchoconstriction.

Operational Safety & Handling Protocols

To ensure trustworthiness in your laboratory operations, every handling step must act as a self-validating system where the failure of one control is caught by another.

Step-by-Step Handling Methodology:

  • Engineering Controls: Never weigh Revatropate hydrochloride on an open bench. All powder manipulation must occur within a Class II Biological Safety Cabinet (BSC) or a dedicated powder-weighing isolator. This prevents the aerosolization of the API into the operator's breathing zone.

  • Personal Protective Equipment (PPE):

    • Gloves: Double-glove with chemical-resistant nitrile gloves. The outer glove must be removed immediately upon exiting the BSC to prevent cross-contamination.

    • Body: A fully buttoned, fluid-resistant laboratory coat with knit cuffs.

    • Respiratory: If a BSC is unavailable or fails, a NIOSH-approved N95 or P100 particulate respirator is mandatory.

  • Solvent Preparation: Revatropate is typically dissolved in DMSO or aqueous buffers for in vitro assays[5]. Pre-fill receiving vials with the solvent before adding the API powder to minimize the time the dry powder is exposed to air, reducing aerosolization risks.

Step-by-Step Disposal Workflows

As a biologically active compound containing stable heterocyclic and sulfinyl structures, Revatropate resists standard wastewater degradation. It must never be disposed of down the drain. The only scientifically sound and environmentally compliant method of destruction is high-temperature incineration, which thermally cleaves the active pharmacophore[4].

Workflow Start Revatropate HCl Waste Solid Solid Waste (Powders, Vials) Start->Solid Liquid Liquid Waste (Aqueous/Organic) Start->Liquid PPE Contaminated PPE/Sharps Start->PPE Incineration High-Temp Incineration (EPA Compliant) Solid->Incineration Double-bagged Solvent Compatible Waste Carboy Liquid->Solvent pH adjusted Biohazard Rigid Sharps Container PPE->Biohazard Biohazard->Incineration Sealed & Manifested Solvent->Incineration HazMat Manifest

Fig 2. Segregation and disposal workflow for Revatropate HCl laboratory waste.

Protocol A: Liquid Waste Disposal (Aqueous & Organic)
  • Compatibility Verification: Determine the primary solvent used (e.g., DMSO, Methanol, or aqueous buffer). Do not mix halogenated and non-halogenated solvent waste.

  • Collection: Transfer the liquid waste into a chemically compatible, clearly labeled hazardous waste carboy (e.g., HDPE plastic).

  • Validation: Ensure the pH of aqueous waste is neutralized (between 6.0 and 8.0) before sealing the container, as extreme pH can react with other trace chemicals in the waste stream.

  • Manifesting: Label the container as "Hazardous Waste - Toxic API (Revatropate HCl / Muscarinic Antagonist)" and arrange for pickup by a licensed hazardous waste contractor for high-temperature incineration.

Protocol B: Solid Waste Disposal (Powders & Consumables)
  • Containment: Place all empty API vials, contaminated weigh boats, and pipette tips into a sealable, leak-proof primary container.

  • Double-Bagging: Place the primary container into a secondary biohazard or hazardous waste bag. This redundancy ensures that if the primary container is punctured, the API remains contained.

  • Disposal: Deposit the double-bagged waste into a designated solid hazardous waste bin slated for commercial incineration.

Protocol C: Spill Response & Decontamination

Causality: Water alone is insufficient for decontamination due to the potential for spreading the active compound. A chemical breakdown approach is required.

  • Isolation: Immediately evacuate personnel from the immediate vicinity and allow aerosols to settle for at least 15 minutes.

  • Containment: Don full PPE (including a P100 respirator). Cover the spilled powder with damp, absorbent paper towels to prevent further aerosolization.

  • Decontamination: Wipe the area with a solvent in which Revatropate is highly soluble (e.g., a 10% bleach solution followed by 70% ethanol or isopropanol) to lift and degrade the residue.

  • Disposal of Cleanup Materials: Treat all paper towels and gloves used in the cleanup as contaminated solid waste (Follow Protocol B).

References

  • MDPI. "Magnetic Combined Cross-Linked Enzyme Aggregates of Ketoreductase and Alcohol Dehydrogenase: An Efficient and Stable Biocatalyst for Asymmetric Synthesis of (R)-3-Quinuclidinol with Regeneration of Coenzymes In Situ". MDPI.[Link]

  • NIH PMC. "Muscarinic Receptor Agonists and Antagonists". Molecules.[Link]

  • ACS Publications. "Synthesis, Characterization, and Application of Muscarinergic M3 Receptor Ligands Linked to Fluorescent Dyes". Journal of Medicinal Chemistry.[Link]

Sources

Handling

Personal protective equipment for handling Revatropate hydrochloride

As a Senior Application Scientist, I frequently consult with drug development teams on the safe handling of highly potent active pharmaceutical ingredients (HPAPIs). Revatropate hydrochloride is a prime example of a comp...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with drug development teams on the safe handling of highly potent active pharmaceutical ingredients (HPAPIs). Revatropate hydrochloride is a prime example of a compound that demands rigorous operational discipline. Originally developed as a highly selective M1 and M3 muscarinic receptor antagonist for chronic obstructive pulmonary disease (COPD) and asthma[1][2], its pharmacological potency is its primary occupational hazard.

This guide provides a self-validating, field-proven framework for handling Revatropate hydrochloride, ensuring both scientific integrity and personnel safety.

Hazard Assessment & Causality: The "Why" Behind the Protocol

To design an effective safety protocol, we must first understand the causality of the hazard. Revatropate hydrochloride does not merely irritate tissue; it actively binds to and competitively blocks M1 and M3 muscarinic acetylcholine receptors[3]. In a clinical setting, this induces targeted bronchodilation[4]. However, in an occupational setting, accidental inhalation of aerosolized powder delivers the API directly to its primary target tissue.

Because it is an inhalation-targeted drug, the Occupational Exposure Limit (OEL) is exceptionally low, necessitating strict engineering controls[5]. If the powder bypasses respiratory defenses, it causes immediate local effects, followed by systemic anticholinergic toxicity as it crosses into the bloodstream[6].

G Rev Revatropate HCl (Exposure) Receptors M1/M3 Muscarinic Receptors Rev->Receptors Binds Blockade Competitive Blockade Receptors->Blockade Induces Local Bronchodilation (Local Effect) Blockade->Local Inhalation Systemic Anticholinergic Toxicity Blockade->Systemic Absorption

Fig 1: Pharmacodynamic pathway of Revatropate HCl M1/M3 antagonism and exposure outcomes.

Table 1: Physiological Signs of Accidental Exposure

Exposure Route Target System Clinical/Toxicological Presentation
Inhalation (Primary) Respiratory Unintended bronchodilation, dry mucous membranes[4].
Ocular Ophthalmic Mydriasis (pupil dilation), blurred vision, light sensitivity[6].

| Dermal / Systemic | Cardiovascular & GI | Tachycardia, constipation, urinary retention, dizziness[6][7]. |

Personal Protective Equipment (PPE) Matrix

Standard laboratory coats and safety glasses are fundamentally insufficient for handling potent bronchodilators. We must employ a "defense-in-depth" strategy where engineering controls act as the primary barrier, and PPE serves as the secondary, redundant validation layer.

Table 2: Scale-Dependent PPE & Containment Matrix

Operational Scale Primary Engineering Control (PEC) Respiratory Protection Dermal & Ocular Protection
Analytical (<10 mg) Ventilated Balance Enclosure (VBE) N95 or FFP3 Half-Mask Double nitrile gloves, standard lab coat, safety goggles.
Preparative (10 mg - 100 g) Powder Weighing Isolator / Glovebox PAPR with HEPA filters Double nitrile gloves (taped cuffs), Tyvek suit, face shield.

| Pilot / Bulk (>100 g) | High-Containment Isolator Suite | Supplied-air suit or PAPR | Full chemical-resistant suit, boot covers, double gloves. |

Operational Workflows: Step-by-Step Methodologies

Protocol A: Weighing and Dispensing (High-Risk Phase)

Scientific Context: Powder transfer is the highest risk phase for aerosolization. Revatropate HCl powder can hold a static charge, causing it to "jump" and aerosolize when metal spatulas approach.

  • Preparation: Verify negative pressure and airflow velocity in the VBE or Isolator.

  • PPE Donning: Double-glove with extended-cuff nitrile gloves. The inner glove acts as a clean boundary; the outer glove is the designated "dirty" layer that handles the active container.

  • Static Mitigation: Discharge the weighing environment using an anti-static bar or zero-stat gun before opening the API container.

  • Dispensing: Weigh the API directly into a tared, sealable vessel (e.g., a volumetric flask or crimp-top vial). Avoid open-boat weighing.

  • Decontamination: Wipe the exterior of the sealed vessel with a damp, slightly alkaline wipe before removing it from the containment zone. Muscarinic antagonists are generally susceptible to base-catalyzed hydrolysis, making alkaline wipes an effective chemical decontaminant.

Protocol B: Spill Cleanup and Disposal

Scientific Context: Dry sweeping re-suspends micronized particles into the breathing zone. Wet-wiping traps them via surface tension.

  • Isolation: Immediately evacuate the immediate area. Allow the laboratory HVAC system to clear airborne particulates for at least 15 minutes.

  • PPE Escalation: Don a Powered Air-Purifying Respirator (PAPR) and a chemical-resistant Tyvek suit.

  • Wetting: Gently mist the spill with water or a mild surfactant solution to collapse the powder bed and prevent aerosolization.

  • Wiping: Wipe inward from the perimeter of the spill to the center to prevent spreading the contamination footprint.

  • Disposal: Place all contaminated wipes in a primary biohazard bag, seal it, and place it into a secondary bag (double-bagging). Label explicitly as "Hazardous Chemical Waste - Anticholinergic."

SpillResponse Spill Powder Spill Detected Evacuate Evacuate & Isolate Area Spill->Evacuate PPE Don Maximum PPE (PAPR, Tyvek, Double Gloves) Evacuate->PPE Wetting Wet Powder with Water/Surfactant PPE->Wetting Wipe Wipe Inward & Dispose in Biohazard Bag Wetting->Wipe Decon Decontaminate Surface (Alkaline Wash) Wipe->Decon

Fig 2: Step-by-step emergency workflow for Revatropate HCl powder spill containment.

References

  • Drugs in Clinical Development for Chronic Obstructive Pulmonary Disease. Respiration, Karger Publishers.1

  • Muscarinic Receptor Agonists and Antagonists. MDPI.3

  • Discovery & development of selective M3 antagonists for clinical use. PubMed.2

  • Bronchodilator activity of the selective muscarinic antagonist revatropate in horses with heaves. PubMed.4

  • Himbacine Safety Data Sheet (Muscarinic Antagonist Hazards). Santa Cruz Biotechnology.6

  • Acute Exposure Guideline Levels for Selected Airborne Chemicals. Environmental Protection Agency (EPA).5

  • VESIcare LS Safety Data Sheet (Antimuscarinic Precautions). Astellas.7

Sources

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